TAT 2-4
Description
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDXJXPYPVEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H240N66O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3215.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the sequence of TAT 2-4 peptide
An In-Depth Technical Guide to the TAT 2-4 Cell-Penetrating Peptide
Introduction
In the landscape of modern therapeutics and molecular research, the cell membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. Overcoming this barrier to deliver biologically active molecules is a central challenge in drug development. Cell-Penetrating Peptides (CPPs) have emerged as a powerful class of vectors capable of traversing cellular membranes and transporting a wide array of molecular cargoes.[1][2] Among the most studied and utilized CPPs are those derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus (HIV-1).[1][3]
The discovery that a short, arginine-rich motif within the TAT protein was sufficient to mediate cellular uptake marked a significant breakthrough.[4] This guide focuses on a particularly potent derivative, the this compound peptide. This compound is a synthetic construct representing a dimer of the core protein transduction domain of HIV-TAT, engineered for enhanced cellular penetration.[5][6][7] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the peptide's sequence, mechanism of action, core experimental methodologies, and applications.
Section 1: The this compound Peptide: Core Attributes
The this compound peptide is specifically designed for high-efficiency cellular transduction. Its structure is a key determinant of its function.
Amino Acid Sequence
The this compound peptide is a 24-amino acid sequence that consists of two consecutive HIV-TAT protein transduction domains (residues 47-58), linked by a glycine-tyrosine motif.[5][6][7]
Full Sequence (Single-Letter Code): YGRKKRRQRRRGYGRKKRRQRRRG[5][6][8]
The core cell-penetrating motif, rich in the basic amino acids arginine (R) and lysine (K), is RKKRRQRRR.[9] The dimeric nature of this compound has been shown to be the most efficient oligomeric form for cell penetration, leading to enhanced cellular uptake compared to its monomeric counterpart.[7][10]
Physicochemical Properties
The peptide's high net positive charge at physiological pH is fundamental to its initial interaction with the negatively charged cell membrane.
| Property | Value | Significance |
| Full Sequence | H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-OH | Dimer of TAT (47-58) domain[6][7] |
| Molecular Weight | ~3213.9 g/mol | Influences diffusion and transport kinetics[7] |
| Amino Acid Count | 24 | Relatively small size facilitates synthesis and reduces immunogenicity |
| Net Positive Charge (pH 7.4) | High | Critical for electrostatic interaction with anionic cell surface molecules |
Section 2: Mechanism of Cellular Internalization
The precise mechanism by which TAT peptides enter cells has been a subject of extensive research and some debate.[1][11] It is now generally accepted that internalization is not governed by a single pathway but is a multifaceted process involving both direct translocation and endocytic pathways.[4][12]
-
Initial Electrostatic Interaction : The process begins with the cationic TAT peptide binding to anionic heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction concentrates the peptide at the membrane, facilitating subsequent internalization steps.[4][12]
-
Internalization Pathways : Following the initial binding, two main routes for entry have been proposed:
-
Direct Translocation : At high concentrations, the peptide may directly penetrate the lipid bilayer. This process is thought to involve the peptide inducing transient pore-like structures or generating membrane curvature, allowing it to pass into the cytoplasm.[12][13]
-
Endocytosis : This is now considered the primary mechanism of entry.[4] The peptide, along with its cargo, is engulfed by the cell membrane into endocytic vesicles. Several endocytic pathways have been implicated, including clathrin-mediated endocytosis and macropinocytosis.[12][13] The active uptake via endocytosis was confirmed by experiments showing that internalization is arrested at low temperatures.[13]
-
-
Endosomal Escape : A critical challenge for CPP-mediated delivery is the "endosomal escape problem." After endocytosis, the CPP-cargo complex is trapped within endosomes. For the cargo to reach its cytosolic or nuclear target, it must escape the endosome before being degraded in the lysosome. This remains a significant hurdle for therapeutic applications.[14]
Section 3: Core Methodologies and Experimental Protocols
The successful application of this compound requires robust protocols for its synthesis, purification, and functional validation.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides like this compound. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.[15]
Rationale : SPPS anchors the C-terminal amino acid to a solid resin support, allowing for the sequential addition of protected amino acids. Excess reagents and by-products are simply washed away after each step, simplifying the purification process compared to solution-phase synthesis. Fmoc chemistry is preferred due to the mild conditions required for deprotection (piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step.
Protocol: Generalized Fmoc-SPPS Cycle
-
Resin Preparation : Start with a suitable resin (e.g., Rink Amide MBHA resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Amino Acid Coupling : Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activation mixture to the resin. Allow the reaction to proceed for 1-2 hours.[15]
-
Monitoring : Confirm the completion of the coupling reaction using a qualitative test, such as the ninhydrin (Kaiser) or TNBS test.[15]
-
Wash : Wash the resin extensively with DMF to remove excess reagents.
-
Repeat : Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Final Cleavage and Deprotection : Once the full peptide is assembled, cleave it from the resin and simultaneously remove all side-chain protecting groups using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).[15]
-
Precipitation : Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether, then centrifuge to collect the peptide pellet.
Peptide Purification: Reverse-Phase HPLC (RP-HPLC)
The crude peptide obtained after synthesis contains truncated sequences and by-products that must be removed. RP-HPLC is the gold standard for purifying peptides to a high degree.
Rationale : RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (typically water and acetonitrile with a TFA modifier). Peptides bind to the column and are eluted by an increasing gradient of the organic solvent (acetonitrile). More hydrophobic peptides are retained longer.
Protocol: Preparative RP-HPLC Purification
-
Sample Preparation : Dissolve the crude peptide pellet in a minimal amount of a suitable buffer (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Column Equilibration : Equilibrate a preparative C18 RP-HPLC column with the starting mobile phase (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).
-
Injection and Gradient Elution : Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 40 minutes) at a constant flow rate.
-
Fraction Collection : Monitor the column eluent using a UV detector (at 214 and 280 nm) and collect fractions corresponding to the major peptide peak.
-
Purity Analysis : Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to confirm the purity and identity of the this compound peptide.
-
Lyophilization : Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a stable, fluffy white powder.[15]
Cellular Uptake and Internalization Assay
Visualizing and quantifying the entry of this compound and its cargo into cells is essential to validate its function.
Rationale : Confocal microscopy provides high-resolution spatial information on the subcellular localization of a fluorescently labeled peptide-cargo conjugate. Flow cytometry provides high-throughput quantitative data on the percentage of cells that have internalized the conjugate and the mean fluorescence intensity per cell.
Protocol: Confocal Microscopy and Flow Cytometry
-
Cargo Labeling : Covalently conjugate a fluorescent dye (e.g., FITC, Alexa Fluor 488) to the cargo molecule or the this compound peptide itself. Purify the conjugate to remove free dye.
-
Cell Culture : Seed cells (e.g., HeLa or A549) onto glass-bottom dishes (for microscopy) or into 24-well plates (for flow cytometry) and allow them to adhere overnight.[15]
-
Incubation : Replace the culture medium with fresh medium containing the fluorescent this compound conjugate at the desired concentration (e.g., 1-10 µM).[15]
-
Negative Control 1 : Treat cells with the labeled cargo alone (without this compound).
-
Negative Control 2 : Treat cells with the this compound conjugate at 4°C to inhibit energy-dependent uptake.
-
-
Treatment : Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.[16]
-
Washing : Wash the cells three times with cold PBS to remove surface-bound peptide.[15] For flow cytometry, an additional wash with a heparin solution or a mild acid wash can be used to strip off remaining surface-bound cationic peptides.
-
Imaging (Microscopy) : Add fresh medium and a nuclear counterstain (e.g., Hoechst or DAPI). Image the live cells using a confocal laser scanning microscope.[16]
-
Analysis (Flow Cytometry) : Detach the cells using a non-enzymatic dissociation solution (or trypsin, followed by neutralization). Resuspend the cells in PBS and analyze them on a flow cytometer, quantifying the fluorescence in the appropriate channel.[15]
Section 4: Applications in Research and Drug Development
The ability of this compound to efficiently deliver a wide range of molecules makes it a versatile tool in both basic research and therapeutic development.[1][8][9]
| Application Area | Description & Rationale | Example Cargoes | Supporting References |
| Therapeutic Delivery | Overcomes the membrane barrier to deliver drugs to intracellular targets, potentially increasing efficacy and reducing systemic toxicity. Essential for biologics that cannot diffuse across membranes. | Proteins, enzymes, therapeutic peptides, nucleic acids (siRNA, plasmids), small molecule drugs, nanoparticles. | [1][2][10][17] |
| Enzyme Replacement Therapy | Delivers functional enzymes into cells to correct deficiencies in metabolic diseases. The TAT system can potentially overcome barriers like the blood-brain barrier for treating neurological disorders. | Recombinant enzymes for lysosomal storage diseases or mitochondrial disorders. | [10] |
| Gene Therapy & Regulation | Facilitates the delivery of genetic material to modulate gene expression. Can be used to deliver gene-editing tools or RNA interference molecules. | Plasmids, oligonucleotides, siRNA, morpholinos. | [1][17] |
| In Vitro Research Tools | Introduces probes, antibodies, or inhibitors into living cells to study cellular processes, track proteins, or modulate signaling pathways in real-time. | Fluorescent probes, antibodies, peptide inhibitors. | [1][18] |
| Diagnostic Imaging | Delivers contrast agents into specific cells or tissues to enhance the resolution and specificity of medical imaging techniques. | Quantum dots, magnetic nanoparticles, radiolabeled molecules for PET imaging. | [15][18] |
Conclusion
The this compound peptide stands out as a highly efficient and versatile tool for intracellular delivery. Its dimeric structure enhances its inherent cell-penetrating capabilities, making it a valuable asset for researchers and drug developers. A thorough understanding of its mechanisms, coupled with robust and validated experimental protocols for its synthesis, purification, and application, is paramount for its successful implementation. While challenges such as proteolytic stability and endosomal escape remain active areas of investigation, the continued refinement of TAT-based delivery systems promises to unlock new therapeutic possibilities and deepen our understanding of complex cellular biology.[14][19]
References
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LifeTein. (2024, February 7). TAT: All About Cell Penetrating Peptides. Available from: [Link]
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Life Science Production. This compound. Available from: [Link]
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Isca Biochemicals. This compound. Available from: [Link]
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Su, Y., et al. (2019). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. PNAS. Available from: [Link]
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GenScript. This compound. Available from: [Link]
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Abu-Zhayia, R., et al. (2021). TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. Pharmaceuticals. Available from: [Link]
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Tuma, R., & Torchilin, V. P. (2010). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Pharmaceutical Research. Available from: [Link]
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Guzman-Arriaga, A., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Journal of Peptide Science. Available from: [Link]
-
Nizzardo, M., et al. (2014). Therapeutic applications of the cell-penetrating HIV-1 Tat peptide. Drug Discovery Today. Available from: [Link]
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Schmidt, N., et al. (2010). Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. Methods in Molecular Biology. Available from: [Link]
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Fittipaldi, A., et al. (2003). TAT peptide internalization: seeking the mechanism of entry. Current Pharmaceutical Design. Available from: [Link]
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Banerjee, S., et al. (2019). Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin. Dalton Transactions. Available from: [Link]
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ResearchGate. TAT Derived Synthetic Peptides And Its Application. Available from: [Link]
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GenScript. TAT peptide. Available from: [Link]
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MacKay, J. A., et al. (2021). A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. PLOS ONE. Available from: [Link]
-
Johnsen, K. B., et al. (2021). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Neuroscience. Available from: [Link]
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An In-depth Technical Guide to the Cellular Uptake Mechanism of the TAT Peptide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a short, basic amino acid sequence, commonly referred to as the TAT peptide (residues 47-57, YGRKKRRQRRR), that enables it to penetrate living cells. This remarkable property has positioned the TAT peptide as a leading cell-penetrating peptide (CPP) for the intracellular delivery of a wide array of therapeutic and diagnostic cargoes.[1][2][3][4] Despite its extensive use, the precise mechanism of its cellular uptake remains a subject of intense scientific debate.[1] This guide synthesizes current knowledge to provide an in-depth understanding of the multifaceted mechanisms governing TAT peptide internalization. We will explore the pivotal roles of cell-surface interactions, the primary endocytic pathways involved, and the controversial direct translocation model. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to accurately quantify and visualize TAT peptide uptake, and to dissect the contributions of different internalization routes.
The TAT Peptide: An Archetypal Cell-Penetrating Peptide
The Dawn of CPPs and the Discovery of TAT
Cell-penetrating peptides are typically short peptides, often rich in cationic residues like arginine and lysine, that can traverse cellular membranes and deliver various molecular cargoes into the cytoplasm and organelles.[3][5] The field was revolutionized by the discovery in 1988 that the HIV-1 TAT protein could be taken up by cells from the surrounding culture media.[6] Subsequent studies identified that a small basic domain, spanning amino acids 47-57 (sequence: YGRKKRRQRRR), was sufficient for this cellular entry.[1][6][7] This discovery paved the way for the development of TAT and other arginine-rich peptides as powerful vectors for intracellular delivery.[4][8]
A Note on Nomenclature: While the prompt mentions "TAT 2-4 peptide," the canonical and most extensively studied sequence is the TAT (47-57) peptide. This guide will focus on the mechanisms established for this well-characterized sequence, which is the cornerstone of TAT-mediated delivery systems.
Core Mechanisms of Cellular Uptake: A Contentious Duality
The scientific community has long debated the primary mechanism of TAT peptide uptake, with evidence supporting two major classes of pathways: energy-dependent endocytosis and energy-independent direct translocation.[5][9][10] It is now widely accepted that both routes can occur, and the predominant pathway is highly dependent on factors such as peptide concentration, the nature of the conjugated cargo, and the cell type.[5][11][12]
The Critical First Step: Electrostatic Binding to the Cell Surface
The journey of the TAT peptide into the cell begins with its interaction with the cell surface. The peptide's net positive charge, conferred by its abundance of arginine residues, drives a strong electrostatic attraction to negatively charged components on the plasma membrane.[3]
Heparan Sulfate Proteoglycans (HSPGs): The Primary Docking Sites
A primary class of binding partners for the TAT peptide are heparan sulfate proteoglycans (HSPGs), which are ubiquitously expressed on the surface of most mammalian cells.[13][14][15] The negatively charged sulfate and carboxyl groups of the heparan sulfate chains act as initial receptors for the cationic TAT peptide.[5][14] This interaction is crucial, as enzymatic removal of heparan sulfates from the cell surface dramatically reduces TAT peptide uptake.[13][16] This binding is thought to concentrate the peptides at the cell surface, which can trigger subsequent internalization events like endocytosis.[5][17][18]
The Major Pathway: Endocytosis
Contrary to early beliefs that TAT uptake was a purely non-vesicular process, a large body of evidence now confirms that endocytosis is a major, if not the primary, route of internalization, especially for TAT-cargo conjugates.[8][19]
Macropinocytosis is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes.[20] This pathway is actin-dependent and is often initiated by growth factors, but can also be induced by the binding of arginine-rich CPPs like TAT to the cell surface.[8][17] Several studies have shown that TAT peptide uptake is significantly inhibited by macropinocytosis inhibitors such as ethylisopropylamiloride (EIPA) and cytochalasin D, which disrupts actin polymerization.[8] The binding of TAT to HSPGs is believed to trigger signaling cascades that lead to actin cytoskeleton rearrangement and the membrane ruffling characteristic of macropinocytosis, making it a principal entry mechanism for TAT and its conjugates.[8][17][18][21]
While macropinocytosis is a dominant pathway, other endocytic mechanisms have also been implicated in TAT peptide uptake.[5]
-
Clathrin-Mediated Endocytosis: Some studies suggest a role for this classic pathway, particularly for unconjugated TAT peptide.[5][19]
-
Caveolae/Lipid-Raft Mediated Endocytosis: This pathway has also been proposed, especially for TAT-fusion proteins, suggesting that the nature of the cargo can influence the endocytic route taken.[5][22]
It's likely that these pathways are not mutually exclusive, and cells may utilize multiple endocytic routes simultaneously to internalize the TAT peptide.[5][11]
The Alternative Route: Direct Translocation
The concept of direct translocation, an energy-independent process where the peptide passes directly through the lipid bilayer, was one of the first mechanisms proposed.[10][23] While initially challenged by findings that pointed towards endocytosis as an artifact of experimental techniques, recent biophysical studies and molecular dynamics simulations have provided renewed evidence for its occurrence.[9][10][24] This pathway is thought to be more prevalent at higher peptide concentrations.[25]
Proposed models for direct translocation include:
-
Pore Formation: The peptide induces transient, non-disruptive pores in the membrane through which it can pass.[9][23]
-
Membrane Destabilization: The peptide interacts with and locally destabilizes the lipid bilayer, facilitating its passage.[5]
Molecular dynamics simulations suggest that this process can be driven by the membrane's electrostatic potential, which is enhanced by the adsorption of the positively charged peptides themselves.[9][24]
Experimental Guide: Methodologies for Studying TAT Uptake
To investigate the mechanism of TAT peptide uptake, a combination of quantitative and qualitative techniques is essential. As a Senior Application Scientist, I emphasize that careful experimental design and awareness of potential artifacts are critical for generating reliable data.
Quantitative Analysis of Cellular Uptake
Flow cytometry is a powerful tool for measuring the fluorescence of thousands of individual cells, providing statistically robust data on the percentage of positive cells and the mean fluorescence intensity, which correlates with the amount of uptake.[26]
Objective: To quantify the cellular uptake of a fluorescently labeled TAT peptide.
Materials:
-
Fluorescently labeled TAT peptide (e.g., FITC-TAT, TMR-TAT).
-
Target cells in suspension or adherent cells detached with a non-enzymatic agent.[27]
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA (for surface stripping control).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Incubation: Replace the culture medium with fresh, serum-free media containing the desired concentration of fluorescently labeled TAT peptide. Incubate for a set time (e.g., 1 hour) at 37°C.
-
Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove non-adherent peptide.
-
Cell Detachment: Detach adherent cells using a gentle, non-enzymatic cell dissociation buffer to preserve membrane integrity. For suspension cells, proceed to the next step.
-
Surface Fluorescence Quenching/Stripping (Critical Step): To distinguish internalized peptide from surface-bound peptide, perform one of the following:
-
Trypsin Treatment: Briefly incubate cells with Trypsin-EDTA (e.g., 0.25% for 5 minutes) to digest surface-bound peptides.[28] Neutralize with serum-containing media and wash.
-
Quenching: Use a membrane-impermeable quenching agent like Trypan Blue to quench the fluorescence of surface-bound fluorophores.
-
-
Analysis: Resuspend cells in PBS and analyze immediately on a flow cytometer.[29] Gate on the live cell population and measure the fluorescence intensity.
| Treatment Group | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Untreated Control | < 1% | 150 |
| Labeled TAT (No Trypsin) | 98% | 15,000 |
| Labeled TAT (+ Trypsin) | 95% | 9,500 |
This table illustrates how trypsin treatment reduces MFI by removing surface-bound peptide, giving a more accurate measure of internalization.
Visualization of Cellular Localization
CLSM provides high-resolution optical sections of cells, allowing for the precise visualization of the subcellular localization of the TAT peptide.[30][31][32] This is crucial for determining if the peptide is trapped in endosomes (punctate staining) or has reached the cytosol and nucleus (diffuse staining).[28][33]
Objective: To visualize the intracellular distribution of a fluorescently labeled TAT peptide.
Materials:
-
Fluorescently labeled TAT peptide.
-
Target cells grown on glass-bottom dishes or coverslips.
-
Hoechst 33342 (for nuclear staining).
-
Lysosomal/Endosomal markers (e.g., LysoTracker).
-
Paraformaldehyde (PFA) for fixation.
-
Confocal microscope.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow.
-
Incubation: Treat cells with the fluorescently labeled TAT peptide as described in the flow cytometry protocol.
-
Co-staining (Optional, for Live-Cell Imaging): Add markers like Hoechst (nucleus) or LysoTracker (late endosomes/lysosomes) during the final 15-30 minutes of incubation.
-
Washing: Gently wash cells three times with PBS.
-
Imaging:
-
Live-Cell Imaging: Add fresh imaging medium and observe the cells immediately using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).[30][33]
-
Fixed-Cell Imaging: Fix the cells with 4% PFA for 15 minutes, wash, and mount with an antifade mounting medium. Caution: Fixation can sometimes cause artifacts, so live-cell imaging is often preferred.[31]
-
-
Image Acquisition: Acquire Z-stack images to confirm the intracellular localization and rule out surface binding.[34]
Differentiating Uptake Mechanisms
To dissect the contribution of various endocytic pathways, cells can be pre-treated with pharmacological inhibitors that block specific routes.[18][25]
Objective: To determine the primary endocytic pathway for TAT peptide uptake.
Step-by-Step Methodology:
-
Pre-incubation: Pre-treat cells with a specific inhibitor (see table below) for 30-60 minutes at 37°C.
-
Co-incubation: Add the fluorescently labeled TAT peptide in the presence of the inhibitor and incubate for the desired time.
-
Analysis: Wash the cells and quantify uptake using flow cytometry or visualize using confocal microscopy as described above. A significant reduction in uptake compared to the non-inhibitor control suggests the involvement of that specific pathway.
| Inhibitor | Target Pathway | Typical Working Concentration |
| Amiloride / EIPA | Macropinocytosis (Na+/H+ exchange) | 50-100 µM |
| Cytochalasin D | Macropinocytosis (Actin polymerization) | 1-10 µM |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |
| Filipin / Nystatin | Caveolae/Lipid Raft-mediated endocytosis | 1-5 µg/mL |
| Wortmannin | Macropinocytosis (PI3K signaling) | 100 nM |
Note: Inhibitors can have off-target effects; results should be confirmed with multiple inhibitors for the same pathway and ideally validated with genetic approaches (e.g., siRNA knockdown of key proteins).[18]
Visualizing the Mechanisms
Diagrams created using Graphviz help to illustrate the complex pathways and workflows involved in studying TAT peptide uptake.
Diagram: Competing Pathways of TAT Peptide Uptake
Caption: Dual mechanisms of TAT peptide cellular entry.
Diagram: Experimental Workflow to Differentiate Uptake
Caption: Workflow for investigating TAT uptake mechanisms.
Conclusion and Future Directions
The TAT peptide's ability to enter cells is a complex process governed by a dynamic interplay between the peptide, its cargo, and the target cell's biology. While a consensus is forming that endocytosis, particularly macropinocytosis initiated by HSPG binding, is the predominant pathway for TAT-cargo conjugates, the role of direct translocation, especially for the free peptide at high concentrations, cannot be disregarded.[17][19][20]
For researchers in drug development, understanding these mechanisms is paramount. The choice of uptake pathway directly impacts the intracellular fate of the cargo; endocytosed cargo is sequestered in vesicles and must escape to become bioavailable, a major hurdle known as "endosomal escape."[35] In contrast, direct translocation delivers cargo straight to the cytoplasm. Future research must focus on developing strategies to control the uptake pathway, enhance endosomal escape, and ultimately improve the therapeutic efficacy of TAT-delivered agents. The rigorous application of the quantitative and qualitative protocols outlined in this guide will be instrumental in achieving these goals.
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The Operative's Guide to the Cell: A Technical Deep Dive into TAT 2-4 Structure and Function in Cellular Penetration
For researchers, scientists, and drug development professionals, the cell membrane represents a formidable barrier. Delivering therapeutic or diagnostic agents to intracellular targets is a central challenge in modern medicine and biological research. Nature, however, has provided elegant solutions. Among the most potent of these are cell-penetrating peptides (CPPs), short amino acid sequences with the remarkable ability to traverse the cellular membrane.
This guide provides an in-depth technical exploration of a particularly efficient CPP: the TAT 2-4 peptide. We will dissect its structure, unravel the complex and often-debated mechanisms of its entry into the cell, and provide actionable, field-proven insights and protocols for its application. Our focus is not just on the "how," but the critical "why," empowering you to leverage this powerful tool with a nuanced understanding of its biological interactions.
Part 1: Deconstructing the Master Key: The this compound Peptide Structure
The TAT peptide is derived from the trans-activating transcriptional activator (Tat) protein of the Human Immunodeficiency Virus, Type 1 (HIV-1).[1][2] The core protein transduction domain (PTD), responsible for its cell-penetrating properties, is a short, highly cationic sequence.[3][4]
The this compound construct is a synthetic dimer of the core TAT PTD, specifically residues 47-58 of the native protein.[5][6] This dimerization has been shown to enhance its efficacy in cell penetration.[5]
Amino Acid Sequence: YGRKKRRQRRRGYGRKKRRQRRRG[5][6][7]
Molecular Weight: Approximately 3215.81 g/mol [5][7]
The defining characteristic of this sequence is its high density of basic amino acids, particularly arginine (R) and lysine (K). The guanidinium group of arginine is considered especially crucial for its function, engaging in multivalent hydrogen bonding with negative charges on the cell surface.[8][9] This initial electrostatic interaction is the critical first step in the cell entry cascade.
| Property | Description | Significance in Cell Penetration |
| Primary Structure | A dimer of the TAT (47-58) sequence, rich in arginine and lysine. | The high positive charge density facilitates initial binding to the negatively charged cell surface. |
| Cationic Nature | Possesses a strong positive net charge at physiological pH. | Drives the electrostatic interactions with anionic components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids.[8][9] |
| Arginine Content | The guanidinium headgroups of arginine are key mediators of membrane interaction. | These groups are proposed to form bidentate hydrogen bonds with sulfate, phosphate, and carboxylate groups on the cell surface, initiating membrane destabilization or endocytic uptake.[9] |
Part 2: The Art of Entry: Unraveling the Mechanisms of this compound Cell Penetration
The precise mechanism by which TAT peptides and their cargo cross the plasma membrane is a subject of ongoing, intensive research and debate.[3][10] It is now widely accepted that TAT peptides do not rely on a single, universal mechanism but rather employ multiple pathways, the predominance of which is dictated by several factors:
-
Concentration of the peptide
-
Nature and size of the conjugated cargo
-
Cell type
-
Experimental conditions (e.g., temperature)
The proposed mechanisms can be broadly categorized into two main routes: Direct Penetration and Endocytosis .[11][12][13]
Direct Penetration: Crossing the Barrier
Early studies suggested an energy-independent process where the peptide directly translocates across the lipid bilayer.[14] This was supported by observations of cellular entry at low temperatures (4°C), which typically inhibit energy-dependent processes like endocytosis.[14][15] Several models have been proposed for this direct translocation:
-
Transient Pore Formation: The peptide's interaction with the membrane is thought to induce transient, non-disruptive pores through which it can pass.[11][12]
-
Inverted Micelle Formation: The peptide is proposed to induce the formation of inverted micelles, encapsulating itself and facilitating passage through the hydrophobic core of the membrane.[11]
-
Membrane Thinning/Destabilization: The strong electrostatic interactions between the cationic peptide and anionic lipids may locally destabilize and thin the membrane, lowering the energy barrier for translocation.[16]
The direct penetration model is more likely to occur at higher peptide concentrations.[11]
The Endocytic Pathways: A Trojan Horse Approach
A significant body of evidence now points to energy-dependent endocytosis as a major route for TAT peptide internalization, especially at lower concentrations and when attached to cargo.[11][13][14] This involves the peptide and its cargo being engulfed by the cell membrane into vesicles. The key challenge then becomes the escape from these endosomes to reach the cytoplasm or nucleus.
Several distinct endocytic pathways have been implicated:
-
Macropinocytosis: This is a receptor-independent process involving the formation of large vesicles (macropinosomes) and is often associated with the uptake of larger TAT-cargo complexes.[9][11][17]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and is a common route for the uptake of many receptors and their ligands.[13][18][19] Studies have shown that inhibitors of this pathway can reduce TAT peptide uptake.[19]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae and is dependent on the protein caveolin and lipid rafts.[13][15]
The initial interaction for endocytic uptake is often mediated by cell-surface heparan sulfate proteoglycans (HSPGs) , which act as initial docking sites for the cationic TAT peptide, concentrating it on the cell surface before internalization.[17][20] However, uptake has been observed even in cells deficient in HSPGs, suggesting the existence of alternative pathways.[17]
Caption: Workflow for Analyzing this compound Conjugate Uptake.
Detailed Protocol: Flow Cytometry Analysis of this compound-FITC Uptake
Objective: To quantify the mean fluorescence intensity of cells following treatment with a this compound-FITC conjugate, as a measure of cellular uptake.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound peptide conjugated to FITC (TAT-FITC)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Methodology:
-
Cell Seeding:
-
Action: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Causality: This density ensures that cells are in a logarithmic growth phase and form a sub-confluent monolayer at the time of the experiment, which is crucial for consistent cellular physiology and uptake.
-
-
Peptide Treatment:
-
Action: The next day, replace the medium with fresh medium containing various concentrations of TAT-FITC (e.g., 1, 5, 10 µM). Include an untreated well as a negative control.
-
Causality: A dose-response curve allows for the determination of uptake efficiency and potential saturation points. The negative control is essential to set the baseline fluorescence of the cell population.
-
-
Incubation:
-
Action: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
-
Causality: 37°C is the physiological temperature required for active cellular processes, including endocytosis. A fixed incubation time ensures comparability between different concentrations.
-
-
Washing and Cell Detachment:
-
Action: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C.
-
Causality: Washing with cold PBS removes any peptide that is non-specifically and loosely bound to the cell surface without being internalized. Trypsin detaches the cells from the plate for flow cytometry analysis.
-
-
Sample Preparation for Flow Cytometry:
-
Action: Neutralize the trypsin with 400 µL of complete medium and transfer the cell suspension to flow cytometry tubes.
-
Causality: The serum in the complete medium inactivates trypsin, preventing over-digestion and cell damage.
-
-
Data Acquisition:
-
Action: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission in the FITC channel (typically ~525 nm). Collect data for at least 10,000 events per sample.
-
Causality: Acquiring a large number of events ensures statistical significance. Gating on the main cell population based on forward and side scatter properties excludes debris and dead cells from the analysis.
-
-
Data Analysis:
-
Action: Calculate the geometric mean fluorescence intensity (MFI) for each sample.
-
Causality: The MFI provides a quantitative measure of the average amount of fluorescent peptide taken up by the cell population. Comparing the MFI of treated samples to the untreated control demonstrates the efficiency of internalization.
-
Part 4: The Horizon: Challenges and Future Directions
Despite its proven utility, the application of this compound and other CPPs is not without its challenges. A primary limitation is the lack of cell specificity, which can lead to off-target effects in a therapeutic context. [21][22]The stability of the peptide in vivo and potential immunogenicity are also important considerations. [1][21] Future research is focused on overcoming these hurdles:
-
Targeted Delivery: Strategies are being developed to confer cell specificity, such as incorporating targeting ligands that recognize receptors overexpressed on cancer cells. [23][24]* Stimuli-Responsive Systems: "Smart" delivery systems are being designed where the TAT peptide's penetrating ability is 'caged' or masked until it reaches the target microenvironment (e.g., the acidic environment of a tumor), at which point it becomes activated. [24]* Optimizing Endosomal Escape: A major bottleneck for endocytosed cargo is efficient escape from the endosome. Research into incorporating endosomolytic agents or sequences is a promising avenue to enhance the cytoplasmic delivery of the cargo.
The journey of the this compound peptide from a viral protein component to a powerful molecular tool exemplifies the potential of harnessing biological mechanisms for scientific and therapeutic advancement. A thorough understanding of its structure, function, and the nuances of its interaction with the cell is paramount for any researcher seeking to unlock the intracellular world.
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Platinum(IV) Prodrug-Coupled TAT Nuclear-Targeting Peptide for Drug Delivery and High Antitumor Efficacy with Low Toxicity - ACS Publications . Available from: [Link]
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Scheme of tumor-pH-triggered TAT presenting drug delivery and light-activated DOX release for combined chemo-PDT. - ResearchGate . Available from: [Link]
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The TAT 2-4 Peptide: A Technical Guide to its Discovery, Origin, and Application
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the TAT 2-4 cell-penetrating peptide. We will delve into its historical discovery, tracing its origins from the HIV-1 virus to its development as a powerful tool for intracellular delivery. This document will elucidate the scientific rationale behind its design and provide detailed methodologies for its synthesis and experimental validation.
Introduction: The Challenge of Cellular Delivery and the Dawn of Protein Transduction
The cell membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. While essential for cellular homeostasis, this barrier poses a significant challenge for the delivery of therapeutic molecules, such as proteins, peptides, and nucleic acids, to their intracellular targets. The quest for efficient and non-invasive methods to overcome this barrier has been a central theme in drug delivery research.
A paradigm shift occurred in 1988 with the independent discoveries by Frankel and Pabo, and Green and Loewenstein, that the Trans-Activator of Transcription (Tat) protein from the Human Immunodeficiency Virus type 1 (HIV-1) could be efficiently taken up by various cell types from the surrounding culture media[1][2][3][4][5]. This unexpected finding laid the groundwork for the field of cell-penetrating peptides (CPPs), short peptides that can traverse cellular membranes and deliver a wide range of cargo molecules.
From Viral Protein to Minimalist Peptide: The Genesis of the TAT PTD
The HIV-1 Tat protein is a regulatory protein crucial for viral replication[1]. Its ability to enter cells and translocate to the nucleus was a remarkable observation. Subsequent research focused on identifying the specific region within the 86-101 amino acid Tat protein responsible for this unique property. This led to the characterization of the Protein Transduction Domain (PTD), a short, highly cationic sequence.
Through a series of truncation and mutagenesis studies, the minimal sequence required for efficient translocation was pinpointed to the arginine-rich motif within the Tat protein. The most commonly studied TAT PTD corresponds to amino acids 47-57, with the sequence YGRKKRRQRRR[1]. This short peptide was found to be sufficient to mediate the intracellular delivery of various heterologous proteins and other macromolecules[6][7].
The this compound Peptide: A Dimeric Enhancement for Cellular Delivery
Further research into optimizing the cell-penetrating capabilities of the TAT PTD led to the development of multimeric forms. The "this compound" peptide is a dimeric construct of the TAT protein transduction domain, specifically comprising two tandem repeats of the HIV-1 Tat (47-58) sequence[8][9][10].
Sequence and Structure
The amino acid sequence of the this compound peptide is:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-OH [8][10]
This dimeric structure is hypothesized to enhance the peptide's interaction with the cell membrane, potentially leading to more efficient cellular uptake compared to its monomeric counterpart. The repetition of the cationic, arginine-rich motif is believed to increase the local positive charge density, facilitating stronger electrostatic interactions with the negatively charged components of the cell surface.
| Peptide | Sequence | Molecular Weight ( g/mol ) |
| TAT PTD (47-57) | YGRKKRRQRRR | ~1475 |
| This compound | YGRKKRRQRRRGYGRKKRRQRRRG | 3213.9 |
Mechanism of Cellular Uptake: A Multifaceted Process
The precise mechanism by which TAT peptides, including the this compound dimer, enter cells is still a subject of active investigation and appears to be a complex and multifaceted process. It is generally accepted that the initial step involves the interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface[11]. This interaction is thought to concentrate the peptide at the cell membrane, thereby facilitating its subsequent internalization.
Following this initial binding, several pathways for cellular entry have been proposed:
-
Direct Translocation: This model suggests that the peptide can directly penetrate the lipid bilayer in an energy-independent manner. This process is thought to involve the formation of transient pores or the induction of membrane destabilization[12].
-
Endocytosis: A significant body of evidence points to the involvement of energy-dependent endocytic pathways. These can include:
-
Macropinocytosis: A form of fluid-phase endocytosis that involves the formation of large, irregular vesicles. This is considered a major route of entry for TAT peptides[11][13].
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.
-
Caveolae-Mediated Endocytosis: This process utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.
-
The specific pathway utilized may depend on several factors, including the concentration of the peptide, the nature of the cargo being delivered, and the cell type being targeted[13][14].
Caption: Proposed mechanisms for the cellular uptake of the this compound peptide.
Experimental Protocols
This section provides standardized, step-by-step methodologies for the synthesis and experimental validation of the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The this compound peptide can be chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis[15][16][17][18][19].
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Automated peptide synthesizer (optional)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Glycine) by dissolving it in DMF with HBTU, HOBt, and DIPEA. Add this solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence in the C-terminal to N-terminal direction.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash it with cold ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.
Caption: A generalized workflow for the solid-phase synthesis of the this compound peptide.
Experimental Validation of Cellular Uptake
The cell-penetrating ability of the synthesized this compound peptide can be validated using various in vitro techniques. A common approach involves conjugating a fluorescent dye to the peptide and visualizing its uptake by cells using fluorescence microscopy or quantifying it by flow cytometry[20][21][22].
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-TAT 2-4)
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan blue
-
Confocal microscope or flow cytometer
Protocol for Confocal Microscopy:
-
Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled this compound peptide in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with PBS to remove any peptide that is not internalized. To further distinguish between membrane-bound and internalized peptide, a wash with a heparin solution or a brief trypsin treatment can be included[16].
-
Counterstaining (Optional): Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI) to visualize the subcellular localization of the peptide.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the peptide's fluorophore and the nuclear stain.
Protocol for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Peptide Incubation: Incubate the cells with the fluorescently labeled this compound peptide in suspension for a defined period at 37°C.
-
Washing: Wash the cells with cold PBS to stop the uptake process and remove excess peptide.
-
Quenching of Surface Fluorescence: To differentiate between surface-bound and internalized peptide, treat the cells with a quenching agent like trypan blue just before analysis.
-
Analysis: Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
Conclusion and Future Directions
The discovery of the HIV-1 Tat protein's ability to transduce cells has revolutionized the field of drug delivery. The subsequent development of minimal PTDs, and further refinements such as the dimeric this compound peptide, have provided researchers with powerful tools to deliver a wide array of macromolecules into living cells. The multifaceted mechanism of uptake, involving both direct translocation and endocytic pathways, highlights the complex interplay between the peptide and the cell membrane.
While the this compound peptide and other CPPs have shown immense promise in preclinical studies, challenges remain for their clinical translation. These include improving cell and tissue specificity, enhancing endosomal escape of the delivered cargo, and understanding and mitigating potential immunogenicity. Future research will likely focus on designing next-generation CPPs with improved therapeutic indices and exploring their applications in a broader range of diseases. The in-depth understanding of the fundamental principles governing their interaction with biological membranes, as outlined in this guide, will be paramount to realizing their full therapeutic potential.
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GenScript. (n.d.). This compound. Retrieved from [Link]
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Isca Biochemicals. (n.d.). This compound. Retrieved from [Link]
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Life Science Production. (n.d.). This compound. Retrieved from [Link]
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- Frøslev, T. G., Nielsen, M. S., & Franzyk, H. (2022). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Biosciences, 9, 868393.
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- Kim, E., Kim, D., Lee, S. H., & Park, J. (2014). Schematic of TAT peptide and phosphopeptide derivative via solid-phase synthesis.
- Lin, J., & Alexander-Katz, A. (2013). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society, 135(37), 13748–13751.
- Wadia, J. S., Stan, R. V., & Dowdy, S. F. (2004). Cationic TAT peptide transduction domain enters cells by macropinocytosis.
- Fawell, S., Seery, J., Daikh, Y., Moore, C., Chen, L. L., Pepinsky, B., & Barsoum, J. (1994). Tat-mediated delivery of heterologous proteins into cells. Proceedings of the National Academy of Sciences, 91(2), 664–668.
- Guo, X., Chen, L., Wang, L., Geng, J., Wang, T., Hu, J., ... & Liu, C. (2021). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Drug delivery, 28(1), 1722-1736.
- Wang, H., Geng, J., Guo, X., Wang, T., Chen, L., Liu, C., & Hu, J. (2021). In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS. Drug Delivery, 28(1), 1722-1736.
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LifeTein. (n.d.). Cell-penetrating Peptide CPP synthesis service. Retrieved from [Link]
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- Roth, J. P., Grodzinsky, A. J., & Kisiday, J. D. (2020). The TAT Protein Transduction Domain as an Intra-articular Drug-Delivery Technology. Cartilage, 11(2), 235–244.
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Wikipedia. (n.d.). Tat (HIV). Retrieved from [Link]
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- Fletcher, E. A., & Koder, R. L. (2019).
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- Kim, H., Lee, J., Park, C. M., & Yoon, C. H. (2025). Discovery of a Potent Tat-Binding Antiretroviral Compound Using a Two-Step Screening Approach. PubMed.
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- Raines, R. T. (2019). The Discovery and Chemical Synthesis of Peptides and Proteins that Cross Biological Barriers. DSpace@MIT.
- Frankel, A. D., & Pabo, C. O. (1988). Cellular uptake of the tat protein from human immunodeficiency virus. Cell, 55(6), 1189-1193.
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An In-depth Technical Guide to the Biophysical Properties of the TAT 2-4 Peptide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The HIV-1 transactivator of transcription (TAT) peptide has been a cornerstone in the development of cell-penetrating peptides (CPPs) for therapeutic and research applications. While the full TAT peptide (residues 47-57, sequence GRKKRRQRRRP) is widely studied, significant interest has shifted towards minimal functional domains that retain cell-penetrating capabilities with potentially reduced complexity and cytotoxicity. This guide focuses on the "TAT 2-4" peptide, a dimeric construct of the core TAT protein transduction domain, to provide a deep dive into its fundamental biophysical properties. We will explore its structural characteristics, the thermodynamics of its interaction with model membranes, the debated mechanisms of cellular uptake, and the critical experimental methodologies required for its characterization. This document serves as a technical resource, synthesizing established knowledge with practical, field-proven insights to empower researchers in harnessing the potential of this potent cationic peptide.
Part 1: Core Concepts and Significance
From Viral Protein to Delivery Vector: The Genesis of TAT Peptides
The discovery that the HIV-1 TAT protein could cross cellular membranes and enter the nucleus led to the identification of its protein transduction domain (PTD). This short, arginine-rich sequence is responsible for the protein's remarkable ability to traverse biological membranes, a feat previously thought to be restricted to small, lipophilic molecules. This discovery launched the field of CPPs, offering a novel strategy to deliver a wide array of cargo—from small molecules and peptides to large proteins and nucleic acids—into cells.[1][2][3][4] Arginine-rich peptides, in particular, have shown high transmembrane efficiency, attributed to the unique bidentate hydrogen bonding capacity of the arginine guanidinium group with negatively charged components on the cell surface.[2][3][4]
Defining "this compound": A Minimalist powerhouse
The term "this compound" refers to a synthetic peptide that is a dimer of the core TAT (47-58) sequence, often represented as YGRKKRRQRRRGYGRKKRRQRRRG.[5][6][7][8] This dimeric form has been shown to be a highly efficient configuration for cell penetration, enhancing the avidity of the peptide for the cell surface.[8] By focusing on this minimal, yet powerful, construct, researchers can dissect the fundamental biophysical drivers of translocation, providing a model system for the rational design of next-generation drug delivery vectors.
Part 2: Structural Characteristics in Solution
Primary Structure and Physicochemical Properties
The this compound sequence is dominated by cationic (Arginine, Lysine) and polar (Glutamine, Glycine, Tyrosine) residues. The high density of positive charges at physiological pH is the peptide's defining feature, conferring a large net positive charge and high solubility in aqueous solutions.[7]
Secondary Structure: The "Random Coil" Conformation
In aqueous solution, short, highly charged, and flexible peptides like this compound do not typically adopt stable, ordered secondary structures such as α-helices or β-sheets. Instead, they exist as a dynamic ensemble of conformations best described as a "random coil" or, more accurately, a polyproline II (PPII)-like helix.[9] This lack of a defined structure is a key biophysical property.
Circular Dichroism (CD) spectroscopy is the primary technique for assessing the secondary structure of peptides in solution.[10] A typical CD spectrum for a random coil peptide is characterized by a strong negative band below 200 nm and a weak positive or near-zero signal at higher wavelengths (e.g., 210-230 nm).[11][12][13]
Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of this compound peptide in an aqueous buffer.
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation.
Methodology:
-
Sample Preparation:
-
Dissolve lyophilized this compound peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Low salt concentration is preferable to minimize interference.[10]
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm if the sequence contains Tryptophan or Tyrosine.
-
Prepare a final peptide concentration of approximately 0.1 mg/mL.[9]
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance in the far-UV range.
-
Flush the instrument with nitrogen gas to remove oxygen, which absorbs below 200 nm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone under the same conditions as the sample.
-
Record the CD spectrum of the peptide solution from 260 nm down to ~190 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.
-
Expected Result: The spectrum for this compound is expected to show a strong negative peak near 195-200 nm, characteristic of a random coil conformation.[10][12]
-
Part 3: The Peptide-Membrane Interface: Binding and Translocation
The journey of this compound into a cell begins at the plasma membrane. This interaction is a multi-step process governed by a complex interplay of electrostatic and hydrophobic forces.
Initial Contact: Electrostatic Attraction
The first and most critical step is the electrostatic attraction between the positively charged guanidinium and amino groups of the peptide's arginine and lysine residues and the negatively charged components of the cell surface.[14] These include:
-
Heparan Sulfate Proteoglycans (HSPGs): These cell-surface proteins are decorated with long, negatively charged heparan sulfate chains and are considered primary receptors for TAT peptide binding.[15][16][17]
-
Anionic Phospholipids: The outer leaflet of the plasma membrane contains negatively charged phospholipids, such as phosphatidylserine, which contribute to the electrostatic attraction.
This initial binding concentrates the peptide at the cell surface, a prerequisite for subsequent internalization steps.[18][19]
Diagram 1: Initial Electrostatic Binding of this compound to the Cell Surface
Caption: Initial binding of this compound to the cell membrane is driven by electrostatic forces.
Quantifying the Interaction: Isothermal Titration Calorimetry (ITC)
To move beyond a qualitative description, it is essential to quantify the thermodynamics of the peptide-membrane interaction. Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[20][21] From a single ITC experiment, one can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[21][22]
Table 1: Representative Thermodynamic Data for Cationic Peptide-Lipid Vesicle Interaction
| Interacting System | Binding Affinity (Kd) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Driving Force |
| Cationic Peptide + Anionic Vesicles | 1 - 10 | -5 to -15 (Exothermic) | Favorable (Positive) | Both Enthalpy and Entropy |
| Cationic Peptide + Zwitterionic Vesicles | > 100 | Near Zero | Slightly Favorable | Primarily Entropy |
Note: These are representative values. Actual data will vary based on peptide sequence, lipid composition, buffer, and temperature.[22][23][24]
Protocol 2: Characterizing Peptide-Membrane Binding with ITC
Objective: To determine the thermodynamic parameters of this compound binding to model lipid membranes (liposomes).
Principle: A solution of the peptide is titrated into a solution of liposomes in the calorimeter cell. The heat change upon each injection is measured, generating a binding isotherm from which thermodynamic parameters are calculated.[24]
Methodology:
-
Liposome Preparation:
-
Prepare Large Unilamellar Vesicles (LUVs) of a defined lipid composition (e.g., a mix of zwitterionic POPC and anionic POPG to mimic a cell membrane) via extrusion.
-
Thoroughly dialyze the peptide and liposome solutions in the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution.
-
-
Instrument Setup:
-
Use a high-sensitivity ITC instrument.
-
Degas all solutions immediately before use.
-
Load the liposome suspension into the sample cell and the peptide solution into the injection syringe. The concentration of the species in the cell should be at least 10-fold higher than the expected Kd.[20]
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 5-10 µL) of the peptide into the liposome solution while monitoring the heat flow.
-
Allow the system to reach thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract Kd, n, and ΔH. Calculate ΔG and TΔS from these values.
-
Mechanisms of Cellular Uptake: A Continuing Debate
How this compound crosses the membrane after initial binding is a topic of extensive research. The two major proposed mechanisms are direct translocation and endocytosis.[25][26]
-
Direct Translocation: This model suggests the peptide can directly cross the lipid bilayer in an energy-independent manner, possibly by inducing transient pores or membrane destabilization. While attractive for its directness, this mechanism is highly debated and may be more relevant at very high peptide concentrations.
-
Endocytosis: A growing body of evidence suggests that for most CPPs, including TAT, cellular uptake is an active, energy-dependent process involving endocytic pathways.[25][27] Key pathways implicated include:
-
Clathrin-Mediated Endocytosis: Studies using specific inhibitors have shown this pathway is partially involved in the uptake of unconjugated TAT peptides.[15][16]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles and is often induced by the binding of highly cationic peptides to the cell surface.
-
Caveolin-Mediated Endocytosis: This pathway appears to be less critical for the uptake of unconjugated TAT peptides.[15][16]
-
A crucial self-validating control in uptake studies is to perform the experiment at 4°C. At this temperature, energy-dependent processes like endocytosis are inhibited, allowing researchers to distinguish between active uptake and passive membrane binding.[16]
Diagram 2: Proposed Cellular Uptake Pathways for this compound
Caption: Cellular internalization of this compound likely involves multiple endocytic pathways.
Part 4: Conclusion and Future Directions
The this compound peptide represents a fascinating molecular tool. Its biophysical properties are defined by a high cationic charge and a structurally disordered state in solution. Its interaction with cells is initiated by a strong electrostatic attraction to the cell surface, leading to internalization primarily through energy-dependent endocytic pathways.
For drug development professionals, understanding these core properties is paramount. The efficiency of a TAT-conjugated therapeutic is not solely dependent on the peptide but on the entire conjugate's biophysical profile. Future research must continue to unravel the precise molecular mechanisms of endosomal escape—the critical step for delivering cargo to the cytosol—and to develop next-generation CPPs with enhanced cell-type specificity and delivery efficiency. The principles and protocols outlined in this guide provide a robust framework for pursuing these vital research and development goals.
References
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Single Peptide Bonds Exhibit Poly(Pro)II (“Random Coil”) Circular Dichroism Spectra | Journal of the American Chemical Society . Available at: [Link]
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This compound - Isca Biochemicals . Available at: [Link]
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Isothermal titration calorimetry to measure protein/peptide/lipid interactions . Available at: [Link]
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Circular dichroism (CD) spectra of (a) random coil peptide-based... - ResearchGate . Available at: [Link]
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Circular Dichroism . Available at: [Link]
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This compound - Life Science Production . Available at: [Link]
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Cellular Uptake of Unconjugated TAT Peptide Involves Clathrin-Dependent Endocytosis and Heparan Sulfate Receptors - PubMed . Available at: [Link]
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The CD spectra of representative α-helix, β-sheet, and random coil structures. Available at: [Link]
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Biotinylated Cell-penetrating Peptides to Study Protein Interactions | Protocol Preview . Available at: [Link]
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Cell Penetrating Peptides : Methods and Protocols - University of California Riverside . Available at: [Link]
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Comparisons of peptide-lipid interactions a Isothermal titration... - ResearchGate . Available at: [Link]
-
Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry . Available at: [Link]
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Cellular Uptake of Unconjugated TAT Peptide Involves Clathrin-dependent Endocytosis and Heparan Sulfate Receptors - ResearchGate . Available at: [Link]
-
Cell Penetrating Peptides. Methods and Protocols - ProQuest . Available at: [Link]
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HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration - MDPI . Available at: [Link]
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Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment | Molecular Pharmaceutics - ACS Publications . Available at: [Link]
-
Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - NIH . Available at: [Link]
-
Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - NIH . Available at: [Link]
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Unlocking the Cell: A Technical Guide to the Interaction of TAT Peptide with Surface Glycosaminoglycans
An In-Depth Technical Guide for Researchers
Executive Summary: The HIV-1 Trans-Activator of Transcription (TAT) protein contains a short, arginine-rich protein transduction domain (PTD) that enables it and its conjugated cargoes to penetrate living cells, a property of immense interest for therapeutic delivery. The primary initiating event for this cellular entry is a direct, high-affinity interaction with anionic glycosaminoglycans (GAGs) ubiquitously present on the cell surface. This guide provides a detailed examination of the biophysical principles, functional consequences, and key experimental methodologies related to the TAT-PTD and cell surface GAG interaction. We delve into the thermodynamics of binding, dissect the subsequent endocytic uptake mechanisms, and offer field-proven protocols for researchers aiming to quantify and modulate this critical step in drug delivery.
Part 1: Foundational Concepts
The TAT Protein Transduction Domain (PTD)
The TAT-PTD is a short, 11-amino acid peptide, typically corresponding to residues 47-57 (YGRKKRRQRRR) of the full-length HIV-1 Tat protein. Its remarkable ability to traverse cellular membranes has established it as a leading example of a cell-penetrating peptide (CPP). The core of this function resides in its basic domain (residues 49-57, RKKRRQRRR), a sequence rich in cationic arginine residues.[1] This high positive charge density is the primary driver for its interaction with the cell surface, making it a powerful tool for delivering a wide array of macromolecules, from small molecules and peptides to large proteins and nucleic acids, into cells.[2][3]
Cell Surface Glycosaminoglycans (GAGs)
Glycosaminoglycans are long, unbranched polysaccharides composed of repeating disaccharide units.[4] On the cell surface, they are typically found covalently attached to core proteins, forming structures known as proteoglycans. Key examples include heparan sulfate (HS) and chondroitin sulfate (CS).[5] The defining feature of GAGs is their high density of negative charges, derived from sulfate and carboxyl groups on the sugar rings. Heparan sulfate proteoglycans (HSPGs), such as the syndecan and glypican families, are expressed on nearly all mammalian cells and are major players in the TAT-PTD interaction.[1][4][6] This ubiquitous, negatively charged GAG layer forms the initial docking site for cationic CPPs like TAT.
Part 2: The Biophysical Interaction: Mechanism and Quantification
The Driving Force: Electrostatic Attraction
The initial and most critical step in TAT-PTD's journey into the cell is its electrostatic binding to the negatively charged GAGs on the cell surface.[7][8] The guanidinium groups of the multiple arginine residues in the TAT basic domain form strong ionic bonds with the sulfate and carboxylate groups of heparan sulfate and chondroitin sulfate. This interaction is rapid and serves to concentrate the peptide at the cell surface, a prerequisite for efficient internalization.[9][10]
Thermodynamic Profile of TAT-GAG Binding
Isothermal Titration Calorimetry (ITC) provides the most complete thermodynamic description of the TAT-GAG interaction in solution.[9] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (K₀), reaction enthalpy (ΔH⁰), and the stoichiometry (n) of the interaction.
The binding is an exothermic process, driven by both favorable enthalpic and entropic contributions.[2] A key finding from ITC studies is the positive heat capacity change (ΔCp⁰), which is a hallmark of charge neutralization reactions involving the release of counter-ions and bound water molecules from both the peptide and the GAG chain.[2][9] This distinguishes it from hydrophobic interactions, which typically have a large negative heat capacity change.
Table 1: Thermodynamic Parameters of TAT-PTD Binding to Glycosaminoglycans Data compiled from high-sensitivity isothermal titration calorimetry experiments at 28°C.[2][9]
| Glycosaminoglycan | Binding Constant (K₀) (M⁻¹) | Dissociation Constant (K_D) (µM) | Reaction Enthalpy (ΔH⁰) (kcal/mol) | Stoichiometry (n) (Peptides per GAG) |
| Heparan Sulfate | (6.0 ± 0.6) x 10⁵ | ~1.7 | -4.6 ± 1.0 | 6.3 ± 1.0 |
| Heparin | (6.0 ± 0.8) x 10⁵ | ~1.7 | -7.1 ± 1.0 | 4.2 ± 0.5 |
| Chondroitin Sulfate B | (2.5 ± 0.5) x 10⁵ | ~4.0 | -5.7 ± 1.0 | 14.8 ± 1.5 |
Causality Insight: The data reveal that a single heparan sulfate chain can bind multiple TAT-PTD peptides, with a stoichiometry that approaches electrical charge neutralization.[2][9] This multivalency is crucial, as it facilitates the cross-linking and clustering of proteoglycans on the cell surface.
Structural Insights
The high-affinity interaction depends on the specific structure of both partners. For TAT, the basic domain (49RKKRRQRRR57) is the principal GAG-binding motif.[1] For the GAG, the degree and pattern of sulfation are critical. Selective desulfation of heparin at the N-, 2-O, or 6-O positions dramatically reduces its ability to bind TAT and inhibit its activity, demonstrating that a specific arrangement of sulfate groups is required for optimal interaction.[11]
Part 3: Functional Consequences: Cellular Uptake Pathways
GAGs as Primary Attachment Receptors
Genetic and biochemical evidence firmly establishes that cell surface HSPGs act as the primary receptors for extracellular TAT uptake.[10] Cells that are genetically deficient in HS biosynthesis show a marked impairment in TAT internalization.[10] Furthermore, treating wild-type cells with heparinases to specifically degrade HS chains, or competitively inhibiting the interaction with soluble heparin, effectively blocks TAT uptake.[10][12]
GAG Clustering and Endocytosis Induction
The multivalent nature of the TAT-GAG interaction, where multiple peptides bind to GAG chains, is thought to induce the clustering of HSPGs on the plasma membrane.[13][14] This clustering is not a passive event; it is an active process that can trigger downstream signaling and recruit the cellular machinery required for endocytosis.[7] This model helps explain how a peptide, devoid of traditional ligands, can co-opt the cell's own internalization pathways.
Dissecting the Endocytic Pathways
While the initial binding to GAGs is well-established, the subsequent internalization mechanism is complex and appears to depend on factors like TAT concentration, the nature of its cargo, and the cell type.[15] The consensus is that uptake is an active, energy-dependent process.[6][16] Several endocytic pathways have been implicated:
-
Macropinocytosis: This form of fluid-phase endocytosis involves large-scale membrane ruffling and the formation of large vesicles (macropinosomes). It has been identified as a major entry route for TAT-fusion proteins and peptides.[15][17]
-
Clathrin-Mediated Endocytosis: This classic receptor-mediated pathway has also been shown to be involved in the uptake of unconjugated TAT peptide.[17][18]
-
Caveolae-Mediated Endocytosis: Some studies suggest an involvement of lipid rafts and caveolae, particularly for TAT-fusion proteins.[6]
It is likely that these pathways are not mutually exclusive and that TAT can exploit multiple routes of entry.[19]
Caption: TAT-PTD cellular uptake workflow.
Part 4: Methodologies for Studying TAT-GAG Interactions
Quantifying Binding Affinity & Thermodynamics: Isothermal Titration Calorimetry (ITC)
-
Causality & Rationale: ITC is the definitive method for characterizing biomolecular interactions in their native solution state. It requires no labeling or immobilization, which can alter binding behavior. By directly measuring the heat of reaction, it provides a complete thermodynamic signature (K_D, ΔH, ΔS, and stoichiometry) in a single experiment, offering unparalleled insight into the driving forces of the TAT-GAG interaction.[9]
-
Experimental Protocol: TAT-PTD Titration into Heparan Sulfate
-
Preparation: Dialyze both the TAT peptide (e.g., 500-800 µM) and heparan sulfate (e.g., 10-15 µM) extensively against the same buffer batch (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to minimize buffer mismatch artifacts.
-
Calorimeter Setup: Thoroughly clean the ITC instrument (e.g., MicroCal VP-ITC) and allow it to equilibrate to the desired temperature (e.g., 28°C).
-
Loading: Load the heparan sulfate solution into the 1.4 mL sample cell. Load the concentrated TAT peptide solution into the injection syringe.
-
Titration: Perform a series of small, precisely timed injections (e.g., 10 µL each) of the TAT peptide into the heparan sulfate solution while stirring. Each injection generates a heat flow peak.
-
Control Experiment: As a crucial self-validating step, perform an identical titration of the TAT peptide into the buffer-only solution in the sample cell. The small heat signals from this run represent the heat of dilution and are subtracted from the main experimental data.
-
Data Analysis: Integrate the heat flow peaks to determine the heat of reaction for each injection. Plot this heat against the molar ratio of TAT to GAG. Fit the resulting binding isotherm to a suitable model (e.g., multiple independent sites) to extract the thermodynamic parameters K₀, ΔH⁰, and n.[9]
-
Measuring Binding Kinetics: Surface Plasmon Resonance (SPR)
-
Causality & Rationale: While ITC provides equilibrium data, SPR provides kinetic data. It is ideal for measuring the real-time rates of association (k_on) and dissociation (k_off), from which the equilibrium dissociation constant (K_D = k_off / k_on) can be calculated. This provides a more dynamic view of the interaction's stability.
-
Experimental Protocol: TAT Binding to Immobilized Heparin
-
Chip Preparation: Use a sensor chip suitable for carbohydrate immobilization (e.g., a streptavidin-coated chip). Inject biotinylated heparin over the chip surface to achieve stable immobilization. A reference flow cell should be prepared similarly but without heparin to allow for background signal subtraction.
-
Analyte Preparation: Prepare a series of dilutions of the TAT peptide in running buffer (e.g., HBS-EP+). A typical concentration range might be 10 nM to 5 µM.
-
Association Phase: Inject the lowest concentration of TAT peptide over both the heparin and reference flow cells at a constant flow rate. Monitor the change in the SPR signal (measured in Response Units, RU) in real-time.
-
Dissociation Phase: Switch the injection back to running buffer only and monitor the decrease in the SPR signal as the peptide dissociates from the immobilized heparin.
-
Regeneration: If necessary, inject a pulse of a high salt solution (e.g., 2 M NaCl) to completely remove any remaining bound peptide and regenerate the surface for the next concentration.
-
Data Analysis: Repeat steps 3-5 for each concentration of TAT peptide. Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram. Globally fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.
-
Caption: General workflow for an SPR experiment.
Assessing Cellular Uptake: Flow Cytometry
-
Causality & Rationale: Flow cytometry allows for the high-throughput quantification of peptide uptake in a population of living cells. By analyzing thousands of individual cells, it provides statistically robust data on the efficiency of internalization under various conditions (e.g., in the presence of inhibitors).
-
Experimental Protocol: Competitive Inhibition of TAT Uptake
-
Cell Culture: Plate cells (e.g., CHO-K1) in a 24-well plate and grow to ~80% confluency. Include a GAG-deficient mutant cell line (e.g., CHO-pgsA-745) as a negative control to validate the role of GAGs.[10]
-
Inhibition (Self-Validation): For competitive inhibition wells, pre-incubate the cells with a high concentration of unlabeled heparin (e.g., 10 µg/mL) for 30 minutes at 37°C.[12]
-
Treatment: Add fluorescently labeled TAT peptide (e.g., FITC-TAT at 5 µM) to all wells (with and without heparin) and incubate for 1-2 hours at 37°C. As a control for energy-dependent uptake, run a parallel plate at 4°C.
-
Washing & Dissociation: Aspirate the media. To remove non-internalized, surface-bound peptide, wash cells once with ice-cold, high-salt buffer (e.g., PBS with 2 M NaCl) followed by a brief incubation with trypsin-EDTA to detach cells and strip remaining surface proteins/peptides.
-
Analysis: Neutralize trypsin with complete media, pellet the cells, and resuspend in FACS buffer (e.g., PBS with 1% BSA). Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Data Interpretation: Compare the mean fluorescence intensity (MFI) of different populations. A significant reduction in MFI in heparin-treated cells, at 4°C, or in GAG-deficient cells compared to the control FITC-TAT treated cells confirms a GAG-mediated, energy-dependent uptake mechanism.[10][12]
-
Part 5: Implications for Drug Development
A thorough understanding of the TAT-GAG interaction is paramount for the rational design of CPP-based therapeutics.
-
Optimizing Delivery: The affinity for GAGs can be tuned by modifying the peptide sequence, potentially allowing for tissue-specific targeting if certain GAG structures are enriched on target cells.[20][21]
-
Overcoming Barriers: The strong binding to GAGs can also lead to sequestration in the extracellular matrix, limiting tissue penetration. Strategies to create CPPs with transient GAG binding or to co-administer GAG competitors may improve biodistribution.
-
The Endosomal Escape Problem: While GAG-mediated endocytosis is efficient at getting cargo into the cell, it results in entrapment within endosomes.[15] A major challenge in the field is developing strategies to promote the release of the TAT-cargo from the endosome into the cytosol, where it can reach its intended target.
By continuing to dissect the intricate relationship between TAT peptides and cell surface GAGs, researchers can better harness the power of these molecular shuttles to create the next generation of intracellularly delivered drugs.
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Curnis, F., et al. (2020). HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration. International Journal of Molecular Sciences, 21(15), 5245. [Link]
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Richard, J. P., et al. (2005). Intracellular Traffic and Fate of Protein Transduction Domains HIV-1 TAT Peptide and Octaarginine. Implications for Their Utilization as Drug Delivery Vectors. Bioconjugate Chemistry, 16(1), 84-91. [Link]
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Subrizi, A., et al. (2012). Tat(48-60) peptide amino acid sequence is not unique in its cell penetrating properties and cell-surface glycosaminoglycans inhibit its cellular uptake. Journal of Controlled Release, 158(2), 277-85. [Link]
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Curnis, F., et al. (2020). HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration. MDPI, 21(15), 5245. [Link]
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Toida, T., et al. (2003). Homogeneous enzyme-based binding assay for studying glycosaminoglycan interactions with macromolecules and peptides. Analytical Biochemistry, 321(1), 114-121. [Link]
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Tyagi, M., et al. (2001). Internalization of HIV-1 Tat Requires Cell Surface Heparan Sulfate Proteoglycans. Journal of Biological Chemistry, 276(5), 3254-3261. [Link]
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Richard, J. P., et al. (2005). Cellular Uptake of Unconjugated TAT Peptide Involves Clathrin-Dependent Endocytosis and Heparan Sulfate Receptors. Journal of Biological Chemistry, 280(15), 15300-15306. [Link]
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Säälik, P., et al. (2009). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Proceedings of the National Academy of Sciences, 106(34), 14344-14349. [Link]
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Rusnati, M., et al. (2004). HIV-1 Tat and heparan sulfate proteoglycan interaction: a novel mechanism of lymphocyte adhesion and migration across the endothelium. Blood, 103(6), 2059-2067. [Link]
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Pezeshki-Modd, M., et al. (2014). The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology. Cartilage, 5(3), 173-180. [Link]
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Bruce, J. N., et al. (2009). TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION. Journal of Neurochemistry, 108(4), 931-942. [Link]
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A Technical Guide to the Application of TAT 2-4 Peptide in Biomedical Research
Abstract: The plasma membrane represents a formidable barrier to the intracellular delivery of macromolecular therapeutics. Cell-penetrating peptides (CPPs), and specifically the TAT 2-4 peptide derived from the HIV-1 trans-activator of transcription, have emerged as a powerful tool to overcome this limitation. This guide provides an in-depth technical overview of the this compound peptide, detailing its mechanisms of cellular entry, core biomedical applications, and validated experimental protocols. We will explore the causality behind experimental design, address critical challenges, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this potent delivery vector.
Introduction to this compound: A Potent Cell-Penetrating Peptide
The TAT peptide is a short, cationic peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV).[1][2] Its remarkable ability to traverse cellular membranes has positioned it as a leading cell-penetrating peptide (CPP) for research and therapeutic applications. The most commonly used sequence, TAT(47-57), consists of the amino acid sequence YGRKKRRQRRR, though the core functional motif is often considered to be the arginine-rich RKKRRQRRR segment.[3] These positively charged residues are crucial for the peptide's function.
CPPs like TAT are capable of transporting a wide variety of molecular cargo across the cell membrane, including proteins, DNA, antibodies, imaging agents, and nanoparticle drug carriers.[1][4] This circumvents the limitations of the lipid bilayer, which typically restricts the passage of large or hydrophilic molecules, opening the door for intracellular targeting of therapeutics that would otherwise be membrane-impermeable.[5][6]
The Cellular Entry Enigma: Mechanisms of Transduction
The precise mechanism by which the TAT peptide enters cells is a subject of ongoing investigation, with evidence supporting multiple pathways. This complexity arises because the uptake mechanism can be influenced by the peptide's concentration, the nature of the conjugated cargo, and the cell type being studied.[7] The primary proposed mechanisms fall into two categories: direct translocation and endocytosis.
Direct Translocation: This model suggests that the peptide can directly penetrate the plasma membrane. The cationic arginine and lysine residues of TAT are thought to interact with negatively charged phospholipids on the cell surface, leading to membrane destabilization and the formation of transient pores.[7] Through these pores, the peptide and its cargo can enter the cytoplasm. This process is believed to be energy-independent.
Endocytosis: This is an energy-dependent process where the cell actively engulfs the TAT-cargo conjugate. Several endocytic pathways have been implicated:
-
Macropinocytosis: This process involves the formation of large vesicles (macropinosomes) and has been identified as a major entry route for the TAT peptide and its conjugates.[8][9]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles for internalization.[9]
-
Caveolae-Mediated Endocytosis: This route utilizes small, flask-shaped invaginations in the plasma membrane called caveolae.[9]
It is now widely believed that TAT can utilize multiple pathways simultaneously or switch between them depending on the experimental conditions.[7][8] For large cargo, endocytic pathways are considered more likely, while smaller TAT-cargo conjugates may favor direct translocation.[8]
Caption: Proposed cellular uptake pathways for TAT-cargo conjugates.
Core Applications in Biomedical Research
The versatility of the TAT peptide has led to its application in numerous areas of biomedical research, primarily as a delivery vehicle.[1]
Therapeutic Cargo Delivery
TAT has been successfully used to deliver a wide range of therapeutic molecules, including small molecule drugs, peptides, and large proteins, into cells.[6][10] This is particularly valuable for anticancer therapies, where many potent drugs target intracellular components but have poor membrane permeability.[5] For instance, conjugating the anticancer drug doxorubicin to the TAT peptide has been shown to enhance its cellular uptake and cytotoxicity in drug-resistant cancer cells.[5]
Gene and Oligonucleotide Delivery
A significant application of TAT is in the delivery of nucleic acids, such as small interfering RNA (siRNA) and plasmid DNA.[11] RNA interference (RNAi) is a powerful tool for gene silencing, but the therapeutic use of siRNA is hampered by its poor cellular uptake.[12] TAT-based delivery systems can overcome this by complexing with the negatively charged nucleic acids and facilitating their entry into cells.[11][13] Studies have shown that TAT-siRNA conjugates can achieve significant gene knockdown in vitro and in vivo.[14][15]
Advanced In Vivo and In Vitro Imaging
By conjugating TAT to imaging agents like fluorescent dyes or quantum dots, researchers can efficiently label and track cells. This has applications in diagnostics and in monitoring the biodistribution of drug delivery systems.[1] The ability of TAT to facilitate entry into a wide range of cell types makes it a robust tool for cellular imaging.
| Cargo Type | Example | Application | Key Finding | Reference |
| Protein | β-galactosidase | Proof-of-concept protein transduction | Successful delivery and enzymatic activity in mice. | [10] |
| Small Molecule | Doxorubicin | Cancer Therapy | Overcame multidrug resistance in cancer cells. | [5] |
| siRNA | p38 MAP Kinase siRNA | Gene Silencing | Achieved 20-30% mRNA knockdown in mouse lungs. | [14][15] |
| shRNA | BCR-ABL shRNA | Leukemia Therapy | More stable and efficient gene silencing than siRNA. | [11] |
| Nanoparticles | Liposomes | Drug Delivery | Enhanced cellular uptake of drug-loaded liposomes. | [4] |
Experimental Workflows & Protocols
Implementing TAT-based delivery requires robust and validated methodologies. The following protocols provide a framework for the synthesis, application, and validation of TAT-cargo conjugates.
Protocol: Synthesis and Purification of a TAT-Fluorescent Cargo Conjugate
Objective: To covalently link a fluorescent dye (e.g., FITC) to the TAT peptide for use in uptake assays.
Rationale: This protocol utilizes a common amine-reactive crosslinker to attach a fluorescent tag to the N-terminus or a lysine residue of the peptide. A C-terminal cysteine is often included for site-specific conjugation if desired.
Materials:
-
TAT peptide (e.g., YGRKKRRQRRR-NH2)
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the TAT peptide in DMF.
-
Add a 1.5-fold molar excess of FITC dissolved in DMF.
-
Add a 3-fold molar excess of DIPEA to the reaction mixture to act as a base.
-
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Monitor the reaction progress by taking small aliquots and analyzing via RP-HPLC.
-
Once the reaction is complete, purify the conjugate using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the desired product and confirm its identity and purity using mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a powder.
Self-Validation: The purity and identity of the final product must be confirmed by both HPLC (should show a single major peak) and mass spectrometry (should match the calculated molecular weight of the conjugate).
Caption: Workflow for the synthesis and validation of a TAT-cargo conjugate.
Protocol: In Vitro Cellular Uptake Assay
Objective: To quantify the cellular internalization of the TAT-FITC conjugate.
Rationale: Flow cytometry provides a high-throughput method to measure the fluorescence intensity of a large population of cells, which correlates with the amount of internalized conjugate.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
TAT-FITC conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a 12-well plate and allow them to adhere overnight.
-
Prepare different concentrations of the TAT-FITC conjugate in serum-free medium (e.g., 1, 5, 10 µM).
-
Wash the cells with PBS.
-
Add the TAT-FITC solutions to the cells and incubate for 1-2 hours at 37°C.
-
Crucial Controls:
-
Negative Control: Untreated cells.
-
Cargo-only Control: Cells treated with an equivalent concentration of FITC alone.
-
Inhibition Control: Pre-incubate cells at 4°C for 30 minutes before adding the conjugate to inhibit energy-dependent uptake.
-
-
After incubation, wash the cells three times with cold PBS to remove surface-bound conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 1% FBS for flow cytometry analysis.
-
Analyze the cell population for FITC fluorescence. The geometric mean fluorescence intensity (MFI) is used for quantification.
Data Interpretation: A significant increase in MFI in cells treated with TAT-FITC compared to the cargo-only control demonstrates TAT-mediated uptake. A reduction in MFI in the 4°C condition suggests that the uptake is at least partially energy-dependent (i.e., involves endocytosis).
Critical Considerations and Future Perspectives
Despite its broad utility, the application of the TAT peptide is not without challenges.
-
Proteolytic Instability: As a peptide, TAT is susceptible to degradation by proteases in vivo, which can limit its half-life and efficacy.[4][6] Strategies to improve stability include using D-amino acids or cyclizing the peptide.[6][16]
-
Lack of Specificity: The cationic nature of TAT leads to its uptake by most cell types, which can be a drawback when targeted delivery is required. To address this, TAT can be combined with targeting ligands (e.g., antibodies or peptides that bind to specific cell surface receptors) to direct the cargo to the desired cell population.[12]
-
Immunogenicity: As with any peptide therapeutic, there is a potential for an immune response, which must be evaluated in preclinical studies.[17]
-
Endosomal Escape: For cargoes delivered via endocytosis, efficient escape from the endosome into the cytoplasm is critical for biological activity. This remains a significant hurdle for many CPP-based delivery systems.
Future research is focused on developing modified TAT peptides with enhanced stability, targeting capabilities, and endosomal escape properties. The combination of TAT with other functional moieties in multi-component delivery systems holds significant promise for advancing therapeutic and diagnostic applications.[13]
Conclusion
The this compound peptide is a cornerstone of cell-penetrating peptide technology. Its ability to ferry a diverse range of molecules across the cellular membrane has made it an invaluable tool in biomedical research. By understanding its mechanisms, applying robust experimental protocols with appropriate controls, and acknowledging its limitations, researchers can effectively harness the power of TAT to develop novel intracellular therapeutics, advanced diagnostics, and powerful research reagents.
References
-
GenScript. (n.d.). TAT peptide. Retrieved from [Link]
-
Vasan, R., et al. (2021). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. PNAS, 118(15). Retrieved from [Link]
-
Lukan, A., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry, 16, 53-65. Retrieved from [Link]
-
The University of Manchester. (n.d.). The uptake mechanism for the drug delivery vector Tat-derived peptide. Research Explorer. Retrieved from [Link]
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Zhang, Y., et al. (2020). Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. Open Biology, 10(7). Retrieved from [Link]
-
Pae, J., et al. (2014). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Molecules, 19(12), 19938-19962. Retrieved from [Link]
-
Kim, H., et al. (2023). Discovery of a Potent Tat-Binding Antiretroviral Compound Using a Two-Step Screening Approach. ACS Chemical Biology. Retrieved from [Link]
-
Deshayes, S., et al. (2005). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Current Topics in Medicinal Chemistry, 5(2), 141-149. Retrieved from [Link]
-
Self, W., et al. (2012). HIV-Tat protein and amyloid β peptide form multifibrillar structures that cause neurotoxicity. Journal of Alzheimer's Disease, 31(1), 153-167. Retrieved from [Link]
-
Yoo, B., et al. (2014). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics, 11(7), 2346-2353. Retrieved from [Link]
-
Kristensen, M., et al. (2016). Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. International Journal of Molecular Sciences, 17(2), 185. Retrieved from [Link]
-
Xu, J., et al. (2024). Novel Dual Strategy Based on EPR/AT for Optimizing Therapeutic Effect by Improving Drug Delivery System Physicochemical Properties and Regulating TME. International Journal of Nanomedicine, 19, 447-469. Retrieved from [Link]
-
Zare, H., et al. (2023). Antiviral and antibacterial peptides: Mechanisms of action. Journal of Cellular and Molecular Medicine, 27(18), 2495-2510. Retrieved from [Link]
-
Di Natale, C., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(14), 5557. Retrieved from [Link]
-
Saleh, A., et al. (2010). Delivery of therapeutic shRNA and siRNA by Tat fusion peptide targeting BCR-ABL fusion gene in Chronic Myeloid Leukemia cells. Journal of Controlled Release, 145(3), 289-295. Retrieved from [Link]
-
Liu, Y., et al. (2023). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology, 14. Retrieved from [Link]
-
Han, H., et al. (2023). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. International Journal of Molecular Sciences, 24(20), 15132. Retrieved from [Link]
-
Moschos, S., et al. (2007). Lung Delivery Studies Using siRNA Conjugated to TAT(48−60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity. Bioconjugate Chemistry, 18(5), 1450-1459. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Development and Regulatory Challenges for Peptide Therapeutics. Chemical Reviews, 121(15), 9417-9494. Retrieved from [Link]
-
Sawant, R., et al. (2012). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Journal of Drug Targeting, 20(8), 696-703. Retrieved from [Link]
-
Wang, F., et al. (2017). Functional Peptides for siRNA Delivery. Current Medicinal Chemistry, 24(27), 2940-2952. Retrieved from [Link]
-
Moschos, S., et al. (2007). Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity. Bioconjugate Chemistry, 18(5), 1450-1459. Retrieved from [Link]
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- 4. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 8. pnas.org [pnas.org]
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- 10. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of therapeutic shRNA and siRNA by Tat fusion peptide targeting BCR-ABL fusion gene in Chronic Myeloid Leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Covalent Conjugation of TAT 2-4 Peptide to Proteins for Enhanced Cellular Delivery
Introduction: Unlocking the Cell with TAT 2-4
In the realm of drug development and cellular biology, the ability to deliver therapeutic proteins, antibodies, and molecular probes into living cells is a paramount challenge. The cell membrane acts as a formidable barrier, selectively controlling the passage of substances. Cell-Penetrating Peptides (CPPs) have emerged as a powerful tool to overcome this barrier, acting as molecular shuttles to transport various cargo molecules across the cell membrane.[1][2] Among the most well-characterized and efficient CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus.[2][3]
This application note focuses on a potent variant, This compound , which is a dimer of the core protein transduction domain of TAT.[4][5][6] This dimerization has been shown to enhance cell penetration efficiency.[6] The this compound peptide sequence is H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-OH.[4][5]
Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the covalent conjugation of the this compound peptide to target proteins. We will delve into the two most prevalent and robust conjugation chemistries:
-
Maleimide-Thiol Coupling: Targeting cysteine residues.
-
NHS Ester-Amine Coupling: Targeting lysine residues and the N-terminus.
This guide is designed not merely as a set of instructions, but as a comprehensive resource grounded in scientific principles, offering insights into the rationale behind each experimental step to ensure successful and reproducible conjugation.
The Chemistry of Conjugation: Forging a Stable Link
The choice of conjugation chemistry is critical and depends on the available functional groups on both the protein of interest and the this compound peptide. Covalent conjugation ensures a stable linkage between the CPP and its cargo, a crucial factor for in vitro and in vivo applications.[7][8]
Maleimide-Thiol Coupling: A Specific and Efficient Reaction
This method leverages the highly specific reaction between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[9][] This is often the method of choice due to its high efficiency and specificity under physiological pH conditions.[8][9]
NHS Ester-Amine Coupling: A Versatile Approach
N-hydroxysuccinimide (NHS) esters are reactive compounds that readily couple with primary amines, such as the side chain of lysine residues and the N-terminal amine of a protein, to form a stable amide bond.[11][12] This method is versatile as most proteins contain multiple lysine residues on their surface.[11]
Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and considerations to ensure the integrity of your experiment.
Protocol 1: Maleimide-Thiol Conjugation of this compound to a Target Protein
This protocol assumes your target protein has an available cysteine residue for conjugation. If not, genetic engineering can be employed to introduce a cysteine at a specific site. The this compound peptide must be synthesized with a terminal cysteine.
Core Principle: A maleimide-activated protein reacts with a thiol-containing this compound peptide.
Caption: Workflow for Maleimide-Thiol Conjugation.
-
Target protein with at least one free cysteine residue.
-
Cysteine-terminated this compound peptide.
-
Maleimide crosslinker (e.g., SMCC).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[9][13]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[13][14]
-
Quenching Reagent: Free cysteine or β-mercaptoethanol.
-
Purification system: Dialysis cassettes (10 kDa MWCO), Size-Exclusion Chromatography (SEC), or FPLC.[15]
-
Protein Preparation and Reduction (if necessary):
-
Dissolve your target protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[13]
-
Expert Insight: Degassing the buffer is crucial to prevent oxidation of the thiol groups, which would render them unreactive towards maleimides.[13][14]
-
If your protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[14] TCEP is preferred over DTT as it does not need to be removed prior to the conjugation step.[14]
-
-
Protein Activation with Maleimide Crosslinker:
-
Add a 10-20 fold molar excess of the maleimide crosslinker (dissolved in DMSO or DMF) to the protein solution.[14]
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted crosslinker using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a free thiol-containing compound like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.
-
-
Purification of the Conjugate:
| Parameter | Recommended Range | Rationale |
| Reaction pH | 7.0 - 7.5 | Optimal for specific thiol-maleimide reaction; minimizes hydrolysis of maleimide.[9][13] |
| Molar Ratio (Maleimide:Protein) | 10:1 - 20:1 | Ensures efficient activation of the protein.[14] |
| Molar Ratio (Peptide:Protein) | 5:1 - 20:1 | Drives the conjugation reaction towards the product.[16] |
| Reaction Time | 2 hours at RT or O/N at 4°C | Allows for completion of the reaction.[14][16] |
Protocol 2: NHS Ester-Amine Conjugation of this compound to a Target Protein
This protocol is suitable for proteins with accessible lysine residues. The this compound peptide should be synthesized with a reactive group that can be modified with an NHS ester, or alternatively, the protein can be activated with an NHS ester crosslinker to react with an amine-modified this compound. This protocol describes the activation of the protein.
Core Principle: An NHS ester-activated protein reacts with the primary amines on the this compound peptide.
Sources
- 1. Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
Application Notes and Protocols: TAT 2-4 Mediated Nanoparticle Delivery
Introduction and Scientific Principles
The delivery of therapeutic and imaging agents into living cells is a fundamental challenge in drug development and biomedical research. The cell membrane acts as a formidable barrier, restricting the entry of many potentially potent macromolecules and nanoparticles. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier. Among the most studied CPPs is the Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus.[1][2][3] Specifically, TAT 2-4, a dimeric form of the core protein transduction domain, offers enhanced cellular uptake capabilities.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the use of this compound in mediating the intracellular delivery of nanoparticles.
The this compound peptide consists of two linked copies of the minimal protein transduction domain, typically with the sequence YGRKKRRQRRRGYGRKKRRQRRRG.[4][7] Its high density of basic residues (arginine and lysine) imparts a strong positive charge, which is crucial for its function. The primary mechanism of TAT-mediated uptake involves an initial electrostatic interaction with negatively charged proteoglycans on the cell surface, followed by internalization. While initially thought to involve direct membrane translocation, a significant body of evidence now points towards energy-dependent endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, as the primary routes of entry for TAT-conjugated cargo.[3][8][9][10] The specific pathway can depend on the cargo size, cell type, and the density (multivalency) of TAT peptides on the nanoparticle surface.[9][11]
Optimizing the number of TAT peptides per nanoparticle is a critical parameter. Lower multivalency (e.g., 10-20 peptides per particle) has been shown to favor efficient subcellular targeting and entry via lipid-raft-mediated endocytosis, whereas higher densities can sometimes lead to larger vesicle trapping and subsequent exocytosis, reducing overall efficacy.[11]
Diagram 1: Mechanism of TAT-Nanoparticle Internalization
This diagram illustrates the proposed cellular uptake pathway for TAT-conjugated nanoparticles, beginning with electrostatic interaction at the cell surface and proceeding through endocytic vesicles.
Caption: Cellular uptake pathway for TAT-conjugated nanoparticles.
Experimental Design and Workflow
A successful TAT-mediated delivery experiment involves a multi-stage process that requires careful planning and validation at each step. The overall workflow includes nanoparticle formulation, peptide conjugation, characterization of the conjugate, cellular delivery, and finally, assessment of uptake.
Diagram 2: Experimental Workflow
The following diagram outlines the critical steps from nanoparticle preparation to the final analysis of cellular uptake.
Caption: Workflow for TAT-nanoparticle preparation and cellular delivery analysis.
Protocol 1: Conjugation of this compound to Nanoparticles
This protocol describes a common method for covalently attaching this compound peptides to nanoparticles with surface functional groups (e.g., carboxyl or hydroxyl groups) via epoxy activation.
Materials:
-
Nanoparticles (e.g., Poly(L-lactide)) suspended in an appropriate buffer.
-
This compound Peptide (cysteine-terminated or with primary amines for reaction).
-
Epoxy activating agent (e.g., Denacol®).
-
Borate Buffer (pH 9.0).
-
Quenching solution (e.g., glycine solution).
-
Ultracentrifuge.
-
Fluorescein-labeled this compound (for quantification).
Procedure:
-
Nanoparticle Surface Activation: a. Resuspend your nanoparticles in a suitable organic solvent. b. Add the epoxy activating agent (e.g., Denacol®) and react for a specified time (e.g., 18-24 hours) at room temperature with stirring. The goal is to introduce reactive epoxy groups onto the nanoparticle surface.[12] c. After activation, wash the nanoparticles extensively by centrifugation and resuspension in fresh solvent to remove unreacted epoxy compound, followed by a final wash in borate buffer.
-
Peptide Conjugation: a. Resuspend the epoxy-activated nanoparticles in borate buffer (pH 9.0). b. Prepare a solution of this compound peptide in the same borate buffer. To optimize, test different initial amounts of peptide (e.g., 20 µg, 200 µg, 500 µg per 60 mg of nanoparticles).[8] c. Add the peptide solution to the nanoparticle suspension. d. Incubate the reaction at 37°C for 2 hours with constant stirring.[12] The primary amines on the TAT peptide (e.g., from lysine or the N-terminus) will react with the epoxy groups on the nanoparticle surface.
-
Purification: a. After incubation, pellet the TAT-conjugated nanoparticles by ultracentrifugation. b. Carefully collect the supernatant. This contains the unreacted peptide and is crucial for quantifying conjugation efficiency. c. Wash the nanoparticle pellet multiple times with buffer or water to remove any non-covalently bound peptide. d. Lyophilize the final nanoparticle suspension for storage or resuspend in a buffer suitable for cell culture experiments.[12]
Protocol 2: Characterization of TAT-Nanoparticles
It is essential to characterize the nanoparticles before and after conjugation to confirm the success of the reaction and to understand the properties of the final product.
A. Quantification of Conjugated Peptide
Rationale: Determining the amount of peptide bound to the nanoparticles (multivalency) is critical for reproducibility and for understanding dose-response relationships in cellular uptake.[11]
Procedure (Indirect Method):
-
Use a known amount of fluorescein-labeled this compound in the conjugation reaction alongside your unlabeled peptide, or run a parallel reaction using only the labeled peptide.
-
After the reaction and centrifugation (Step 3b above), measure the fluorescence intensity of the supernatant (λex = 488nm, λem = 520 nm).[12]
-
Create a standard curve using known concentrations of the fluorescent TAT peptide.
-
Calculate the amount of unreacted peptide in the supernatant by comparing its fluorescence to the standard curve.
-
Subtract the amount of unreacted peptide from the initial amount added to determine the quantity of peptide conjugated to the nanoparticles.[12]
B. Physicochemical Characterization
Rationale: Conjugation of a highly cationic peptide like TAT will alter the size and surface charge of the nanoparticles. These changes serve as strong evidence of successful conjugation and are key determinants of biological interaction.[8][13]
Methods:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and Polydispersity Index (PDI). An increase in size is expected after TAT conjugation.[8][14]
-
Zeta Potential Measurement: Measure the surface charge. Unconjugated polymeric nanoparticles are often negatively charged. Successful TAT conjugation should shift the zeta potential to a positive value.[8][12][14]
Table 1: Expected Physicochemical Changes Post-Conjugation
| Parameter | Unconjugated Nanoparticles | TAT-Conjugated Nanoparticles | Rationale for Change |
| Hydrodynamic Diameter (DLS) | ~230-300 nm[8][12] | Increase to >300-340 nm[8][12] | Addition of the peptide layer increases the overall size. |
| Zeta Potential | Negative (e.g., -19 mV)[12] | Positive (e.g., +2.4 mV)[12] | The highly cationic TAT peptide masks the negative surface charge. |
| Polydispersity Index (PDI) | < 0.2 | Should remain low (< 0.3) | A low PDI indicates a monodisperse and stable formulation. |
Protocol 3: Assessment of Cellular Uptake
This protocol details how to expose cells to the TAT-nanoparticles and quantify their internalization using flow cytometry.
Materials:
-
TAT-conjugated nanoparticles (and unconjugated/scrambled peptide controls).
-
Fluorescently labeled nanoparticles (either encapsulating a dye or with a dye-conjugated polymer).
-
Appropriate cell line (e.g., HeLa, HUVECs) and complete culture medium.
-
96-well or 24-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding: a. Seed cells in a multi-well plate at a density that will result in ~80% confluency at the time of the experiment (e.g., 20,000 cells/well in a 96-well plate).[15] b. Allow cells to adhere and grow for 24 hours.
-
Nanoparticle Incubation: a. Prepare dilutions of your nanoparticle formulations (e.g., TAT-NPs, unconjugated NPs, free dye) in serum-free or complete medium. The presence of serum can affect uptake and should be tested.[16] b. Remove the old medium from the cells and replace it with the medium containing the nanoparticle treatments. Include a "cells only" control. c. Incubate for a set period (e.g., 3-24 hours). A 24-hour incubation is common to minimize effects from cell proliferation.[16]
-
Cell Harvesting and Preparation: a. After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any nanoparticles loosely attached to the cell surface.[17] b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. d. Centrifuge the cells, remove the supernatant, and resuspend in cold PBS or FACS buffer.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for green fluorescent particles). b. Gate the viable cell population based on forward and side scatter. c. Quantify uptake in two ways: i. Percentage of Positive Cells: Set a gate based on the fluorescence of the "cells only" control. The percentage of cells in the treated samples that fall outside this gate represents the population that has taken up nanoparticles.[16] ii. Mean Fluorescence Intensity (MFI): Compare the MFI of the treated populations to the control. A higher MFI indicates a greater quantity of nanoparticles per cell.[13][16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No shift in Zeta Potential | Failed conjugation reaction; Insufficient peptide used. | Verify surface activation; Increase the initial amount of TAT peptide in the reaction. |
| Nanoparticle Aggregation | High degree of conjugation leading to charge-based aggregation; Poor colloidal stability. | Optimize the peptide-to-nanoparticle ratio; Include stabilizing agents like a small amount of PEG.[15][18] |
| Low Cellular Uptake | Proteolytic degradation of TAT peptide; Low multivalency; Nanoparticle properties (size, shape) are not optimal. | Use protease inhibitors or modify the peptide to increase stability[18]; Increase TAT density[19]; Ensure nanoparticle size is within the optimal range for endocytosis (<200 nm). |
| High Cytotoxicity | High concentration of cationic nanoparticles disrupting cell membranes. | Perform a dose-response curve to find the optimal non-toxic concentration[8]; Reduce the amount of TAT peptide conjugated per nanoparticle.[8] |
References
-
Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles. PubMed Central. Available at: [Link]
-
Multivalency Effect of TAT-Peptide-Functionalized Nanoparticle in Cellular Endocytosis and Subcellular Trafficking. ACS Publications. Available at: [Link]
-
This compound. Isca Biochemicals. Available at: [Link]
-
Internalization mechanisms of cell-penetrating peptides. Beilstein Journals. Available at: [Link]
-
This compound. Life Science Production. Available at: [Link]
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Therapeutic applications of the cell-penetrating HIV-1 Tat peptide. PubMed. Available at: [Link]
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TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs. PubMed Central. Available at: [Link]
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Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Informa Healthcare. Available at: [Link]
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The measurement of cellular uptake of nanoparticles? ResearchGate. Available at: [Link]
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This compound. GenScript. Available at: [Link]
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Assessment of the Nanoparticles Uptake Profile. Bio-protocol. Available at: [Link]
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Development and characterization of chitosan- PEG-TAT nanoparticles for the intracellular delivery of siRNA. Dove Medical Press. Available at: [Link]
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The uptake mechanism for the drug delivery vector Tat-derived peptide. The University of Manchester. Available at: [Link]
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Shape effects of nanoparticles conjugated with cell-penetrating peptides (HIV Tat PTD) on CHO cell uptake. PubMed Central. Available at: [Link]
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Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Royal Society of Chemistry. Available at: [Link]
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Nanoparticle delivery of Tat synergizes with classical latency reversal agents to express HIV antigen targets. NIH. Available at: [Link]
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Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. Royal Society of Chemistry. Available at: [Link]
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Overall experimental procedure for nanoparticle uptake analysis... ResearchGate. Available at: [Link]
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Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. ACS Publications. Available at: [Link]
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Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA. Taylor & Francis Online. Available at: [Link]
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Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. NIH. Available at: [Link]
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Transactivator of transcription peptide conjugated copper oxide nanoparticles: A nano-warrior against breast cancer. ScienceDirect. Available at: [Link]
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Liposome Nanoparticle Conjugation and Cell Penetrating Peptide Sequences (CPPs) Enhance the Cellular Delivery of the Tau... Preprints.org. Available at: [Link]
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Intracellular trafficking of superparamagnetic iron oxide nanoparticles conjugated with TAT peptide: 3-dimensional electron tomography analysis. PubMed. Available at: [Link]
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Application Notes and Protocols: TAT-Mediated Cargo Delivery to Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Intracellular World of Primary Neurons
Primary neurons represent a cornerstone in neuroscience research, offering a physiologically relevant model to study neuronal function, disease pathogenesis, and therapeutic interventions. However, their delicate nature and the formidable barrier of the neuronal cell membrane present significant challenges for the intracellular delivery of macromolecules. The HIV-1 Trans-Activator of Transcription (TAT) peptide, a cell-penetrating peptide (CPP), has emerged as a powerful tool to overcome this obstacle.[1][2] This guide provides a comprehensive overview and detailed protocols for the effective use of TAT-mediated cargo delivery in primary neuron cultures.
The TAT peptide, typically the minimal sequence YGRKKRRQRRR, is a highly cationic peptide that can traverse biological membranes and facilitate the uptake of a wide range of cargo molecules, including proteins, peptides, nucleic acids, and nanoparticles.[3][4][5] While the precise mechanism of TAT-mediated transduction is still under investigation, it is understood to involve an initial electrostatic interaction with negatively charged proteoglycans on the cell surface, followed by internalization through endocytic pathways such as macropinocytosis.[1][6]
These application notes are designed to provide both the foundational knowledge and the practical steps necessary for researchers to successfully implement TAT-mediated delivery in their primary neuron experiments. We will delve into the critical parameters, potential pitfalls, and validation strategies to ensure reliable and reproducible results.
Mechanism of TAT-Mediated Delivery in Neurons
The delivery of cargo into primary neurons via TAT peptide is a multi-step process that leverages the peptide's intrinsic ability to interact with and cross the cell membrane. Understanding this process is crucial for optimizing delivery efficiency and troubleshooting experiments.
1. Initial Cell Surface Binding: The highly cationic nature of the TAT peptide drives its initial interaction with the negatively charged heparan sulfate proteoglycans (HSPGs) on the neuronal cell surface. This electrostatic binding concentrates the TAT-cargo conjugate at the membrane.[6]
2. Internalization: Following binding, the TAT-cargo complex is internalized into the neuron. While direct penetration of the membrane was initially proposed, the current consensus points towards an energy-dependent endocytic process.[7][8] Macropinocytosis, a form of fluid-phase endocytosis, is considered a major route of entry for TAT and its cargo.[1] Other endocytic pathways, such as clathrin-mediated endocytosis, may also be involved depending on the specific cargo and cell type.[3][9]
3. Endosomal Escape: Once inside an endosome, the TAT-cargo must escape into the cytoplasm to reach its intracellular target. This is a critical and often rate-limiting step. The "proton sponge" effect, where the influx of protons into the endosome is buffered by the peptide leading to osmotic swelling and rupture, is one proposed mechanism for endosomal escape.
4. Intracellular Trafficking: Upon successful entry into the cytoplasm, the cargo can then traffic to its specific subcellular destination, which may be influenced by the nature of the cargo itself.
Caption: Workflow of TAT-mediated cargo delivery into a primary neuron.
Experimental Design and Key Considerations
Successful TAT-mediated delivery to primary neurons requires careful planning and optimization. The following are critical factors to consider:
-
Cargo Properties: The size, charge, and stability of the cargo molecule can significantly impact the efficiency of TAT conjugation and subsequent cellular uptake.[3]
-
TAT-Cargo Linker: The chemical linker used to conjugate the TAT peptide to the cargo is crucial. A stable linkage is necessary to prevent premature dissociation, while cleavable linkers can be designed to release the cargo in the reducing environment of the cytoplasm.
-
Concentration and Incubation Time: Both the concentration of the TAT-cargo conjugate and the incubation time with the neurons are critical parameters that need to be empirically determined. High concentrations or prolonged exposure can lead to cytotoxicity.[10]
-
Primary Neuron Culture Health: The health and density of the primary neuron culture are paramount. Healthy, well-differentiated neurons are more likely to exhibit efficient uptake. It is recommended to perform delivery on mature cultures (e.g., DIV 7-14).
-
Controls: Appropriate controls are essential for interpreting the results. These should include:
-
Untreated neurons (negative control).
-
Neurons treated with the cargo alone (to assess non-specific uptake).
-
Neurons treated with the TAT peptide alone (to assess any intrinsic effects of the peptide).[11][12]
-
Neurons treated with a scrambled TAT peptide sequence conjugated to the cargo (to demonstrate sequence specificity).
-
| Parameter | Recommended Starting Range | Key Considerations |
| TAT-Cargo Concentration | 0.1 - 10 µM | Start with a low concentration and perform a dose-response curve to determine the optimal concentration that balances delivery efficiency with minimal toxicity. |
| Incubation Time | 30 minutes - 4 hours | Shorter incubation times are generally preferred to minimize stress on the primary neurons. A time-course experiment is recommended. |
| Primary Neuron Age (DIV) | 7 - 21 days | Older, more mature neurons may have different uptake efficiencies compared to younger cultures. Consistency in the age of neurons used is important. |
| Wash Steps | 2-3 washes with warm media | Thorough washing after incubation is crucial to remove non-internalized TAT-cargo conjugates from the cell surface, which can lead to false-positive signals.[13] |
Protocols
Protocol 1: Preparation of TAT-Cargo Conjugate
This protocol provides a general guideline for conjugating a cargo protein to the TAT peptide using a commercially available crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The specific details may need to be adjusted based on the cargo and the crosslinker used.
Materials:
-
TAT peptide with a terminal cysteine (e.g., YGRKKRRQRRRC)
-
Cargo protein with available primary amines (lysine residues)
-
SMCC crosslinker
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Desalting column
Procedure:
-
Activate Cargo Protein:
-
Dissolve the cargo protein in PBS at a concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of SMCC (dissolved in DMSO) to the protein solution.
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with PBS.
-
-
Conjugate TAT Peptide:
-
Immediately add the cysteine-containing TAT peptide to the activated cargo protein solution at a 10-20 fold molar excess.
-
Incubate at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Purification and Characterization:
-
Purify the TAT-cargo conjugate from unreacted peptide and protein using size-exclusion chromatography or dialysis.
-
Characterize the conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.
-
Determine the final concentration of the conjugate using a protein assay (e.g., BCA).
-
Protocol 2: Delivery of TAT-Cargo to Primary Neurons
This protocol outlines the steps for treating primary cortical or hippocampal neurons with the prepared TAT-cargo conjugate.
Materials:
-
Primary neuron culture (e.g., mouse cortical neurons at DIV 7-14)[14][15]
-
Prepared TAT-cargo conjugate
-
Pre-warmed neuronal culture medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare TAT-Cargo Working Solution:
-
Dilute the purified TAT-cargo conjugate to the desired final concentration in pre-warmed neuronal culture medium. It is recommended to test a range of concentrations (e.g., 0.5 µM, 1 µM, 5 µM).
-
-
Treat Primary Neurons:
-
Carefully remove the existing culture medium from the primary neurons.
-
Gently add the TAT-cargo working solution to the neurons.
-
Incubate the neurons at 37°C in a 5% CO2 incubator for the desired time (e.g., 1-4 hours).
-
-
Wash and Post-Incubation:
-
After incubation, aspirate the TAT-cargo containing medium.
-
Wash the neurons three times with pre-warmed PBS to remove any non-internalized conjugate.
-
Add fresh, pre-warmed neuronal culture medium to the neurons.
-
Return the neurons to the incubator for a desired post-incubation period before analysis. This allows for the cargo to exert its biological effect or for the fluorescent signal to be optimally visualized.
-
Protocol 3: Assessing Delivery Efficiency
The method for assessing delivery will depend on the nature of the cargo. Here, we provide a protocol for visualizing the uptake of a fluorescently labeled cargo protein.
Materials:
-
Primary neurons treated with fluorescently labeled TAT-cargo
-
Fluorescence microscope
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - Use with caution, see note below.
Procedure:
-
Live-Cell Imaging (Recommended):
-
After the post-incubation period, directly visualize the live neurons under a fluorescence microscope equipped with the appropriate filter sets for the fluorescent label on the cargo.
-
Acquire images to document the intracellular localization of the cargo.
-
-
Fixed-Cell Imaging:
-
Note: Fixation can sometimes cause artifacts in the localization of cell-penetrating peptides.[7] Live-cell imaging is the preferred method. If fixation is necessary, perform it with care.
-
After the final wash step, fix the neurons with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash again with PBS and mount the coverslip.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity per cell or within specific subcellular compartments.
-
Compare the fluorescence intensity between different treatment groups (e.g., different concentrations of TAT-cargo, cargo alone).
-
Caption: A simplified experimental workflow for TAT-mediated cargo delivery.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low delivery efficiency | - Inefficient TAT-cargo conjugation.- Suboptimal concentration or incubation time.- Poor health of primary neurons.- Endosomal entrapment of cargo. | - Verify conjugation using SDS-PAGE or mass spectrometry.- Perform a dose-response and time-course experiment.- Ensure neuron cultures are healthy and at an appropriate density.- Consider co-treatment with endosomolytic agents (use with caution due to potential toxicity). |
| High cytotoxicity | - TAT peptide toxicity at high concentrations.- Toxicity of the cargo itself.- Prolonged incubation time. | - Reduce the concentration of the TAT-cargo conjugate.- Decrease the incubation time.- Include a TAT-only control to assess peptide-specific toxicity.[10][16][17] |
| Inconsistent results | - Variability in primary neuron cultures.- Inconsistent preparation of TAT-cargo conjugate.- Incomplete washing after incubation. | - Standardize the primary neuron culture protocol (seeding density, age of culture).- Ensure reproducible conjugation and purification of the TAT-cargo.- Perform thorough and consistent washing steps. |
| High background fluorescence | - Non-specific binding of the cargo to the cell surface.- Autofluorescence of the cells or culture medium. | - Include a cargo-only control to assess non-specific binding.- Ensure thorough washing.- Use a culture medium with low background fluorescence for imaging. |
Conclusion
TAT peptide-mediated delivery is a versatile and powerful technique for introducing a wide array of macromolecules into primary neurons. By carefully considering the experimental design, optimizing key parameters, and employing appropriate controls, researchers can harness the potential of this technology to advance our understanding of neuronal biology and develop novel therapeutic strategies for neurological disorders. This guide provides a solid foundation for the successful implementation of TAT-mediated cargo delivery, empowering researchers to explore the intricate intracellular landscape of primary neurons.
References
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New, D. R., et al. (1997). Human immunodeficiency virus type 1 Tat protein induces death by apoptosis in primary human neuron cultures. Journal of Neurovirology, 3(2), 168-173. [Link]
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Tyagi, M., et al. (2009). TAT-mediated intracellular protein delivery to primary brain cells is dependent on glycosaminoglycan expression. Journal of Neurochemistry, 110(5), 1631-1642. [Link]
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Kristensen, M., et al. (2021). Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. International Journal of Molecular Sciences, 22(11), 5894. [Link]
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Zorko, M., & Langel, Ü. (2005). Cell-penetrating peptides: mechanism and kinetics of cargo delivery. Advanced Drug Delivery Reviews, 57(4), 529-545. [Link]
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Qin, Y., et al. (2012). Tat peptide-decorated gelatin-siloxane nanoparticles for delivery of CGRP transgene in treatment of cerebral vasospasm. International Journal of Nanomedicine, 7, 4149-4159. [Link]
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Mackay, J. A., & Szoka, F. C. (2003). HIV TAT protein transduction domain mediated cell binding and intracellular delivery of nanoparticles. Journal of Dispersion Science and Technology, 24(3-4), 465-473. [Link]
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Kristensen, M., et al. (2022). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Biosciences, 9, 848682. [Link]
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Tosi, G., et al. (2022). Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges. Molecular Pharmaceutics, 19(10), 3585-3603. [Link]
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Guidotti, G., et al. (2017). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry, 13, 1338-1353. [Link]
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Torchilin, V. P. (2008). Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers. Advanced Drug Delivery Reviews, 60(4-5), 548-558. [Link]
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Tosi, G., et al. (2014). Nanoparticles for Brain Drug Delivery. Engineering in Translational Medicine, 1, 1-17. [Link]
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Meloni, B. P., et al. (2014). The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures. Journal of Neuroscience Research, 92(4), 455-466. [Link]
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Fittipaldi, A., & Giacca, M. (2005). TAT peptide internalization: seeking the mechanism of entry. Current Pharmaceutical Design, 11(28), 3637-3644. [Link]
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Chen, Y., & Liu, L. R. (2010). Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System. Current Drug Delivery, 7(2), 143-150. [Link]
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Wang, X., et al. (2023). TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption. Fluids and Barriers of the CNS, 20(1), 69. [Link]
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Spencer, J. A., & Soranno, D. E. (2016). Targeted axonal import (TAxI) peptide delivers functional proteins into spinal cord motor neurons after peripheral administration. Proceedings of the National Academy of Sciences, 113(9), 2488-2493. [Link]
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S. L. (2023). Primary neuron culture for live imaging of axonal cargoes. Protocols.io. [Link]
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Rao, K. S., et al. (2008). TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs. Biomaterials, 29(33), 4429-4438. [Link]
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Georgiou, C. D., & Papapostolou, I. (2021). TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. International Journal of Molecular Sciences, 22(18), 9758. [Link]
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Lee, S., & Kim, H. (2023). Measuring Axonal Cargo Transport in Mouse Primary Cortical Cultured Neurons. Journal of Visualized Experiments, (192), e65011. [Link]
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S. L. (2023). Primary neuron culture for live imaging of axonal cargoes v1. ResearchGate. [Link]
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Dagda, R. K., & Das Banerjee, T. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Mitochondrion, 35, 34-42. [Link]
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Sahu, G., et al. (2020). Methods for shipping live primary cortical and hippocampal neuron cultures from postnatal mice. Journal of Neuroscience Methods, 346, 108920. [Link]
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Application Notes and Protocols for In Vivo Drug Delivery Studies Using TAT 2-4
Introduction: Harnessing the Power of Cell-Penetrating Peptides for In Vivo Drug Delivery
The plasma membrane represents a formidable barrier to the intracellular delivery of many potentially therapeutic molecules. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this limitation, facilitating the cellular uptake of a wide range of cargo molecules that would otherwise be membrane-impermeable.[1] Among the most well-characterized and efficient CPPs is the Trans-Activator of Transcription (TAT) peptide derived from the human immunodeficiency virus (HIV).[2][3] The protein transduction domain of TAT, a short, positively charged sequence, is responsible for its remarkable ability to traverse cellular membranes.[4]
This application note focuses on a particularly potent variant, TAT 2-4 , a dimer of the TAT protein transduction domain (residues 47-58).[5][6][7] The sequence of this compound is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly (YGRKKRRQRRRGYGRKKRRQRRRG).[6][8] This dimeric structure has been shown to be a highly efficient oligomer for cell penetration, making it an excellent candidate for in vivo drug delivery studies.[5] This guide will provide a comprehensive overview of the principles, experimental design, and detailed protocols for utilizing this compound in preclinical in vivo drug delivery research.
Mechanism of TAT-Mediated Cellular Uptake
The precise mechanism by which TAT peptides enter cells is a subject of ongoing investigation, but it is generally accepted to involve a multi-faceted process.[3] The initial and critical step is the electrostatic interaction between the cationic TAT peptide and the anionic proteoglycans on the cell surface.[1] This interaction is thought to induce internalization through pathways such as macropinocytosis.[1] Once inside the cell, the TAT-cargo conjugate can escape from endosomes and distribute throughout the cytoplasm and, in some cases, the nucleus.[1] The versatility of TAT peptides allows for the delivery of a diverse array of cargo, from small molecule drugs to large biomolecules like proteins and nucleic acids.[4][8]
Designing this compound-Drug Conjugates: Key Considerations
The successful delivery of a therapeutic agent using this compound hinges on the careful design of the conjugate. This involves selecting an appropriate conjugation strategy and, critically, the right linker to attach the drug to the peptide.
Linker Chemistry: The linker connecting the drug to this compound is a crucial determinant of the conjugate's stability, release characteristics, and overall efficacy. Linkers can be broadly categorized as non-cleavable or cleavable.
-
Non-cleavable linkers create a stable bond between the peptide and the drug. The drug is released through the degradation of the peptide backbone.
-
Cleavable linkers are designed to release the drug in response to specific physiological cues within the target cell, such as changes in pH or the presence of specific enzymes. This can be advantageous for drugs that need to be in their free form to be active.
Conjugation Site: The site of drug conjugation on the this compound peptide can also influence the conjugate's activity. Conjugation is often performed at the N-terminus or on the side chain of a lysine residue.[9]
Experimental Workflow for In Vivo Studies
A typical in vivo study using this compound for drug delivery follows a well-defined workflow, from the synthesis of the conjugate to the final analysis of its biodistribution and efficacy.
Caption: Workflow for in vivo drug delivery studies using this compound.
Detailed Protocols
Protocol 1: Synthesis of a this compound-Drug Conjugate via Maleimide-Thiol Coupling
This protocol describes the conjugation of a thiol-containing drug to a maleimide-functionalized this compound peptide.
Materials:
-
This compound peptide with an N-terminal maleimide group
-
Thiol-containing drug
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1-2 mM EDTA
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 or equivalent size-exclusion chromatography column
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the maleimide-functionalized this compound peptide in the conjugation buffer.
-
Drug Preparation: Dissolve the thiol-containing drug in a minimal amount of DMF or DMSO before adding it to the conjugation buffer.
-
Test Conjugation: Before committing the bulk of your valuable peptide, perform a small-scale test conjugation to determine the optimal ratio of peptide to drug and to check for any precipitation issues.[10] A common starting point is to use a 5-fold molar excess of the peptide thiol per mole of protein.[10]
-
Conjugation Reaction: Mix the peptide and drug solutions. The reaction is typically allowed to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate from unreacted drug and peptide using size-exclusion chromatography (e.g., Sephadex G-25) or preparative HPLC.
-
Characterization: Confirm the successful conjugation and determine the purity of the final product using analytical HPLC and mass spectrometry.
Protocol 2: In Vivo Administration of this compound-Drug Conjugate to Mice
This protocol outlines the intravenous (IV) administration of the conjugate to mice.
Materials:
-
This compound-drug conjugate
-
Sterile, pyrogen-free saline or PBS for injection
-
Mouse restraint device
-
27-30 gauge needles and syringes
-
Anesthesia (if required)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Formulation: Dissolve the this compound-drug conjugate in sterile saline or PBS to the desired concentration. Ensure the solution is clear and free of particulates.
-
Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose.
-
Restraint: Properly restrain the mouse using a suitable restraint device to expose the lateral tail vein.[11]
-
Injection: Inject the calculated volume of the conjugate solution slowly into the lateral tail vein.[12]
-
Monitoring: Monitor the animals closely after injection for any adverse reactions.[11]
Protocol 3: Biodistribution and Ex Vivo Imaging
This protocol describes how to assess the distribution of a fluorescently labeled this compound conjugate in various tissues.
Materials:
-
Fluorescently labeled this compound-drug conjugate
-
Surgical tools for dissection
-
In vivo imaging system
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for tissue fixation (optional)
Procedure:
-
Administration: Administer the fluorescently labeled conjugate to the mice as described in Protocol 2.
-
In Vivo Imaging (Optional): At various time points post-injection, anesthetize the mice and perform whole-body fluorescence imaging to monitor the real-time distribution of the conjugate.[13]
-
Tissue Harvesting: At the designated endpoint, euthanize the animals via an approved method.[14]
-
Perfusion: Perfuse the animals transcardially with cold PBS to remove blood from the organs.[14]
-
Organ Collection: Carefully dissect and collect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain).[14]
-
Ex Vivo Imaging: Immediately image the excised organs using a fluorescence imaging system to determine the relative accumulation of the conjugate.[13]
-
Quantification: Quantify the fluorescence intensity in each organ using the imaging software.[13]
-
Histology (Optional): For microscopic analysis, fix the tissues in 4% PFA, embed them, and prepare sections for fluorescence microscopy.[14]
Caption: Workflow for biodistribution and ex vivo imaging.
Protocol 4: Quantification of this compound-Drug Conjugate in Tissues by LC-MS/MS
This protocol provides a general workflow for quantifying the concentration of the drug delivered by this compound in tissue samples.
Materials:
-
Homogenizer
-
Tissue lysis buffer
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization: Weigh the harvested tissues and homogenize them in a suitable lysis buffer.[15]
-
Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) containing an internal standard to the tissue homogenate to precipitate proteins and release the drug.[16]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the drug.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system for separation and quantification.[17] Develop a method that allows for the sensitive and specific detection of your drug molecule.[18][19]
-
Data Analysis: Quantify the drug concentration in each tissue sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve prepared in the appropriate matrix.[20]
Data Presentation and Interpretation
Quantitative data from biodistribution studies should be presented clearly, often in tabular format, to allow for easy comparison between different treatment groups and time points.
| Parameter | This compound |
| Sequence | YGRKKRRQRRRGYGRKKRRQRRRG |
| Origin | Dimer of HIV-1 TAT (47-58) |
| Function | Cell-Penetrating Peptide |
| Mechanism | Electrostatic interaction, endocytosis |
| Common Cargo | Small molecules, peptides, proteins, nucleic acids |
| Analytical Method | Principle | Advantages | Disadvantages |
| Ex Vivo Fluorescence Imaging | Detection of emitted light from fluorescently labeled conjugates. | High throughput, provides spatial distribution within the organ. | Indirect quantification, potential for signal quenching. |
| LC-MS/MS | Separation by liquid chromatography and mass-based detection. | High sensitivity and specificity, absolute quantification. | Requires sample homogenization, does not provide spatial information. |
Conclusion and Future Perspectives
This compound is a highly effective cell-penetrating peptide for in vivo drug delivery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute their own in vivo studies. Future research in this area may focus on developing more sophisticated cleavable linkers for targeted drug release and exploring the combination of this compound with other targeting moieties to enhance tissue specificity. As our understanding of the in vivo behavior of CPPs grows, so too will their potential to deliver the next generation of therapeutics.
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Brooks, H., Lebleu, B., & Vives, E. (2005). Tat peptide-mediated cellular delivery: back to basics. Advanced Drug Delivery Reviews, 57(4), 559-577. Available from: [Link].
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El-Sayed, A., et al. (2021). TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. Pharmaceuticals, 14(9), 899. Available from: [Link].
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Chen, L., et al. (2001). Biodistribution of intracellularly acting peptides conjugated reversibly to Tat. Bioconjugate Chemistry, 12(6), 995-999. Available from: [Link].
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Van der Sluis, R., et al. (2023). A truncated HIV Tat demonstrates potent and specific latency reversal activity. Journal of Biological Chemistry, 299(12), 105436. Available from: [Link].
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Yang, R., et al. (2014). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics, 11(8), 2845-2854. Available from: [Link].
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Li, S., et al. (2026). Novel Dual Strategy Based on EPR/AT for Optimizing Therapeutic Effect by Improving Drug Delivery System Physicochemical Properties and Regulating TME. Dove Medical Press. Available from: [Link].
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Goun, E. A., et al. (2008). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Advanced Drug Delivery Reviews, 60(4-5), 548-558. Available from: [Link].
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Ji, Q. C., et al. (2011). A convenient strategy for quantitative determination of drug concentrations in tissue homogenates using a liquid chromatography/tandem mass spectrometry assay for plasma samples. Rapid Communications in Mass Spectrometry, 25(15), 2115-2122. Available from: [Link].
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Rao, K. S., et al. (2008). TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs. Journal of Biomedical Nanotechnology, 4(4), 434-444. Available from: [Link].
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ResearchGate. Contrast Agents and Cell Labeling Strategies for in Vivo Imaging. Available from: [Link].
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Debnath, S., et al. (2018). Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin. Dalton Transactions, 47(32), 11029-11041. Available from: [Link].
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Reed, D. R., et al. (2023). Ex vivo Drug Sensitivity Imaging-based Platform for Primary Acute Lymphoblastic Leukemia Cells. Bio-protocol, 13(15), e4731. Available from: [Link].
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Johnsen, K. B., et al. (2021). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Biosciences, 8, 706992. Available from: [Link].
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da Silva, D. C., et al. (2021). Development and validation of a targeted LC-MS/MS quantitation method to monitor cell culture expression of tetanus neurotoxin during vaccine production. arXiv. Available from: [Link].
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Naito, S., et al. (1998). Induction of protection against tetanus toxin in mice by tetanus toxoid-liposome conjugate. International Archives of Allergy and Immunology, 116(3), 215-219. Available from: [Link].
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Xu, K., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Acta Pharmaceutica Sinica B, 10(11), 2092-2115. Available from: [Link].
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Kumar, V., et al. (2022). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 27(15), 4930. Available from: [Link].
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ResearchGate. A Convenient Strategy for Quantitative Determination of Drug Concentrations in Tissue Homogenates Using a Liquid Chromatography/Tandem Mass Spectrometry Assay for Plasma Samples | Request PDF. Available from: [Link].
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van Hoppe, S., et al. (2019). Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates, and culture medium. Journal of Pharmaceutical and Biomedical Analysis, 174, 526-534. Available from: [Link].
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ResearchGate. In vivo fluorescence imaging and ex vivo biodistribution. a) Chemical... Available from: [Link].
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Application Notes and Protocols: TAT Peptide for Blood-Brain Barrier Translocation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Final Frontier of Drug Delivery
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) disorders. This highly selective, semi-permeable border of endothelial cells prevents pathogens and toxins from entering the brain, but in doing so, also blocks the passage of over 98% of potential neurotherapeutics.[1] Overcoming this barrier is the holy grail for treating a spectrum of devastating conditions, from Alzheimer's disease to brain cancer.
Cell-penetrating peptides (CPPs) have emerged as a revolutionary tool to ferry therapeutic molecules into the CNS.[2][3] Among these, the peptide derived from the trans-activator of transcription (TAT) protein of the human immunodeficiency virus (HIV-1) is one of the most studied and effective vectors for traversing biological membranes.[4][5]
A Note on Nomenclature: The term "TAT 2-4 peptide" is not a standard scientific designation. This guide focuses on the canonical and most extensively validated TAT peptide sequence used for BBB transport, which is the basic domain corresponding to amino acids 47-57 (sequence: YGRKKRRQRRR) or similar variants like GRKKRRQRRRPQ .[6][7][8][9] This arginine-rich sequence is the cornerstone of TAT-mediated delivery systems.[7]
Section 1: The TAT (47-57) Peptide Vector: Mechanism of Action
The efficacy of the TAT peptide lies in its highly cationic nature, conferred by its abundance of arginine and lysine residues.[7] This positive charge is fundamental to its interaction with the negatively charged cell surface, initiating a cascade of events that leads to internalization.
While the precise mechanism of TAT-mediated transport across the BBB is still a subject of active research, a consensus is forming around a multi-step, energy-dependent process:
-
Electrostatic Interaction: The positively charged TAT peptide initially binds to negatively charged heparan sulfate proteoglycans on the surface of brain capillary endothelial cells.[10] This interaction concentrates the peptide at the cell membrane.
-
Internalization via Endocytosis: Following the initial binding, the TAT-cargo conjugate is internalized primarily through endocytosis, with macropinocytosis being a major proposed route.[10][11] Unlike receptor-mediated transcytosis, which relies on specific receptor binding, this process is less saturable and can accommodate a wider variety of cargo.
-
Transcellular Transport: Once inside the endothelial cell in an endosomal vesicle, the TAT-cargo must escape to avoid lysosomal degradation and be transported across the cell to the abluminal (brain) side. The exact mechanism of endosomal escape is not fully elucidated but is a critical step for successful delivery.
-
Exiting into the Brain Parenchyma: The conjugate is then released from the endothelial cell into the brain's interstitial fluid, making the therapeutic cargo available to neurons and glial cells.
Crucially, recent studies show that at therapeutic concentrations, the TAT peptide crosses the BBB in a temperature-dependent manner without requiring receptor-mediated endocytosis and, importantly, without causing significant disruption to the barrier's integrity.[6][12] However, at extremely high concentrations, some destabilization of the endothelial monolayer has been observed in vitro.[6][13]
Caption: Proposed mechanism of TAT-mediated transport across the BBB.
Section 2: Applications & Cargo Delivery Spectrum
The versatility of the TAT peptide allows for the delivery of a wide array of cargo molecules, making it a powerful platform technology for CNS drug development.[4][10] Its applications span from delivering small molecule drugs to large biologics.
| Cargo Type | Example Application | Key Findings & References |
| Proteins & Enzymes | Delivery of β-galactosidase or Cre recombinase into the brain.[14][15] | Demonstrated widespread distribution in the brain after systemic injection, proving the principle of large molecule delivery.[14][16] |
| Peptides | Delivery of BDNF-mimetic peptides for Alzheimer's models.[17] | Ameliorated cognitive impairments in rodent models after intraperitoneal injection.[17] |
| Small Molecules | Delivery of anti-HIV drugs like Ritonavir or chemotherapeutics.[18][19] | TAT-conjugated nanoparticles increased brain drug levels by up to 800-fold compared to the free drug.[18][19] |
| Nanoparticles | Delivery of curcumin-loaded nanoliposomes for Alzheimer's therapy.[20] | TAT functionalization significantly enhanced the permeability of nanoliposomes across an in vitro BBB model.[20] |
| Nucleic Acids | Delivery of plasmid DNA for gene therapy in glioma cell lines.[14] | TAT-modified carriers enhanced gene transfection efficiency significantly compared to non-TAT carriers.[14] |
Section 3: Experimental Protocols
The following protocols provide a framework for conjugating, validating, and quantifying the BBB transport of a TAT-peptide-cargo conjugate.
Protocol 1: Conjugation of TAT Peptide to a Protein Cargo via Maleimide Chemistry
This protocol describes the conjugation of a cysteine-terminated TAT peptide to a protein containing a free amine (e.g., lysine), a common and robust method.
Rationale: This is a two-step process. First, we activate the protein's carboxyl groups or, more commonly, introduce a maleimide group onto the protein using a bifunctional crosslinker. Second, a TAT peptide synthesized with a terminal cysteine residue reacts with the maleimide group, forming a stable thioether bond. This ensures a site-specific and stable conjugation.
Materials:
-
Protein of interest (Cargo)
-
Cysteine-terminated TAT peptide (e.g., Cys-YGRKKRRQRRR)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: Tris or glycine solution
-
Desalting column (e.g., Zeba Spin)
Procedure:
-
Protein Preparation: Dissolve your protein cargo in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
SMCC Crosslinker Addition: Add a 10- to 20-fold molar excess of SMCC (dissolved in a small amount of DMSO) to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. This step attaches the maleimide group to the protein.
-
Removal of Excess Crosslinker: Immediately remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This is critical to prevent unwanted side reactions with the peptide.
-
Peptide Addition: Dissolve the cysteine-terminated TAT peptide in Conjugation Buffer and add it to the maleimide-activated protein solution. A 5- to 10-fold molar excess of peptide over protein is recommended.
-
Conjugation Reaction: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like β-mercaptoethanol.
-
Purification: Purify the final TAT-protein conjugate from excess peptide and byproducts using dialysis or size-exclusion chromatography.
-
Characterization: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and quantify protein concentration using a BCA or Bradford assay.
Protocol 2: In Vitro Validation of BBB Crossing using a Transwell Model
This protocol uses a well-established in vitro model to quantify the ability of the TAT-conjugate to cross an endothelial cell monolayer.[21][22][23]
Rationale: A monolayer of brain endothelial cells (like the human hCMEC/D3 line or primary cells) is grown on a semi-permeable membrane in a Transwell insert.[20][21][24] This creates two compartments: an upper "blood" side (apical) and a lower "brain" side (basolateral). By adding the TAT-conjugate to the apical side, we can measure its appearance in the basolateral chamber over time to calculate permeability.[25] Trans-Endothelial Electrical Resistance (TEER) is measured to ensure the integrity of the cell monolayer (the "barrier").[20][22]
Materials:
-
hCMEC/D3 cell line[20]
-
Collagen-coated Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
TAT-cargo conjugate (labeled with a fluorescent tag like FITC for easy detection)
-
TEER meter (e.g., EVOM)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the collagen-coated Transwell inserts at a high density.[20]
-
Monolayer Formation: Culture the cells for 8-10 days until a confluent monolayer is formed. Change the medium every 2-3 days.[20]
-
Barrier Integrity Check:
-
Visually confirm confluence using a light microscope.
-
Measure TEER daily. A stable and high TEER value (e.g., >40 Ω·cm²) indicates a tight monolayer suitable for the experiment.[20]
-
-
Transport Experiment:
-
Wash the monolayer gently with a pre-warmed transport buffer (e.g., HBSS).
-
Add the fluorescently-labeled TAT-conjugate to the apical (upper) chamber. Also include a negative control (unconjugated cargo) and a positive control (unconjugated TAT peptide).
-
At designated time points (e.g., 30, 60, 120, 240 minutes), take a small aliquot from the basolateral (lower) chamber. Replace the volume with fresh buffer.
-
-
Quantification: Measure the fluorescence of the basolateral samples using a plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate. A significantly higher Papp value for the TAT-conjugate compared to the unconjugated cargo indicates successful transport.
Protocol 3: In Vivo Administration and Brain Uptake Analysis
This protocol outlines a typical in vivo experiment in a rodent model to confirm that the TAT-conjugate crosses the BBB in a living system.
Rationale: The ultimate test of a BBB shuttle is its ability to deliver cargo to the brain after systemic administration. This protocol uses intravenous (tail vein) injection in mice, followed by brain tissue harvesting and analysis to quantify the amount of delivered cargo.[25] Transcardial perfusion is a critical step to remove the conjugate remaining in the brain's blood vessels, ensuring that the measured signal is from cargo that has truly entered the brain parenchyma.
Materials:
-
TAT-cargo conjugate (labeled with a fluorescent or radioactive tag, or detectable by ELISA/Western blot)
-
Mice or rats
-
Anesthetics
-
Perfusion buffer (e.g., ice-cold PBS followed by paraformaldehyde if histology is needed)
-
Tissue homogenization equipment
-
Detection instruments (fluorescence scanner, gamma counter, etc.)
Procedure:
-
Administration: Administer the TAT-conjugate via tail vein injection at a predetermined dose.[25] Include control groups receiving unconjugated cargo and vehicle only.
-
Circulation: Allow the conjugate to circulate for a specific period (e.g., 40 minutes to 4 hours), which should be optimized based on the cargo's expected pharmacokinetics.[17][25]
-
Anesthesia and Perfusion: Deeply anesthetize the animal. Perform a transcardial perfusion with ice-cold PBS to wash out all blood from the vasculature. This step is essential to avoid overestimating brain uptake.
-
Tissue Harvesting: Immediately dissect the brain and other organs of interest (e.g., liver, kidney for biodistribution).
-
Quantification:
-
For fluorescent cargo: Homogenize the brain tissue and measure the fluorescence in the lysate.
-
For protein cargo: Homogenize the tissue and perform a Western blot or ELISA to quantify the protein amount.
-
Histology: If the brain was fixed during perfusion, it can be sectioned and imaged using fluorescence microscopy to visualize the distribution of the cargo within different brain regions.[17]
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g). A significantly higher %ID/g in the brain for the TAT-conjugate group compared to the control group confirms successful BBB penetration.
Caption: Overall experimental workflow for developing a TAT-mediated CNS drug.
Section 4: Key Considerations and Troubleshooting
-
Proteolytic Stability: The native TAT peptide, being rich in basic amino acids, can be susceptible to cleavage by proteases in the bloodstream.[7] Strategies to improve stability include using D-amino acids or modifying the peptide backbone.[5]
-
Cargo-Dependent Efficiency: The size, charge, and nature of the conjugated cargo can influence the transport efficiency of the TAT peptide.[16][26] Each new conjugate must be empirically tested.
-
Off-Target Accumulation: As a non-specific cell-penetrating peptide, TAT can mediate uptake into various peripheral tissues, particularly the liver and kidneys.[26] This should be assessed in biodistribution studies.
-
Immunogenicity: While short peptides are generally less immunogenic than large proteins, the potential for an immune response to the TAT-conjugate should be considered for therapies requiring chronic administration.
References
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In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption. (2023, October 11). PubMed Central. Retrieved January 16, 2026, from [Link]
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Butt, A. M., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. PubMed Central. Retrieved January 16, 2026, from [Link]
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In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019, October 18). Future Science. Retrieved January 16, 2026, from [Link]
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Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
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Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption. (2023, October 11). PubMed. Retrieved January 16, 2026, from [Link]
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Novel Blood–Brain Barrier Shuttle Peptides Discovered through the Phage Display Method. (2020, February 17). MDPI. Retrieved January 16, 2026, from [Link]
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Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery. (2016, May 18). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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In vivo peptide-based delivery of a gene-modifying enzyme into cells of the central nervous system. (2022, September 28). PubMed Central. Retrieved January 16, 2026, from [Link]
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TAT: All About Cell Penetrating Peptides. (2024, February 7). LifeTein. Retrieved January 16, 2026, from [Link]
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Functionalization with TAT-Peptide Enhances Blood-Brain Barrier Crossing In vitro of Nanoliposomes Carrying a Curcumin-Derivativ. (2013, April 5). Walsh Medical Media. Retrieved January 16, 2026, from [Link]
-
Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges. (2022, September 29). ACS Publications. Retrieved January 16, 2026, from [Link]
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Peptide derived from HIV-1 TAT protein destabilizes a monolayer of endothelial cells in an in vitro model of the blood-brain barrier and allows permeation of high molecular weight proteins. (2012, December 28). PubMed. Retrieved January 16, 2026, from [Link]
-
Intraperitoneal Administration of a Novel TAT-BDNF Peptide Ameliorates Cognitive Impairments via Modulating Multiple Pathways in Two Alzheimer's Rodent Models. (2015, October 14). PubMed Central. Retrieved January 16, 2026, from [Link]
-
TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. (2021, September 6). MDPI. Retrieved January 16, 2026, from [Link]
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TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs. (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
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- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: A Step-by-Step Guide for TAT 2-4 Mediated Protein Transduction
This guide provides a comprehensive, in-depth technical overview and practical protocols for researchers, scientists, and drug development professionals interested in utilizing TAT 2-4 mediated protein transduction. We will delve into the underlying mechanisms, provide detailed experimental workflows, and offer insights gleaned from field experience to ensure successful and reproducible outcomes.
Introduction: The Power of Direct Protein Delivery
The ability to introduce biologically active proteins directly into living cells is a powerful tool for basic research and therapeutic development. Traditional methods like transfection of expression vectors can be difficult to regulate and laborious.[1] The HIV-1 Trans-Activator of Transcription (TAT) protein possesses a small protein transduction domain (PTD) that can traverse biological membranes and deliver cargo molecules, including full-length proteins, into a wide range of cells and tissues.[1][2][3] This process, termed protein transduction, is generally rapid, concentration-dependent, and can achieve delivery to nearly all cells in a population.[1][4]
The TAT PTD is a short, positively charged peptide that facilitates this remarkable feat.[5] This guide will focus on the practical application of TAT-mediated protein delivery, from the design and production of TAT-fusion proteins to the validation of their intracellular delivery and function.
The Mechanism of TAT-Mediated Transduction: More Than Just a Simple Entry
While the precise mechanism of TAT-mediated protein transduction is still a subject of some debate, a general consensus has emerged. The process is initiated by an electrostatic interaction between the cationic TAT peptide and negatively charged components on the cell surface, primarily heparan sulfate proteoglycans (HSPGs).[6][7] This initial binding is a critical step, and the level of GAG expression on a cell's surface can directly influence the efficiency of TAT-mediated transduction.[8]
Following this initial binding, the TAT-fusion protein is internalized. Several pathways have been proposed, including endocytosis (clathrin-mediated and caveolae-dependent), macropinocytosis, and direct membrane translocation.[6][7][9] Evidence suggests that for many cell types, an energy-dependent endocytic process is the primary route of entry.[7] Once inside endosomes, a portion of the TAT-fusion protein must escape into the cytoplasm to exert its biological function. The exact mechanism of this endosomal escape is not fully elucidated but is a crucial step for the delivery of active proteins to their intracellular targets.[9]
It is important to note that early studies suggesting rapid, energy-independent uptake at 4°C may have been influenced by experimental artifacts related to cell fixation.[6][8] Therefore, current protocols emphasize careful washing and, in some cases, trypsinization to remove non-internalized, surface-bound protein before analysis to ensure accurate quantification of intracellular delivery.[8]
Experimental Workflow: From Gene to Function
The successful application of TAT-mediated protein transduction involves a series of well-defined steps, from the initial design and cloning of the TAT-fusion construct to the final analysis of its biological effect.
Figure 1: A high-level overview of the experimental workflow for TAT-mediated protein transduction.
Phase 1: Preparation of the TAT-Fusion Protein
The quality and purity of your TAT-fusion protein are paramount to the success of your experiments.
Protocol 1: Cloning, Expression, and Purification of a His-tagged TAT-Fusion Protein
This protocol outlines the generation of a TAT-fusion protein with an N-terminal 6xHis tag for purification.[10][11][12]
1. Design and Cloning:
- The minimal TAT PTD sequence is typically composed of 11 amino acids (YGRKKRRQRRR).
- Fuse the coding sequence of the TAT PTD in-frame with your protein of interest in a suitable bacterial expression vector (e.g., pET series).[12] It is common to include a 6xHis tag for purification.[10]
- Expert Tip: The position of the TAT tag (N- or C-terminus) can influence the folding and function of your protein of interest. It is often necessary to test both configurations.
2. Bacterial Expression:
- Transform the expression vector into a suitable E. coli strain, such as BL21(DE3).
- Grow the bacterial culture to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture, typically for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
3. Protein Purification (under denaturing conditions):
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) to solubilize inclusion bodies, which are common for TAT-fusion proteins.[10][13]
- Lyse the cells by sonication.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity chromatography column.[12]
- Wash the column extensively with a wash buffer containing a lower concentration of imidazole to remove non-specifically bound proteins.
- Elute the TAT-fusion protein with a high concentration of imidazole.
- Expert Tip: For some proteins, refolding on the column or after elution may be necessary. This often requires a gradual removal of the denaturant through dialysis against a series of buffers with decreasing concentrations of urea or guanidine hydrochloride.
4. Protein Quantification and Quality Control:
- Determine the protein concentration using a standard method like the Bradford assay.
- Assess the purity of the protein by SDS-PAGE and Coomassie blue staining.[10]
Phase 2: Protein Transduction into Mammalian Cells
This phase involves the direct application of the purified TAT-fusion protein to your target cells.
Protocol 2: Transduction of Adherent Mammalian Cells
1. Cell Seeding:
- Seed your target cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach the desired confluency (typically 50-70%).[14]
2. Preparation of Transduction Medium:
- Dilute the purified TAT-fusion protein to the desired final concentration in serum-free medium. The optimal concentration needs to be determined empirically for each protein and cell type but often ranges from 0.1 to 5 µM.[8][15][16]
3. Transduction:
- Wash the cells once with PBS.
- Remove the PBS and add the transduction medium containing the TAT-fusion protein to the cells.
- Incubate for the desired period. Transduction can be rapid, with significant intracellular levels achieved within minutes to a few hours.[1][4] Typical incubation times range from 1 to 4 hours.[8]
4. Post-Transduction Processing:
- Remove the transduction medium.
- Wash the cells thoroughly with PBS (at least 2-3 times) to remove residual extracellular protein.
- For quantitative analysis of intracellular protein, it is highly recommended to briefly treat the cells with trypsin to remove any surface-bound protein.[8][17]
- The cells are now ready for downstream analysis.
| Parameter | Typical Range | Considerations |
| TAT-Fusion Protein Concentration | 0.1 - 5 µM | Varies with cell type and protein cargo. A dose-response curve is recommended.[8][15][16] |
| Incubation Time | 15 min - 4 hours | Transduction can be rapid. Longer times may not necessarily increase intracellular concentration and could lead to cytotoxicity.[1][4] |
| Serum in Medium | Serum-free recommended | Serum proteins can sometimes interfere with the transduction process. |
| Cell Confluency | 50 - 70% | Actively dividing cells in a healthy state generally show better transduction.[14] |
Table 1: Key parameters for optimizing TAT-mediated protein transduction.
Phase 3: Validation and Analysis
It is crucial to validate the successful intracellular delivery of your TAT-fusion protein and assess its biological activity and any potential cytotoxicity.
Protocol 3: Quantification of Intracellular Delivery by Flow Cytometry (for fluorescently tagged proteins)
This protocol is suitable for TAT-fusion proteins that are tagged with a fluorescent marker like GFP.[8]
1. Cell Preparation:
- Perform the transduction as described in Protocol 2.
- After the final wash and trypsinization, neutralize the trypsin and resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
2. Flow Cytometry Analysis:
- Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
- Include a negative control of cells treated with a non-fused fluorescent protein to determine the background fluorescence.[18]
- A positive control of cells treated with the TAT-fluorescent protein fusion will allow for the quantification of the percentage of transduced cells and the mean fluorescence intensity.[8]
Protocol 4: Assessment of Biological Activity
The method for assessing biological activity will be specific to the function of your protein of interest. For example:
-
For a TAT-fused enzyme: Measure the enzymatic activity in cell lysates.
-
For a TAT-fused transcription factor: Perform a reporter assay or measure the expression of target genes by qPCR.
-
For a TAT-fused signaling protein: Analyze downstream signaling events by Western blotting for phosphorylated proteins.
-
For a TAT-fused cell cycle inhibitor: Assess cell proliferation using a BrdU incorporation assay.[19]
Protocol 5: Cytotoxicity Assessment
It is essential to determine if the TAT-fusion protein is toxic to the cells.
1. Cell Treatment:
- Treat cells with a range of concentrations of the TAT-fusion protein for the desired duration.
2. Viability Assays:
- Perform a standard cytotoxicity assay, such as:
- MTT or XTT assay: Measures metabolic activity.[20][21]
- LDH assay: Measures membrane integrity.[20]
- Trypan blue exclusion: A simple method to count viable cells.[21]
- Annexin V/PI staining: To assess apoptosis and necrosis by flow cytometry.[20]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Yield/Insolubility | - Codon bias in E. coli- Protein is toxic to bacteria- Improper folding | - Optimize codon usage for E. coli expression.[4]- Lower induction temperature and/or IPTG concentration.- Purify under denaturing conditions and attempt refolding.[13] |
| Low Transduction Efficiency | - Low protein concentration- Inefficient endosomal escape- Low GAG expression on target cells- Degraded viral titer[14] | - Optimize protein concentration.- Co-incubate with endosomolytic agents (use with caution).- Test different cell types; some may be more amenable to TAT transduction.[8]- Aliquot virus to avoid repeated freeze-thaw cycles.[14] |
| High Cell Death/Toxicity | - Intrinsic toxicity of the cargo protein- High concentration of TAT-fusion protein- Contaminants from protein prep | - Perform a dose-response for cytotoxicity.[22]- Reduce the concentration and/or incubation time.- Re-purify the protein; consider an additional purification step like size-exclusion chromatography. |
| Inconsistent Results | - Variability in protein prep- Differences in cell passage number or confluency- Reagent variability | - Use the same batch of purified protein for a set of experiments.- Standardize cell culture conditions.- Maintain consistent reagents and sourcing.[14] |
Table 2: Troubleshooting guide for TAT-mediated protein transduction.
Concluding Remarks
TAT-mediated protein transduction is a versatile and powerful technology that enables the direct delivery of functional proteins into living cells.[2][23] By understanding the underlying mechanisms and carefully optimizing the experimental parameters outlined in this guide, researchers can successfully employ this technique to investigate a wide array of biological processes and explore novel therapeutic strategies.
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Application Notes and Protocols: TAT 2-4 Peptide for Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The delivery of gene-editing machinery, such as the CRISPR-Cas9 system, into target cells remains a critical bottleneck in the advancement of genetic medicine. Viral vectors, while efficient, present challenges related to immunogenicity and insertional mutagenesis. Non-viral delivery methods are gaining prominence as safer alternatives. Among these, cell-penetrating peptides (CPPs) offer a promising strategy for the intracellular delivery of macromolecular cargo. This guide provides a comprehensive overview and detailed protocols for the application of the TAT 2-4 peptide in gene editing. The this compound peptide, a dimer of the protein transduction domain from the HIV-1 trans-activator of transcription (TAT) protein, has demonstrated significant potential in mediating the cellular uptake of proteins and ribonucleoproteins (RNPs).[1][2] This document will delve into the underlying mechanisms, provide step-by-step experimental workflows, and present comparative data to enable researchers to effectively utilize this technology.
Introduction: The Power of this compound in Cellular Delivery
The HIV-1 TAT protein possesses a remarkable ability to traverse cellular membranes, a function attributed to its protein transduction domain (PTD).[3] The fundamental cell-penetrating sequence is the highly cationic stretch of amino acids, RKKRRQRRR.[4][5] The this compound peptide is a synthetic construct comprising two of these PTDs arranged back-to-back, which has been shown to be a highly efficient oligomer for cell penetration.[1][2] This enhanced efficiency makes it a powerful tool for delivering a wide array of cargo molecules, including peptides, proteins, and nucleic acids, into cells.[4]
The primary advantage of using this compound for gene editing is its ability to deliver the CRISPR-Cas9 machinery as a ribonucleoprotein (RNP) complex. Delivering the Cas9 protein pre-complexed with its guide RNA (gRNA) offers a transient and DNA-free editing system, mitigating the risks of off-target effects and genomic integration associated with plasmid-based delivery methods.
Mechanism of Action: A Multi-Step Journey into the Cell
The cellular uptake of this compound and its cargo is a multi-faceted process that primarily involves:
-
Electrostatic Interactions: The cationic nature of the TAT peptide facilitates its initial interaction with the negatively charged proteoglycans on the cell surface.[6]
-
Endocytosis: Following cell surface binding, the TAT-cargo complex is internalized through endocytic pathways, most notably macropinocytosis.[7]
-
Endosomal Escape: This is the most critical and often rate-limiting step for successful cytosolic delivery. Once inside endosomes, the TAT-cargo complex must escape into the cytoplasm to reach its target in the nucleus. The acidic environment of the endosome can trigger conformational changes in associated molecules that facilitate membrane disruption.[2][8] To enhance this process, TAT is often used in conjunction with endosomolytic agents or fused to peptides like HA2 from the influenza virus, which promotes endosomal membrane leakage in a pH-dependent manner.[9][10][11]
Data Presentation: Performance of TAT-Mediated Delivery
The efficacy of TAT-mediated delivery of CRISPR-Cas9 can be comparable to established methods like electroporation, with the significant advantage of higher cell viability. Below is a summary of representative data comparing the two methods across different cell types.
| Cell Type | Delivery Method | Gene Editing Efficiency (%) | Cell Viability (%) | Reference |
| Primary Human T Cells | TAT-based peptide (A5K) | ~70 | High | [10] |
| Electroporation | ~99 | Moderate | [10] | |
| HEK293T Cells | CPP (PF14) | ~80 | High | [1] |
| Electroporation | High | Low | [12] | |
| Primary Human B Cells | TAT-based peptide (A5K) | ~67 | High | [9] |
| Electroporation | ~92 | Moderate | [9] | |
| Natural Killer (NK) Cells | TAT-based peptide (A5K) | ~17 | High | [9] |
| Electroporation | ~52 | Moderate | [9] |
Experimental Protocols
This section provides detailed protocols for the preparation and application of this compound peptide for gene editing experiments.
Protocol 1: Non-Covalent Complex Formation of TAT-HA2 Peptide with Cas9 RNP
This protocol describes the formation of a non-covalent complex between a TAT-HA2 fusion peptide and a pre-assembled Cas9 RNP for direct delivery into cells. This method is advantageous as it does not require the generation of a fusion protein.
Materials:
-
High-purity TAT-HA2 fusion peptide (lyophilized)
-
Purified Cas9 nuclease
-
Synthetic single guide RNA (sgRNA)
-
Nuclease-free water
-
Opti-MEM™ I Reduced Serum Medium
-
Target cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized TAT-HA2 peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.[5][10]
-
RNP Assembly: a. In a sterile, nuclease-free microcentrifuge tube, dilute the Cas9 protein and sgRNA in Opti-MEM™. b. Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio. c. Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of the RNP complex.[13]
-
Complex Formation: a. Dilute the TAT-HA2 peptide stock solution in Opti-MEM™ to the desired working concentration. A final concentration of 25-75 µM for the peptide is a good starting point.[8] b. Add the diluted TAT-HA2 peptide to the pre-formed RNP complex. The optimal molar ratio of peptide to RNP should be determined empirically, but a starting point of 100:1 can be used.[13] c. Gently mix by pipetting and incubate at room temperature for 30 minutes to allow for the formation of the TAT-HA2/RNP complex.[8]
-
Cell Treatment: a. Plate the target cells in a suitable culture vessel and allow them to adhere (for adherent cells). b. On the day of transfection, replace the culture medium with fresh, serum-free medium (e.g., Opti-MEM™). c. Add the TAT-HA2/RNP complex dropwise to the cells. d. Incubate the cells with the complex for 4 hours at 37°C. e. After the incubation period, remove the transfection medium and replace it with complete growth medium.
-
Analysis: Culture the cells for 48-72 hours post-transfection before assessing gene editing efficiency using methods such as Sanger sequencing with TIDE analysis, or next-generation sequencing.
Protocol 2: Generation and Application of a TAT-Cas9 Fusion Protein
This protocol outlines the generation of a recombinant Cas9 protein fused to a TAT peptide and nuclear localization signals (NLS) for enhanced delivery and nuclear targeting.
Materials:
-
Expression vector for TAT-4xMyc-NLS-Cas9
-
E. coli expression strain (e.g., BL21(DE3))
-
IPTG for protein expression induction
-
Affinity chromatography resin (e.g., Ni-NTA)
-
Purification buffers
-
sgRNA
-
Target cells
Procedure:
-
Protein Expression and Purification: a. Transform the TAT-4xMyc-NLS-Cas9 expression vector into a suitable E. coli strain. b. Grow the bacterial culture and induce protein expression with IPTG. c. Harvest the cells and lyse them to release the recombinant protein. d. Purify the TAT-Cas9 fusion protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity.
-
RNP Assembly: a. Assemble the RNP complex by incubating the purified TAT-Cas9 fusion protein with the sgRNA at a 1:1.2 molar ratio in a suitable buffer (e.g., PBS) for 15 minutes at room temperature.
-
Cell Delivery (with an endosomal escape peptide): a. Co-incubate the target cells with the TAT-Cas9 RNP complex and a separate endosomal escape peptide, such as a dimeric TAT-HA2 (dTAT-HA2), in serum-free medium.[7] b. A starting concentration of 0.5-5.0 µM for the TAT-Cas9 RNP and 10-50 µM for the dTAT-HA2 peptide can be used.[7] c. Incubate for 1-4 hours at 37°C. d. Replace the medium with complete growth medium and culture for 48-72 hours before analysis.
Protocol 3: Assessment of Nuclear Localization by Immunofluorescence
This protocol describes how to visualize the nuclear translocation of the delivered Cas9 protein using immunofluorescence microscopy.
Materials:
-
Cells treated with TAT-delivered Cas9-EGFP or tagged Cas9
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the Cas9 tag (e.g., anti-His, anti-Myc)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate and treat them with the TAT-Cas9 complex as described in the previous protocols.
-
Fixation: At the desired time point post-transfection, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.[11][14]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.[11][14]
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[15]
-
Antibody Staining: a. Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C. b. Wash three times with PBS. c. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[15]
-
Nuclear Staining and Mounting: a. Wash three times with PBS. b. Counterstain the nuclei with DAPI for 5 minutes.[11] c. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization of the Cas9 signal with the DAPI signal indicates successful nuclear import.
Visualization of Key Processes
Diagram 1: TAT-Mediated RNP Delivery Workflow
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Application Notes & Protocols: Fluorescent Labeling of TAT 2-4 for Cellular Tracking
Introduction: Unlocking the Cell with Labeled Peptides
Cell-penetrating peptides (CPPs) represent a powerful class of vectors capable of traversing the cellular membrane to deliver a diverse array of cargo, from small molecules to large biologics like proteins and nucleic acids.[1][2][3] Among the most well-characterized CPPs is the HIV-1 Trans-activator of transcription (Tat) peptide. The construct known as TAT 2-4 is a synthetic dimer of the core protein transduction domain (residues 47-58), exhibiting robust cell-penetrating capabilities.[4][5] The sequence of this compound is H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-OH.[4][6]
Understanding the mechanism, efficiency, and ultimate intracellular fate of these peptides is paramount for the development of effective CPP-based therapeutics. Fluorescent labeling provides a direct, real-time method to visualize and quantify these processes.[][8] By covalently attaching a fluorescent dye to the this compound peptide, researchers can track its journey into the cell, monitor its subcellular localization, and assess its distribution within complex biological systems using techniques like fluorescence microscopy and flow cytometry.[9][10]
The cellular uptake mechanism of TAT peptides is complex and still a subject of active research, involving a combination of direct membrane translocation and various energy-dependent endocytic pathways, including macropinocytosis.[11][12][13][14] The process is often initiated by electrostatic interactions between the cationic peptide and negatively charged heparan sulfate proteoglycans on the cell surface.[15][16] This guide provides a comprehensive overview and detailed protocols for the successful fluorescent labeling of the this compound peptide, empowering researchers to illuminate its cellular trafficking pathways.
Part 1: Strategic Selection of the Fluorescent Dye
The choice of fluorophore is not a trivial decision; it is a critical experimental parameter that can profoundly influence the outcome of your study. An inappropriate dye can lead to experimental artifacts, including altered peptide solubility, impaired biological activity, or poor signal quality.[9]
Causality Behind Dye Selection: Key Physicochemical Properties
-
Spectral Compatibility: The dye's excitation and emission maxima must align with the lasers and filters of your imaging system (e.g., confocal microscope, flow cytometer).[9][17] Mismatched spectra will result in inefficient excitation and poor signal detection.
-
Photostability: All fluorophores will eventually photobleach (i.e., lose their fluorescence) upon prolonged exposure to light. For time-lapse imaging or experiments requiring long acquisition times, selecting a highly photostable dye, such as those in the Alexa Fluor™ family, is essential to ensure a consistent signal.[9]
-
Brightness: The brightness of a dye is a product of its molar extinction coefficient and quantum yield. Brighter dyes provide a superior signal-to-noise ratio, enabling detection at lower concentrations and reducing the required laser power, which in turn minimizes phototoxicity.
-
Environmental Sensitivity: The fluorescence of some dyes is sensitive to their local environment, such as pH or solvent polarity.[18] While this can be exploited for specific biosensing applications, for general tracking, a pH-insensitive dye is preferable, as it will maintain consistent fluorescence as the peptide traffics through acidic compartments like endosomes and lysosomes.[9][19]
-
Hydrophobicity and Charge: Fluorescent dyes are often hydrophobic organic molecules. Covalently attaching them to a peptide can alter its overall physicochemical properties, potentially decreasing its solubility or changing its interaction with cellular membranes.[9][20] This alteration can impact the peptide's natural uptake mechanism and biological function.
Comparative Analysis of Common Fluorescent Dyes
The table below summarizes the key properties of fluorescent dye families commonly used for peptide labeling. This data should serve as a starting point for selecting the optimal dye for your specific application.
| Dye Family | Example(s) | Excitation/Emission (approx. nm) | Photostability | pH Sensitivity | Key Insights & Rationale |
| Fluoresceins | FITC, FAM | 495 / 520 | Low | High (pKa ~6.4) | Cost-effective and widely used, but their fluorescence is significantly quenched at acidic pH, making them less ideal for tracking through endocytic pathways. Prone to rapid photobleaching.[17][21] |
| Rhodamines | TAMRA, TMR | 555 / 580 | Moderate | Low | Brighter and more photostable than fluoresceins. Good general-purpose dyes for the green-orange spectral region.[9][21] |
| Cyanines | Cy3, Cy5 | 550 / 570 (Cy3), 650 / 670 (Cy5) | Moderate-High | Low | Excellent for multiplexing with other fluorophores due to distinct spectral profiles. Cy5 is in the far-red spectrum, which helps minimize cellular autofluorescence.[9][21] |
| Alexa Fluor™ | AF488, AF568, AF647 | 495 / 519 (AF488), 650 / 668 (AF647) | Very High | Very Low | Considered the gold standard for high-performance imaging. They offer exceptional photostability, brightness, and pH insensitivity across the visible spectrum, ensuring reliable and reproducible data.[][9][21] |
| BODIPY™ | BODIPY FL | 505 / 511 | High | Low | Exhibit sharp emission peaks and high quantum yields. However, they can be quite hydrophobic, which may significantly impact peptide solubility and behavior.[][9] |
Part 2: Navigating Peptide Conjugation Chemistry
The goal of conjugation is to form a stable, covalent bond between the dye and the this compound peptide. The choice of chemistry dictates where the dye will be attached, which is crucial for preserving the peptide's function.
The Challenge of this compound: A Multiplicity of Reactive Sites
The this compound sequence (YGRKK RRQRRRGYGRKK RRQRRRG) contains multiple primary amines: the N-terminal α-amino group and the ε-amino groups on the side chains of its four lysine (K) residues. This abundance of reactive sites makes site-specific labeling a significant challenge when using amine-reactive chemistry on the fully synthesized peptide.[9][22] Uncontrolled labeling can result in a heterogeneous mixture of products with one or more dyes attached at various positions, each potentially having different biological activities.
Workflow for Selecting a Labeling Strategy
To achieve a well-defined, homogeneous final product, a strategic approach to conjugation is necessary. The following workflow outlines the decision-making process.
Caption: Decision workflow for this compound labeling strategy.
Conjugation Chemistries: A Head-to-Head Comparison
-
Amine-Reactive Chemistry (The Direct Approach)
-
Mechanism: N-hydroxysuccinimide (NHS) esters are highly reactive functional groups that react with primary amines to form stable amide bonds.[23][] This is one of the most common bioconjugation methods.[25]
-
Pros: Simple, rapid, and does not require peptide modification if lysines are present.
-
Cons: For this compound, this method is non-specific and will likely label multiple sites, leading to a heterogeneous product. This can neutralize the positive charge of lysine residues, which is critical for the peptide's interaction with the cell membrane.
-
Reaction Conditions: The reaction is highly pH-dependent. An optimal pH of 8.3-8.5 is required to ensure the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[23][26]
-
-
Thiol-Reactive Chemistry (The Site-Specific Approach)
-
Mechanism: Maleimide functional groups react with high specificity with thiol (sulfhydryl) groups on cysteine residues to form a stable thioether bond.[27][28][29]
-
Pros: Highly specific, resulting in a well-defined, homogeneous product with a single dye at a known location. This is the preferred method for ensuring reproducibility and clear structure-activity relationships.
-
Cons: Requires a custom-synthesized version of this compound that incorporates a single cysteine residue, typically at the N- or C-terminus to minimize disruption of the core sequence.
-
Reaction Conditions: The reaction proceeds efficiently at a neutral pH of 7.0-7.5.[27][30] It is crucial to perform the reaction in a degassed, oxygen-free buffer and potentially with a reducing agent like TCEP to prevent the oxidation of thiols into non-reactive disulfide bonds.[30][31]
-
Part 3: Validated Experimental Protocols
The following protocols provide step-by-step methodologies for labeling this compound. Note: All procedures involving fluorescent dyes should be performed with protection from light where possible.
Protocol 1: General Amine Labeling with an NHS-Ester Dye
This protocol describes a general method for labeling pre-synthesized this compound. Be aware that this may result in a mixture of products.
Materials:
-
This compound Peptide (high purity, TFA salt removed)
-
Amine-reactive dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Purification system (RP-HPLC recommended)
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small volume of DMSO to create a 10 mg/mL stock solution.
-
Molar Ratio Calculation: Calculate the amount of dye needed for a 5- to 10-fold molar excess relative to the peptide. This drives the reaction to completion but increases the risk of multiple labeling.[23][25]
-
Volume of Dye (µL) = (Molar Excess × Moles of Peptide × MW of Dye ( g/mol )) / (Concentration of Dye Stock (mg/mL))
-
-
Conjugation Reaction: Add the calculated volume of the dye solution to the peptide solution. Mix thoroughly by vortexing.
-
Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C, protected from light.[25][26]
-
Purification: Purify the labeled peptide from unreacted dye and unlabeled peptide immediately. RP-HPLC is the most effective method.[32] Collect fractions and verify the product using mass spectrometry.
Protocol 2: Site-Specific Thiol Labeling with a Maleimide Dye
This protocol requires a custom-synthesized this compound peptide containing a single cysteine residue (e.g., Cys-TAT 2-4).
Materials:
-
Cys-TAT 2-4 Peptide (high purity)
-
Thiol-reactive dye (e.g., DyLight™ 550 Maleimide)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reaction Buffer: 100 mM Phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 7.2. Degas thoroughly before use.
-
(Optional) TCEP HCl (tris(2-carboxyethyl)phosphine)
-
Purification system (RP-HPLC recommended)
Procedure:
-
Peptide Preparation: Dissolve the Cys-TAT 2-4 peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction Step: If dimerization is suspected, add a 10-fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature to reduce any disulfide bonds.[30][31]
-
Dye Preparation: Immediately before use, dissolve the maleimide dye in a small volume of DMF or DMSO to create a 10 mg/mL stock solution.
-
Molar Ratio Calculation: Calculate the amount of dye needed for a 10- to 20-fold molar excess relative to the peptide to ensure complete labeling of the single thiol group.[28][30]
-
Conjugation Reaction: Add the calculated volume of the dye solution to the peptide solution. Mix thoroughly. Flush the vial with nitrogen or argon gas before sealing.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[28][31]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to consume any excess maleimide reagent.
-
Purification: Purify the labeled peptide using RP-HPLC to separate the labeled product from unreacted dye and peptide.[33] Confirm the final product by mass spectrometry.
Part 4: Application - Visualizing Cellular Uptake
Once purified and characterized, the fluorescently labeled this compound is ready for use in cell-based assays.
Cellular Uptake and Trafficking Pathway
The following diagram illustrates the putative pathways for this compound entry into a mammalian cell.
Caption: Putative cellular entry pathways of labeled this compound.
Protocol 3: Live-Cell Confocal Microscopy
Materials:
-
Purified, sterile fluorescently labeled this compound
-
HeLa cells (or other adherent cell line)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Live-cell imaging buffer (e.g., FluoroBrite™ DMEM)
-
(Optional) LysoTracker™ Red DND-99 or other organelle markers
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.
-
Peptide Preparation: Prepare a 10X stock solution of the labeled this compound in sterile PBS or culture medium. A final concentration of 1-10 µM is a good starting point.
-
Cell Treatment: Gently wash the cells with pre-warmed imaging buffer. Add fresh imaging buffer containing the desired final concentration of labeled this compound.
-
(Optional) Co-staining: If using an organelle marker like LysoTracker, add it to the cells according to the manufacturer's protocol, typically 30 minutes before imaging.
-
Incubation & Imaging: Immediately place the dish on the heated microscope stage (37°C, 5% CO₂). Begin acquiring images at various time points (e.g., 5, 15, 30, 60 minutes) to create a time-lapse series.
-
Data Analysis: Analyze the images for subcellular localization. A punctate (dotted) pattern in the cytoplasm is indicative of endosomal entrapment, while a diffuse signal throughout the cytoplasm and nucleus suggests direct translocation or successful endosomal escape.[34] Use co-localization analysis software to quantify the overlap between the peptide signal and organelle markers.
Part 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Labeling Efficiency | - Incorrect buffer pH for the chosen chemistry.- Hydrolyzed/inactive dye (especially NHS esters).- Oxidized thiols (for maleimide chemistry). | - Verify buffer pH immediately before use.- Use fresh, anhydrous solvent (DMSO/DMF) to prepare dye stocks and use them immediately.- For thiol labeling, degas the buffer and add a reducing agent like TCEP prior to adding the dye.[30] |
| Peptide Precipitates After Labeling | - The attached dye is hydrophobic, reducing the overall solubility of the conjugate.[20][35] | - Lower the dye-to-peptide molar ratio to reduce the degree of labeling.- Switch to a more hydrophilic dye (e.g., a sulfonated cyanine or Alexa Fluor dye).- Perform the reaction in a buffer containing a small percentage of organic co-solvent, if compatible with the peptide. |
| Low Signal in Cellular Imaging | - Insufficient peptide uptake.- Excessive photobleaching.- Self-quenching of the dye due to high concentration inside vesicles.[9]- Incorrect microscope filter/laser settings. | - Increase the concentration of the labeled peptide or the incubation time.- Reduce laser power and/or exposure time. Use an antifade reagent if imaging fixed cells.[36]- Titrate the peptide concentration to find an optimal level that avoids quenching.- Verify that the excitation and emission settings are optimal for your specific fluorophore.[36] |
| High Background or Non-specific Staining | - Presence of unreacted, free dye in the peptide stock.- The dye itself is "sticky" and binds non-specifically to cells or surfaces. | - Crucial: Re-purify the labeled peptide using RP-HPLC or size-exclusion chromatography to ensure all free dye is removed.- Increase the number of wash steps before imaging.- Include a blocking agent like BSA in the imaging buffer. |
References
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. SB-PEPTIDE. [Link]
-
Cardoso, A. L., et al. (2013). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals. [Link]
-
LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience GmbH. [Link]
-
Wikipedia. (n.d.). Cell-penetrating peptide. Wikipedia. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Verma, A., et al. (2013). Drug Delivery Using Cell-Penetrating Peptides. Therapeutic Delivery. [Link]
-
Nakase, I., et al. (2012). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Pharmaceutical Sciences. [Link]
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Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. [Link]
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]
-
Click Chemistry Tools. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Click Chemistry Tools. [Link]
-
LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. LifeTein. [Link]
-
AnaSpec. (n.d.). Fluorescent labeled custom peptides. AnaSpec, Inc. [Link]
-
Morris, M. C., et al. (2008). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Current Topics in Medicinal Chemistry. [Link]
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Isca Biochemicals. (n.d.). This compound. Isca Biochemicals. [Link]
-
Li, Z., et al. (2013). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Analytical Chemistry. [Link]
-
Life Science Production. (n.d.). This compound. Life Science Production. [Link]
-
Spena, C., et al. (2021). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. International Journal of Molecular Sciences. [Link]
-
GenScript. (n.d.). This compound. GenScript. [Link]
-
ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC?. ResearchGate. [Link]
-
ResearchGate. (2016). Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides?. ResearchGate. [Link]
-
Masters, T., et al. (2010). Fluorescent labeling and modification of proteins. Journal of Biological Chemistry. [Link]
-
Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]
-
Aapptec. (n.d.). Fluorescent Labeling Reagents. Aapptec. [Link]
-
Duan, H., et al. (2007). Labeling of hematopoietic stem cells by Tat peptide conjugated quantum dots for cell tracking in mouse body. Journal of Nanoscience and Nanotechnology. [Link]
-
Tang, H., et al. (2011). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics. [Link]
-
Wang, F., et al. (2014). Cell penetrating peptide TAT can kill cancer cells via membrane disruption after attachment of camptothecin. Neuropeptides. [Link]
-
Mishra, A., et al. (2011). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Proceedings of the National Academy of Sciences. [Link]
-
Agrawalla, B. K., et al. (2020). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. Angewandte Chemie. [Link]
-
Encyclopedia.pub. (2022). Cell Penetrating Peptides for Gene Therapy. Encyclopedia.pub. [Link]
-
PLOS ONE. (2023). TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocyto. PLOS ONE. [Link]
-
The Swain Lab. (2017). A new method for post-translationally labeling proteins in live cells for fluorescence imaging and tracking. The Swain Lab. [Link]
-
ScienceDirect. (n.d.). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. ScienceDirect. [Link]
-
bioRxiv. (2022). Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide. bioRxiv. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of TAT 2-4 Peptide Conjugates
Welcome to the technical support center for improving the stability of your TAT 2-4 peptide conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to anticipate and overcome common stability challenges, ensuring the integrity and efficacy of your conjugates.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My TAT-cargo conjugate is rapidly degrading in serum. How can I identify the cause and improve its stability?
Answer:
Rapid degradation in serum is a frequent challenge, primarily due to proteolytic enzymes. The TAT peptide sequence (YGRKKRRQRRR) is rich in arginine (R) and lysine (K), making it highly susceptible to trypsin-like proteases that cleave at the C-terminus of these basic residues.[1][2] Unmodified TAT peptide has a very short half-life in human plasma, on the order of a few minutes.[1][2][3]
Immediate Troubleshooting Steps:
-
Confirm Proteolytic Degradation: The first step is to confirm that proteolysis is the cause. You can do this by running a serum stability assay and analyzing the samples at different time points using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[4][5][6][7] The appearance of smaller peptide fragments over time is a clear indicator of enzymatic degradation.
-
Inhibitor Cocktail Control: As a control experiment, incubate your conjugate in serum that has been pre-treated with a broad-spectrum protease inhibitor cocktail. If the degradation is significantly reduced, this confirms that proteases are the primary issue.
Long-Term Solutions to Enhance Serum Stability:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to your TAT peptide can create a steric shield, hindering the access of proteases to the peptide backbone.[8][9] The size of the PEG chain is crucial; longer chains generally offer better protection.[1][2][3][10][11][12] For instance, incorporating a TAT-PEG-PE conjugate into a micelle with a longer PEG-PE can dramatically increase the half-life from minutes to over 400 minutes.[1][2][3][12]
-
Terminal Modifications: Exopeptidases can degrade peptides from the N- and C-termini. Acetylating the N-terminus and amidating the C-terminus can block these enzymes and significantly improve stability.[8][13][14]
-
Incorporate Unnatural Amino Acids: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can render the peptide resistant to degradation, as proteases are stereospecific.[15][16][17] However, it's essential to ensure that this modification does not negatively impact the cell-penetrating ability or the function of your cargo.
-
Peptide Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can improve stability by making the structure more rigid and less accessible to proteases.[13][14][18]
Question 2: I'm using a thiol-maleimide linkage to conjugate my cargo to a cysteine-containing TAT peptide, but the conjugate appears to be unstable, especially in the presence of other thiols. What is happening and how can I fix it?
Answer:
The succinimidyl thioether bond formed through thiol-maleimide coupling is known to be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[19][20] This can lead to the premature release of your cargo. The stability of this linkage is also dependent on the pKa of the thiol.
Immediate Troubleshooting Steps:
-
Assess Linker Stability: You can perform a thiol-exchange assay by incubating your conjugate with an excess of a thiol-containing compound like glutathione or dithiothreitol (DTT) and monitoring the release of the cargo over time by HPLC.
-
Confirm Conjugate Integrity: Use mass spectrometry to analyze your conjugate after incubation in a thiol-containing buffer to see if the intact conjugate mass is decreasing and if you can detect the free cargo and peptide.
Strategies for a More Stable Conjugation:
-
Hydrolysis of the Thiosuccinimide Ring: The succinimidyl thioether can be stabilized by hydrolysis of the succinimide ring.[21] While this can occur over time, you can promote it by adjusting the pH.
-
Alternative "Click" Chemistry: Consider using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.[22][23][24][25][26] These reactions form a highly stable triazole linkage that is resistant to enzymatic degradation and hydrolysis.[24]
-
Thiazine Formation: If you are conjugating to an N-terminal cysteine on your peptide, a thiazine structure can be formed through a chemical rearrangement of the initial thiol-maleimide adduct.[27] This thiazine linker has been shown to be significantly more stable and less prone to thiol exchange.[27]
Question 3: My TAT-conjugate solution becomes cloudy over time, and I see a loss of activity. What could be the cause?
Answer:
Cloudiness in your conjugate solution is often a sign of aggregation or precipitation. Peptides, especially those with hydrophobic moieties or at high concentrations, can be prone to aggregation. This can lead to a loss of biological activity and make accurate quantification difficult.
Immediate Troubleshooting Steps:
-
Visual Inspection and Light Scattering: Visually inspect the solution for turbidity or particulates. Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates.
-
Centrifugation: Centrifuge the cloudy solution. If a pellet forms, it is a strong indication of aggregation or precipitation. You can then analyze the supernatant to determine the concentration of the remaining soluble conjugate.
Methods to Prevent Aggregation:
-
Formulation Optimization: The choice of buffer and pH can significantly impact peptide solubility and stability.[28][29][30][31] Perform a buffer screen to find the optimal conditions for your specific conjugate.
-
Inclusion of Excipients: Certain excipients can help to prevent aggregation. For example, sugars like trehalose and mannitol can act as stabilizers.[14]
-
PEGylation: As mentioned for proteolytic stability, PEGylation can also improve solubility and reduce aggregation by providing a hydrophilic shell around the peptide.[9][14][28]
-
Storage Conditions: Store your conjugate at the recommended temperature, typically -20°C or -80°C for long-term storage.[32][33][34][35][36] Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.[32][36] For lyophilized peptides, ensure they are stored in a dry environment to prevent hydrolysis.[32][33][34]
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for peptide conjugates?
A1: The primary degradation pathways include:
-
Proteolytic degradation: Enzymatic cleavage of peptide bonds, particularly in biological fluids.[10][18][37]
-
Hydrolysis: Cleavage of the peptide backbone, which can be acid or base-catalyzed.[14][38]
-
Deamidation: The hydrolysis of the side chain amide of asparagine (Asn) and glutamine (Gln) residues.[14][28][38]
-
Oxidation: Particularly of methionine (Met), cysteine (Cys), and tryptophan (Trp) residues.[14][38]
-
Disulfide bond instability: Disulfide bonds can be reduced in a reducing environment, leading to the dissociation of linked molecules.[30]
Q2: How do I choose the best chemical modification strategy for my TAT conjugate?
A2: The choice of modification depends on the specific stability issue you are trying to address and the nature of your cargo.
-
For proteolytic instability , PEGylation, terminal modifications, incorporation of D-amino acids, and cyclization are effective strategies.[8][13][15][16]
-
To improve linker stability , consider moving from thiol-maleimide chemistry to more robust "click" chemistry.[22][23][24]
-
For solubility and aggregation issues , PEGylation and formulation optimization with appropriate excipients are recommended.[9][14][28]
It is often beneficial to combine multiple strategies, for example, a PEGylated and terminally-capped TAT peptide.
Q3: What analytical techniques are essential for assessing the stability of my TAT conjugate?
A3: A combination of analytical methods is crucial for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying the intact conjugate and its degradation products.[4][5][6][7]
-
Mass Spectrometry (MS): Provides detailed structural information and allows for the identification of degradation products and modifications.[4][5][6][7]
-
Circular Dichroism (CD) Spectroscopy: Used to monitor changes in the secondary structure of the peptide, which can be indicative of instability.[4][5]
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability of your conjugate.[5][6][7]
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines a typical workflow for assessing the stability of a TAT conjugate in serum.
Materials:
-
TAT-cargo conjugate stock solution
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional, for control)
-
Trichloroacetic acid (TCA) or acetonitrile with 0.1% trifluoroacetic acid (TFA) for protein precipitation
-
HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Preparation: Thaw the serum on ice. If using a protease inhibitor control, add the recommended concentration of the inhibitor cocktail to an aliquot of serum and incubate for 15-30 minutes on ice.
-
Incubation: Spike the TAT-cargo conjugate into the serum (and the inhibitor-treated serum) to a final concentration of, for example, 100 µg/mL.
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point is taken immediately after adding the conjugate.
-
Quenching and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate the serum proteins by adding an equal volume of cold TCA or three volumes of cold acetonitrile with 0.1% TFA. Vortex vigorously and incubate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains your conjugate and any degradation products. Analyze the supernatant by reverse-phase HPLC.
-
Data Analysis: Quantify the peak area of the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time to determine the half-life (t½).
Protocol 2: DTT Stability Assay for Disulfide-Linked Conjugates
This protocol is designed to assess the stability of conjugates linked via a disulfide bond in a reducing environment.
Materials:
-
Disulfide-linked TAT-cargo conjugate stock solution
-
PBS, pH 7.4
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare a solution of your conjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Initiate Reduction: Add DTT to the conjugate solution to a final concentration that mimics the intracellular reducing environment (e.g., 1-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Analysis: Directly inject the aliquot onto the HPLC system for analysis.
-
Data Analysis: Monitor the decrease in the peak area of the intact conjugate and the corresponding increase in the peaks for the free TAT peptide and the free cargo. Plot the percentage of remaining intact conjugate versus time to determine the stability in a reducing environment.
Visualizations
Caption: Troubleshooting workflow for serum instability.
Caption: Strategies to improve conjugation linker stability.
References
-
Title: TAT Peptide and Its Conjugates: Proteolytic Stability Source: Bioconjugate Chemistry URL: [Link]
-
Title: Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review Source: Pharmaceutics URL: [Link]
-
Title: Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods Source: Journal of Pharmaceutical Research International URL: [Link]
-
Title: TAT Peptide and Its Conjugates: Proteolytic Stability - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements Source: Drug Delivery URL: [Link]
-
Title: Peptide Conjugation via CuAAC 'Click' Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure Source: PubMed URL: [Link]
-
Title: “Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates Source: Chemical Society Reviews URL: [Link]
-
Title: Chemical Modification Strategies to Enhance The Properties of Peptides Source: Acadechem URL: [Link]
-
Title: Strategies for Improving Peptide Stability and Delivery Source: MDPI URL: [Link]
-
Title: Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting Source: Chemistry – A European Journal URL: [Link]
-
Title: Click Chemistry in Peptide-Based Drug Design - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Peptide Stability in Formulations | R&D Guide for Success Source: Peptides.com URL: [Link]
-
Title: Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates Source: Bioconjugate Chemistry URL: [Link]
-
Title: Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization Source: Current Pharmaceutical Design URL: [Link]
-
Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL: [Link]
-
Title: Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review Source: Ubaya Repository URL: [Link]
-
Title: Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting Source: Wiley Online Library URL: [Link]
-
Title: Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: TAT peptide and its conjugates: proteolytic stability - PubMed Source: PubMed URL: [Link]
-
Title: Strategies for Improving Peptide Stability and Delivery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Long-Term Stabilization of Maleimide–Thiol Conjugates Source: Bioconjugate Chemistry URL: [Link]
-
Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Strategies for Improving Cell-Penetrating Peptides Stability and Delivery Source: Encyclopedia.pub URL: [Link]
-
Title: Cell-penetrating TAT peptide in drug delivery systems: proteolytic stability requirements Source: Taylor & Francis Online URL: [Link]
-
Title: Tat Peptide as an Efficient Molecule To Translocate Gold Nanoparticles into the Cell Nucleus Source: Bioconjugate Chemistry URL: [Link]
-
Title: TAT Peptide and Its Conjugates: Proteolytic Stability Source: Bioconjugate Chemistry URL: [Link]
-
Title: The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity Source: Dripdok Help Center URL: [Link]
-
Title: Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment Source: Molecular Pharmaceutics URL: [Link]
-
Title: Stability-indicating methods for peptide drug analysis Source: AMSbiopharma URL: [Link]
-
Title: Peptide Stability: How Long Do Peptides Last? Source: Prime Peptides URL: [Link]
-
Title: How Long Do Peptides Last at Room Temperature? Source: Biopharmanalysis URL: [Link]
-
Title: Peptide handling & storage guidelines - How to store a peptide? Source: sb-PEPTIDE URL: [Link]
-
Title: Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Treatment Source: JSciMed Central URL: [Link]
-
Title: Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review Source: MDPI URL: [Link]
-
Title: Strategies for Improving Peptide Stability and Delivery - PubMed Source: PubMed URL: [Link]
Sources
- 1. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TAT peptide and its conjugates: proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 6. ijsra.net [ijsra.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-penetrating TAT peptide in drug delivery systems: proteolytic stability requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 14. pepdoopeptides.com [pepdoopeptides.com]
- 15. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
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- 22. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. “Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 25. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jpt.com [jpt.com]
- 27. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
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- 32. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
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- 38. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Troubleshooting Low Efficiency of TAT-Mediated Delivery
Introduction: The Double-Edged Sword of TAT-Mediated Delivery
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a powerful tool for delivering a wide array of cargo molecules—from small molecules to large proteins and nanoparticles—into cells.[1] Its efficacy stems from a high density of positively charged amino acids, primarily arginine, which facilitates interaction with the negatively charged cell membrane.[2][3] However, the very mechanism that makes TAT a potent delivery vector is also the source of its experimental variability and challenges.
The cellular uptake of TAT and its cargo is not a single, straightforward process. It is a multiplexed mechanism involving at least two major routes: direct translocation across the plasma membrane and various forms of endocytosis .[4][5] The predominance of one pathway over another is influenced by a host of factors including TAT concentration, cargo characteristics (size, charge), and cell type.[4][6] For instance, TAT-fused peptides may favor direct translocation, while larger TAT-fusion proteins are often internalized via endocytic pathways like macropinocytosis or clathrin-mediated endocytosis.[4][6][7] This dual-mechanism nature means that low delivery efficiency is rarely due to a single cause, requiring a systematic and informed troubleshooting approach. This guide provides a structured, question-and-answer framework to diagnose and resolve common issues encountered during TAT-mediated delivery experiments.
Visualizing the Challenge: TAT-Cargo Uptake Pathways
The following diagram illustrates the complex, parallel pathways TAT-cargo complexes can take to enter a cell. Understanding this complexity is the first step in effective troubleshooting.
Caption: Dual mechanisms of TAT-cargo cellular uptake.
Troubleshooting Guide & FAQs
This section is organized by the primary symptom you are observing in your experiment. For each problem, we explore potential causes and provide actionable solutions.
Problem Category 1: Low or No Internalization of TAT-Cargo
This is the most common issue, where the intended cargo fails to efficiently enter the target cells.
Q1: My TAT-fusion protein isn't entering the cells. How do I confirm this and what are the first things to check?
A1: Before troubleshooting complex parameters, it's crucial to verify the basics: cargo integrity and experimental setup. Low signal could be due to degradation, aggregation, or suboptimal conditions.
Causality: The cationic nature of the TAT peptide makes it prone to degradation by proteases present in serum or released from cells.[8][9] Furthermore, experimental conditions like temperature and cell health dramatically impact uptake, as endocytosis is an active, energy-dependent process.[10][11]
Recommended Actions:
-
Verify Cargo Integrity:
-
Action: Run your TAT-fusion protein on an SDS-PAGE gel alongside a non-TAT control.
-
Purpose: To confirm the protein is intact, at the correct molecular weight, and has not aggregated or degraded during storage.
-
-
Assess Stability in Media:
-
Action: Incubate your TAT-cargo in your complete cell culture medium (with serum) for the duration of your experiment (e.g., 1-4 hours) at 37°C. Then, analyze the protein by Western Blot.[12]
-
Purpose: To check for proteolytic degradation by serum proteases.[8][13] If degradation is observed, consider reducing serum concentration during incubation or using serum-free media.[11]
-
-
Confirm Experimental Conditions:
-
Temperature: Ensure incubation is performed at 37°C. Endocytic uptake is significantly reduced at lower temperatures (e.g., 4°C or room temperature), a fact that can be used as an experimental control.[11][14]
-
Cell Health: Use cells that are in the logarithmic growth phase and are not overly confluent. Stressed or senescent cells exhibit reduced metabolic and endocytic activity.[15]
-
Positive Control Cell Line: Test your TAT-cargo on a cell line known for high transduction efficiency, such as HeLa or Jurkat cells, to validate that your protein is active.[15][16]
-
Q2: I see a signal, but it's weak and localized in punctate structures, not diffused in the cytosol/nucleus. How can I improve this?
A2: This classic observation indicates that your TAT-cargo is being successfully internalized via endocytosis but is trapped within endosomes and subsequently targeted for lysosomal degradation.[15][] This is a major bottleneck for TAT-mediated delivery.
Causality: After endocytosis, the TAT-cargo is enclosed within an endosome. For the cargo to be biologically active, it must escape this vesicle before it fuses with a lysosome, where the acidic environment and degradative enzymes will destroy it. The efficiency of this "endosomal escape" is notoriously low.[11]
Recommended Actions:
-
Use Endosomolytic Agents:
-
Incorporate Fusogenic Peptides:
-
Co-administer or create a fusion construct with a fusogenic peptide, such as the HA2 peptide from influenza virus, which can help disrupt the endosomal membrane.[18]
-
-
Increase TAT-Cargo Concentration:
Q3: Does the nature of my cargo (size, charge, folding) affect TAT delivery?
A3: Absolutely. The physicochemical properties of the cargo are critical and can significantly alter uptake efficiency and even the primary mechanism of entry.[4][21]
Causality: The TAT peptide and the cargo do not act as independent entities. The final complex's overall size, charge, and hydrophobicity dictate its interaction with the cell membrane.[22][23]
-
Size: Larger cargo molecules are more likely to be taken up by endocytosis, making them susceptible to endosomal entrapment.[4][6] Smaller cargo, like peptides, have a higher chance of direct translocation.[6][24]
-
Charge: The highly positive charge of TAT is key. If your cargo is highly acidic (negatively charged), it can form a strong electrostatic interaction with TAT, potentially improving uptake.[16] Conversely, a highly basic (positively charged) cargo might cause repulsion or aggregation.
-
Hydrophobicity: Increasing the hydrophobicity of the TAT-cargo complex can enhance its interaction with the lipid bilayer and improve uptake.[23][25]
Recommended Actions:
-
Characterize Your Fusion Protein: Determine the isoelectric point (pI) of your final construct. A net positive charge is generally favorable.
-
Modify the Cargo: If possible, modify the cargo to reduce extreme negative or positive charges.
-
Add Hydrophobic Moieties: Consider conjugating a lipid tail or other hydrophobic group to enhance membrane interaction, which has been shown to improve uptake.[25]
Problem Category 2: High Cell Toxicity or Off-Target Effects
While often considered non-toxic at working concentrations, TAT peptides can cause cell death or stress, confounding experimental results.[26][27]
Q4: My cells are dying after treatment. Is the TAT peptide itself toxic?
A4: While the TAT peptide itself has low intrinsic toxicity, high concentrations or the nature of the conjugated cargo can lead to cell death.[26][27]
Causality: At high concentrations, the cationic TAT peptide can disrupt the integrity of the cell membrane, leading to necrosis or apoptosis. Furthermore, the cargo itself, once delivered at a high intracellular concentration, may be toxic. The toxicity can be cargo-dependent; for example, conjugating some molecules can increase the toxicity of TAT.[21][27]
Recommended Actions:
-
Perform a Dose-Response Curve:
-
Action: Treat cells with a wide range of TAT-cargo concentrations (e.g., 1 µM to 50 µM). Assess cell viability using an MTT, WST-1, or LDH release assay.
-
Purpose: To identify the maximum non-toxic concentration for your specific cell line and cargo.[27]
-
-
Include Proper Controls:
-
Action: Treat cells with the TAT peptide alone (if available) and the cargo molecule alone (if it can enter cells on its own) at equivalent concentrations.
-
Purpose: To distinguish between toxicity caused by the TAT peptide, the cargo, or the conjugate.
-
-
Reduce Incubation Time:
-
Action: Shorten the exposure time of the cells to the TAT-cargo. A 1-3 hour incubation is often sufficient for maximal uptake.[26]
-
Purpose: To minimize stress and membrane disruption caused by prolonged exposure.
-
Validated Experimental Protocols
To aid in your troubleshooting, here are step-by-step protocols for quantifying uptake and confirming localization.
Protocol 1: Quantitative Analysis of TAT-Cargo Uptake via Flow Cytometry
This protocol allows for the rapid quantification of internalization in a large cell population. It requires that your cargo be fluorescently labeled or that you can detect it with a fluorescent antibody.
Workflow Diagram:
Caption: Workflow for quantitative uptake analysis by flow cytometry.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 6-well plate to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare your fluorescently labeled TAT-cargo at the desired concentrations in serum-free or complete media.
-
Controls are critical:
-
Well 1: Untreated cells (for background fluorescence).
-
Well 2: Cells treated with an unconjugated fluorophore (if available) to control for non-specific dye uptake.
-
Well 3-6: Cells treated with increasing concentrations of your TAT-cargo.
-
-
Aspirate growth media, wash cells once with PBS, and add the treatment media. Incubate for 1-4 hours at 37°C.
-
-
Harvesting:
-
Aspirate treatment media and wash cells twice with cold PBS to stop uptake.
-
To distinguish internalized from membrane-bound peptide, add 0.05% trypsin-EDTA and incubate for 5-10 minutes at 37°C to strip surface-bound proteins.[28]
-
Neutralize trypsin with complete media, transfer cells to FACS tubes, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with FACS buffer (PBS + 1% BSA).
-
-
Analysis:
Protocol 2: Visual Confirmation of Internalization via Confocal Microscopy
This protocol provides qualitative data on where your cargo is located within the cell (e.g., endosomes, cytoplasm, nucleus).
Methodology:
-
Preparation: Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution imaging.
-
Treatment: Treat cells with fluorescent TAT-cargo as described in the flow cytometry protocol.
-
Counterstaining (Live Cell Imaging):
-
During the last 30 minutes of incubation, add stains to visualize specific organelles.
-
Nucleus: Add Hoechst 33342 (blue).
-
Endosomes/Lysosomes: Add LysoTracker Green (if your cargo is red, e.g., TAMRA-labeled).[11]
-
-
Imaging:
-
Analysis:
Quantitative Data Summary
The following table provides starting points for optimizing your experiments. Note that these are general guidelines and optimal conditions will vary by cell type and cargo.[1][15]
| Parameter | Recommended Range | Rationale & Considerations |
| TAT-Cargo Concentration | 1 - 20 µM | Start with 5-10 µM. Higher concentrations may increase uptake but also toxicity. |
| Incubation Time | 1 - 6 hours | Uptake is often maximal within 1-3 hours. Longer times may increase degradation and toxicity. |
| Temperature | 37°C | Endocytosis is energy-dependent and inhibited at low temperatures. Use 4°C as a negative control.[10][11] |
| Serum in Media | 0 - 10% | Serum contains proteases that can degrade the TAT peptide.[8] Compare uptake in serum-free vs. serum-containing media.[11] |
| Cell Density | 50 - 80% Confluency | Healthy, sub-confluent cells in log-phase growth have the most active endocytic machinery.[15] |
References
-
Herce, H. D., & Garcia, A. E. (2011). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. PNAS. [Link]
-
Richard, J. P., Melikov, K., Vives, E., Ramos, C., Verbeure, B., Gait, M. J., Chernomordik, L. V., & Lebleu, B. (2003). Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors. Journal of Biological Chemistry. [Link]
-
LifeTein. (2024). TAT: All About Cell Penetrating Peptides. LifeTein. [Link]
-
Zahid, M., & Robbins, P. D. (2015). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Nanoscience and Nanotechnology. [Link]
-
Jobin, M. L., et al. (2010). Characterisation of cell-penetrating peptide-mediated peptide delivery. British Journal of Pharmacology. [Link]
-
Eiríksdóttir, E., et al. (2010). Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. Biochemical Journal. [Link]
-
Szewczyk-Roszczenko, O., et al. (2025). Novel endocytosis inhibitors block entry of HIV-1 Tat into neural cells. American Journal of Physiology-Cell Physiology. [Link]
-
Deshayes, S., et al. (2016). Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways. Scientific Reports. [Link]
-
Li, Z., et al. (2022). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. International Journal of Molecular Sciences. [Link]
-
Mann, D. A., & Frankel, A. D. (1991). Endocytosis and targeting of exogenous HIV-1 Tat protein. The EMBO Journal. [Link]
-
Szewczyk-Roszczenko, O., et al. (2024). Novel endocytosis inhibitors block entry of HIV-1 Tat into neural cells. American Journal of Physiology-Cell Physiology. [Link]
-
Guidotti, G., Brambilla, L., & Rossi, D. (2017). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Trends in Pharmacological Sciences. [Link]
-
ResearchGate. (n.d.). Correlation between the penetration efficiency of the CPPs and their.... ResearchGate. [Link]
-
Sharma, A., et al. (2018). Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin. Dalton Transactions. [Link]
-
Deshayes, S., et al. (2016). (PDF) Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: Optimization, pitfalls, comparison with mass spectrometry quantification. ResearchGate. [Link]
-
Zou, L., et al. (2017). Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide. ResearchGate. [Link]
-
Torchilin, V. P. (2008). Cellular Uptake by Cell-Penetrating Peptides. Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Kinetics of cell uptake of Tat at 37 °C and 4 °C. ResearchGate. [Link]
-
Vives, E. (2003). TAT peptide internalization: seeking the mechanism of entry. Current Protein & Peptide Science. [Link]
-
Diedrichsen, T., et al. (2022). Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide. bioRxiv. [Link]
-
Zhang, P., Cheetham, A. G., Lock, L. L., & Cui, H. (2013). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics. [Link]
-
Munyendo, W. L., & Langel, Ü. (2012). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. International Journal of Peptides. [Link]
-
ResearchGate. (n.d.). TAT-fusion protein stability inside the cell. ResearchGate. [Link]
-
Fittler, H., et al. (2005). Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells. Journal of Gene Medicine. [Link]
-
Torchilin, V. P., Rammohan, R., Weissig, V., & Levchenko, T. S. (2001). TAT Peptide and Its Conjugates: Proteolytic Stability. Bioconjugate Chemistry. [Link]
-
Top, E. B., et al. (2021). Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems. ACS Omega. [Link]
-
Zhang, P., Cheetham, A. G., Lock, L. L., & Cui, H. (2013). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics. [Link]
-
Smith, S. A., et al. (2022). How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length. Pharmaceutics. [Link]
-
Gupta, B., et al. (2005). Delivery of therapeutic proteins as secretable TAT fusion products. Gene Therapy. [Link]
-
Kim, Y., et al. (2017). The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology. Annals of Biomedical Engineering. [Link]
-
Diedrichsen, T., et al. (2023). Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols. Biology Open. [Link]
-
Ezra, A., et al. (2011). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Journal of Controlled Release. [Link]
-
Gupta, B., et al. (2005). Delivery of Therapeutic Proteins as Secretable TAT Fusion Products. Gene Therapy. [Link]
-
Kuck, F., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Kristensen, M., et al. (2021). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Drug Delivery. [Link]
-
Herce, H. D., & Garcia, A. E. (2011). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. PNAS. [Link]
-
ResearchGate. (n.d.). Confocal microscopy analysis of intracellular distribution of TAT-SA or.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Subcellular localization of fusion proteins. ResearchGate. [Link]
-
Säälik, P., et al. (2004). Translocation of the cell-penetrating Tat peptide across artificial bilayers and into living cells. Biochemical Journal. [Link]
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- 10. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide | bioRxiv [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 14. Endocytosis and targeting of exogenous HIV-1 Tat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biosynth.com [biosynth.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathway… [ouci.dntb.gov.ua]
- 20. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Translocation of the cell-penetrating Tat peptide across artificial bilayers and into living cells. | Sigma-Aldrich [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
- 29. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Navigating TAT-Cargo Conjugate Cytotoxicity: A Technical Support Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT-cargo conjugates. The HIV-1 trans-activator of transcription (TAT) peptide has become a valuable tool for intracellular delivery of a wide range of cargo molecules. However, realizing its full therapeutic and research potential is often hampered by dose-limiting cytotoxicity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, assess, and mitigate the cytotoxicity of your TAT-cargo conjugates.
Part 1: Troubleshooting and FAQs
This section addresses common issues and questions encountered during experiments with TAT-cargo conjugates.
Frequently Asked Questions (FAQs)
Q1: My TAT-cargo conjugate is showing significant cytotoxicity, even at low concentrations. What are the primary causes?
A1: The cytotoxicity of TAT-cargo conjugates is multifactorial and can stem from several sources:
-
Inherent TAT Peptide Toxicity: The highly cationic nature of the TAT peptide can lead to membrane disruption.[1][2] At higher concentrations, TAT peptides can induce transient pores in the cell membrane, leading to leakage of cellular contents and cell death.[2][3][4]
-
Cargo-Dependent Toxicity: The nature of your cargo molecule plays a crucial role. Some cargo molecules, when delivered intracellularly at high concentrations, can be inherently toxic. Furthermore, the conjugation of TAT can alter the biodistribution and cellular uptake of the cargo, leading to unexpected toxicity.[5] For instance, conjugating a fluorescein moiety to TAT has been shown to increase its toxicity.[5]
-
Conjugation Chemistry: The type of linker used and the site of conjugation on both the TAT peptide and the cargo can influence the conjugate's stability, delivery efficiency, and ultimately, its cytotoxic profile.[6][7]
-
Endosomal Entrapment and Lysis: While endosomal escape is crucial for the cargo to reach its intracellular target, inefficient or disruptive escape mechanisms can lead to lysosomal membrane permeabilization and the release of proteases into the cytoplasm, triggering apoptosis.
Q2: How can I differentiate between cytotoxicity caused by the TAT peptide itself versus the delivered cargo?
A2: It is essential to include proper controls in your experiments:
-
Unconjugated TAT Peptide: Treat cells with the TAT peptide alone at the same concentrations used for the conjugate. This will help you determine the baseline toxicity of the delivery vehicle.
-
"Free" Cargo: If your cargo has some level of cell permeability, treat cells with the unconjugated cargo molecule. This will provide a baseline for the cargo's intrinsic toxicity.
-
Control Conjugate: If possible, synthesize a conjugate with a non-functional or scrambled version of your cargo to assess the impact of the conjugation process and the presence of a bulky molecule attached to TAT.
Q3: I'm observing a decrease in cell viability with my TAT-conjugate. Is it necrosis or apoptosis?
A3: Differentiating between these two cell death pathways is critical for understanding the mechanism of toxicity.
-
Necrosis is often associated with membrane damage. You can assess this using a Lactate Dehydrogenase (LDH) assay, which measures the release of this cytosolic enzyme into the culture medium.[8]
-
Apoptosis is a programmed cell death pathway characterized by specific biochemical events. You can detect apoptosis using assays such as Annexin V staining (detects externalization of phosphatidylserine) or caspase activation assays (measure the activity of key apoptotic enzymes like caspase-3).[9][10][11][12]
Q4: Can the position of the TAT peptide in my fusion protein affect its cytotoxicity?
A4: Yes, the location of the TAT peptide (N-terminus, C-terminus, or internal) can influence the overall structure, uptake efficiency, and cytotoxic profile of the fusion protein. The optimal position often needs to be determined empirically for each specific cargo.
Part 2: Strategies to Mitigate TAT-Cargo Cytotoxicity
This section details several field-proven strategies to reduce the cytotoxicity of your TAT-cargo conjugates, along with the scientific rationale behind them.
Optimizing Conjugate Design and Formulation
A rational design of the TAT-cargo conjugate is the first line of defense against cytotoxicity.
-
Concentration Optimization: The simplest approach is to perform a dose-response curve to determine the lowest effective concentration of your TAT-cargo conjugate that achieves the desired biological effect with minimal toxicity.
-
Chemical Modification of the TAT Peptide:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the TAT peptide or the cargo can shield the positive charges of TAT, reducing non-specific interactions with the cell membrane and decreasing cytotoxicity.[13][14][15][16] However, PEGylation can sometimes hinder cellular uptake, so a balance must be struck.[13]
-
Hydrophobic Modification: The addition of a hydrophobic moiety, such as a fatty acid chain, can in some cases enhance cellular uptake and efficacy without a proportional increase in toxicity.[17][18] For instance, palmitoylation of a TAT-doxorubicin conjugate improved its anticancer activity.[17][18]
-
-
Linker Chemistry: The choice of linker connecting TAT to the cargo is critical. Using a cleavable linker (e.g., pH-sensitive or enzyme-cleavable) can ensure that the cargo is released at the target site, potentially reducing off-target effects and toxicity. For example, a GFLG linker, which is sensitive to the lysosomal enzyme Cathepsin B, can be used to release doxorubicin within lysosomes.[17][18]
-
Conjugation Site: The site of conjugation can significantly impact the conjugate's properties. For example, conjugating doxorubicin to the C-terminus of the TAT peptide has been shown to result in higher cell penetration and cytotoxicity against multidrug-resistant cancer cells compared to N-terminal conjugation.[6]
Quantitative Impact of Modifications on Cytotoxicity
The following table summarizes representative data on how modifications can alter the cytotoxicity of TAT-cargo conjugates, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher cytotoxicity.
| Conjugate | Modification | Cell Line | IC50 (µM) | Fold Change vs. Unmodified | Reference |
| UTriCOOHPhO | None | A549 | 5.65 | - | [19] |
| UTriCOOHPhO-TAT | TAT Conjugation | A549 | 1.36 | 4.15x decrease | [19] |
| Chitosan/DOX | None | Tumor Xenograft | 0.98 | - | [20] |
| Chitosan/DOX/TAT | TAT Conjugation | Tumor Xenograft | 0.48 | 2.04x decrease | [20] |
| Niosome (DOX) | None | MCF-7 | 26.4 | - | [14] |
| Niosome-PEG (DOX) | PEGylation | MCF-7 | 36.4 | 1.38x increase | [14] |
| Niosome (DOX-Cur) | None | MCF-7 | 15.8 | - | [14] |
| Niosome-PEG (DOX-Cur) | PEGylation | MCF-7 | 20.7 | 1.31x increase | [14] |
Note: A decrease in IC50 indicates an increase in cytotoxic potency.
Enhancing Endosomal Escape
A significant portion of TAT-cargo conjugates can become trapped in endosomes, leading to degradation and low efficacy. Enhancing their escape into the cytoplasm can allow for lower, less toxic doses to be used.
-
Co-administration with Endosomolytic Agents: Agents like chloroquine can be used to disrupt endosomal acidification, which can facilitate the release of entrapped conjugates. However, these agents have their own toxicity profiles that need to be considered.
-
Photochemical Internalization (PCI): This technique involves the co-administration of a photosensitizer that localizes in endosomal membranes. Upon light activation, the photosensitizer generates reactive oxygen species that rupture the endosomes, releasing the TAT-cargo conjugate into the cytoplasm.[21] This method offers spatiotemporal control over cargo release.
Visualizing the Path to Reduced Cytotoxicity
Caption: A troubleshooting workflow for reducing TAT-cargo conjugate cytotoxicity.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the cytotoxicity of your TAT-cargo conjugates.
Protocol 1: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
TAT-cargo conjugate and controls
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of your TAT-cargo conjugate and controls (unconjugated TAT, free cargo) in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessing Membrane Integrity using the LDH Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
TAT-cargo conjugate and controls
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive and negative controls.
Protocol 3: Assessing Apoptosis using Annexin V Staining and Flow Cytometry
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells of interest
-
TAT-cargo conjugate and controls
-
Annexin V-FITC (or other fluorophore) apoptosis detection kit
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with your TAT-cargo conjugate and controls for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Visualizing the Apoptosis Assay Workflow
Caption: Workflow for assessing apoptosis using Annexin V and PI staining.
References
-
PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study. PubMed Central. [Link]
-
Multifunctional PEGylated 2C5-Immunoliposomes Containing pH-sensitive Bonds and TAT Peptide for Enhanced Tumor Cell Internalization and Cytotoxicity. National Institutes of Health. [Link]
-
Cell-penetrating chitosan/doxorubicin/TAT conjugates for efficient cancer therapy. Journal of Nanobiotechnology. [Link]
-
Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. ACS Publications. [Link]
-
Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin. National Institutes of Health. [Link]
-
In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. ACS Omega. [Link]
-
Characterisation of cell-penetrating peptide-mediated peptide delivery. PubMed Central. [Link]
-
Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. PubMed Central. [Link]
-
Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. National Institutes of Health. [Link]
-
Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. PubMed Central. [Link]
-
Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line. PubMed Central. [Link]
-
A Review on the Cell-Penetrating Peptides. Scifiniti. [Link]
-
Internalization mechanisms of cell-penetrating peptides. PubMed Central. [Link]
-
Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model. PubMed Central. [Link]
-
Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Treatment. JSciMed Central. [Link]
-
Recent Advances in Transcription Factor–Mediated Regulation of Salvianolic Acid Biosynthesis in Salvia miltiorrhiza. MDPI. [Link]
-
Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes. PubMed Central. [Link]
-
A Clinical Trial to Evaluate the Safety and Immunogenicity of a Single Dose of Adsorbed Tetanus Vaccine in a Population Aged 18 Years and Over. CenterWatch. [Link]
-
Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. PNAS. [Link]
-
Pharmacokinetics and Delivery of Tat and Tat-Protein Conjugates to Tissues in Vivo. MDPI. [Link]
-
Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib. National Institutes of Health. [Link]
-
Penetration of HIV-1 Tat 47–57 into PC/PE Bilayers Assessed by MD Simulation and X-ray Scattering. MDPI. [Link]
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A sensitive flow cytometry-based cytotoxic T-lymphocyte assay through detection of cleaved caspase 3 in target cells. PubMed. [Link]
-
WCG Clinical Services: Improving Clinical Trial Quality & Efficiency. WCG. [Link]
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Thermodynamics of cell-penetrating HIV1 TAT peptide insertion into PC/PS/CHOL model bilayers through transmembrane pores: the roles of cholesterol and anionic lipids. Soft Matter. [Link]
-
Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]
-
Doxorubicin-induced apoptosis. A graphical representation of apoptosis... ResearchGate. [Link]
-
Computational Insights into Membrane Disruption by Cell-Penetrating Peptides. Journal of Chemical Information and Modeling. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. [Link]
-
Cleavage of caspase-3 and caspase-8 is inhibited by TAT-FLIP S . 10 6... ResearchGate. [Link]
-
Cell-Penetrating Peptides— Uptake, Toxicity, and Applications. Cardoso Lab. [Link]
-
Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site. PubMed Central. [Link]
-
Impact of PEGylated Liposomal Doxorubicin and Carboplatin Combination on Glioblastoma. MDPI. [Link]
-
Metabolism and Physiology Department News. Moffitt Cancer Center. [Link]
-
Alternative Mechanisms for the Interaction of the Cell-Penetrating Peptides Penetratin and the TAT Peptide with Lipid Bilayers. PubMed Central. [Link]
-
Thematic Apperception Test. Wikipedia. [Link]
-
Dissociable PEGylation alleviates Kupffer cells capture of PEGylated liposomal doxorubicin. International Journal of Pharmaceutics. [Link]
-
Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]
-
Alternative mechanisms for the interaction of the cell-penetrating peptides penetratin and the TAT peptide with lipid bilayers. PubMed. [Link]
-
RGD peptides induce apoptosis by direct caspase-3 activation. PubMed. [Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. PubMed Central. [Link]
-
Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation. PubMed Central. [Link]
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- 2. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Mechanisms for the Interaction of the Cell-Penetrating Peptides Penetratin and the TAT Peptide with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing TAT-to-Cargo Ratio for Effective Intracellular Delivery
Welcome to the technical support center for optimizing cell-penetrating peptide (CPP) mediated delivery. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing the HIV-1 Trans-Activator of Transcription (TAT) peptide for intracellular cargo delivery. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can logically troubleshoot and optimize your delivery systems for maximal efficacy and minimal toxicity.
Foundational Principles: Why the Ratio is a Critical Parameter
The TAT peptide (typically the core sequence RKKRRQRRR) is a highly cationic cell-penetrating peptide that facilitates the transport of various molecules across the plasma membrane.[1][2] The primary mechanism involves an initial electrostatic interaction between the positively charged arginine and lysine residues of the TAT peptide and the negatively charged heparan sulfate proteoglycans on the cell surface.[3][4][5] This interaction is thought to trigger internalization through processes like macropinocytosis or endocytosis.[6][7]
The success of this process is critically dependent on the physical and chemical properties of the TAT-cargo complex. The molar ratio of TAT peptide to cargo dictates the overall charge, size, and stability of these complexes, which in turn governs their interaction with the cell membrane and subsequent uptake.
-
Insufficient TAT: Leads to incomplete charge neutralization of the cargo (if anionic) or insufficient positive charge on the complex. This results in weak association with the cell membrane and poor internalization.
-
Excessive TAT: Can lead to the formation of large, insoluble aggregates that are not efficiently taken up by cells.[8] Furthermore, high concentrations of free or complexed TAT peptide can induce cytotoxicity by disrupting the cell membrane.[6][9][10]
Therefore, empirically determining the optimal TAT-to-cargo ratio for your specific cargo, cell type, and application is the single most important step for achieving efficient and reproducible intracellular delivery.
Core Experimental Workflow for Ratio Optimization
This section provides a comprehensive, step-by-step workflow to determine the optimal molar ratio of TAT peptide to your cargo molecule. This process involves forming complexes at various ratios, verifying their formation, and then assessing their delivery efficiency and associated cytotoxicity in your target cells.
Workflow Overview
The diagram below outlines the complete process for systematic optimization of the TAT:cargo ratio.
Caption: Troubleshooting logic for low delivery efficiency.
-
Probable Cause 1: Suboptimal TAT:Cargo Ratio.
-
Explanation: As detailed above, an incorrect ratio leads to poorly formed complexes that cannot efficiently interact with the cell membrane. This is the most likely culprit.
-
Solution: Systematically test a wide range of molar ratios (e.g., from 1:1 up to 50:1). Use a gel retardation assay to confirm the ratio at which complex formation is complete. [8]
-
-
Probable Cause 2: Poor Cargo Quality.
-
Explanation: If your cargo protein is improperly folded, aggregated, or degraded, it may not form effective complexes with TAT or may be non-functional upon delivery.
-
Solution: Verify the integrity and purity of your cargo protein using SDS-PAGE. [11]It is often recommended to use freshly purified protein. Some studies note that using denatured recombinant proteins can improve transduction efficiency. [12]
-
-
Probable Cause 3: Cell Type and Condition.
-
Explanation: TAT transduction efficiency is highly dependent on the expression of cell-surface heparan sulfate proteoglycans. [4]Different cell types have different levels of these molecules. Primary cells, for example, can be harder to transduce than immortalized cell lines. [4][12] * Solution: Confirm that your cell type is amenable to TAT transduction by using a positive control (e.g., TAT-GFP). If efficiency is still low, you may need to increase incubation time or the concentration of the complex.
-
Q2: My cells are dying after treatment. What is causing the cytotoxicity?
A2: Cytotoxicity is typically concentration-dependent and often caused by an excess of the cationic TAT peptide.
-
Probable Cause 1: Excess Free TAT Peptide.
-
Explanation: At high concentrations, the highly positive TAT peptide can non-specifically disrupt the integrity of the negatively charged cell membrane, leading to cell death. [6][10]This is often a problem at high TAT:cargo ratios.
-
Solution: Titrate down the TAT:cargo ratio. Find the lowest ratio that still gives you acceptable delivery efficiency. Always include a "TAT Only" control at the same concentration to assess the peptide's intrinsic toxicity. Studies have shown that TAT is generally non-toxic at concentrations up to 50 µM in many cell lines. [9]
-
-
Probable Cause 2: Cargo-Dependent Toxicity.
-
Explanation: The cargo itself may have some inherent toxicity that is revealed once it is efficiently delivered into the cell. The toxicity of CPPs can be heavily dependent on the cargo molecule. [9] * Solution: Perform a dose-response experiment with your "Cargo Only" control to determine its baseline toxicity. If the cargo is inherently toxic, you may need to reduce the final concentration or incubation time.
-
Q3: I see precipitates/aggregates in my tube after forming the complexes. Is this normal?
A3: No, this indicates a problem with complex formation or stability.
-
Probable Cause 1: High Concentration / Ratio.
-
Explanation: At very high concentrations or high TAT:cargo ratios, the complexes can crosslink and aggregate, falling out of solution. This is especially common when working with large or negatively charged cargo like nucleic acids. [8] * Solution: Reduce the overall concentration of the components during complex formation. Test lower TAT:cargo ratios. Ensure the buffer used for complex formation is appropriate (e.g., saline or PBS is often better than pure water). [8][9]
-
-
Probable Cause 2: Buffer Incompatibility.
-
Explanation: The pH or ionic strength of your buffer may be causing the cargo or the complex to become insoluble.
-
Solution: Ensure your cargo is soluble and stable in the buffer used for complexation. Consider testing different buffers, such as HEPES or Tris, at physiological pH and salt concentrations.
-
Frequently Asked Questions (FAQs)
-
Q: Should I use a covalent TAT-cargo fusion protein or non-covalent complexes?
-
A: Both methods are valid and have distinct advantages. Covalent fusion proteins (often produced recombinantly) ensure a perfect 1:1 stoichiometry, which can lead to more reproducible results. [13][14][15]However, they require significant upfront work in molecular cloning and protein purification. Non-covalent complexing is faster, more flexible, and allows for the delivery of cargo that cannot be easily made into a recombinant fusion (e.g., small molecules, nanoparticles). [9][16]For initial screening and optimization, the non-covalent method is often preferred.
-
-
Q: How does the type of cargo affect the optimal ratio?
-
A: The cargo's size, charge, and chemical nature are critical.
-
Nucleic Acids (siRNA, DNA): Being highly anionic, they require higher ratios of cationic TAT to achieve charge neutralization and condensation. Ratios can range from 5:1 to 20:1 or even higher. [8][17] * Large Proteins (>50 kDa): These may require higher ratios to sufficiently "coat" the surface to promote uptake. [18] * Small Peptides/Proteins: Often require lower ratios (e.g., 2:1 to 10:1).
-
-
It is always necessary to empirically determine the optimal ratio for each new cargo type. [18]
-
-
Q: Can I perform the transduction in media containing serum?
-
A: It is strongly recommended to perform the initial 2-4 hour incubation in serum-free media. Serum proteins can compete with your complexes for binding to the cell surface, significantly reducing transduction efficiency. [4]After the initial incubation period, you can replace the medium with complete, serum-containing medium.
-
-
Q: How long does it take for the cargo to be delivered?
-
A: TAT-mediated uptake is rapid. Maximum intracellular concentrations can be achieved in as little as 5-15 minutes for some complexes, though functional effects may take longer to manifest. [15]An incubation time of 2-4 hours is generally sufficient to ensure maximal uptake before assessing the outcome. [19]
-
Appendix: Key Protocols
Appendix 1: Protocol for Gel Retardation Assay (EMSA)
This protocol is adapted for analyzing TAT:cargo complex formation.
-
Prepare a 6% non-denaturing polyacrylamide gel in TBE or TGE buffer.
-
Prepare TAT:cargo complexes as described in the main workflow, covering a range of molar ratios (e.g., 0:1, 1:1, 2:1, 5:1, 10:1, 20:1). Also prepare a "Cargo Only" sample.
-
Add Gel Loading Buffer: To each 20 µL complex reaction, add 4 µL of 6X non-denaturing gel loading buffer (containing a tracking dye like bromophenol blue and a density agent like glycerol). Do not add SDS or reducing agents.
-
Load and Run Gel: Load the samples onto the polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) in cold TBE/TGE buffer until the dye front is near the bottom. The entire electrophoresis should be run at 4°C or in a cold room to minimize complex dissociation.
-
Visualize Cargo: Stain the gel using a method appropriate for your cargo (e.g., Coomassie Blue or silver stain for proteins, SYBR Green/Gold for nucleic acids) to visualize the bands.
-
Analyze: The "Cargo Only" lane will show a band at the molecular weight of your cargo. In the lanes with increasing TAT ratios, this band should diminish and a new, higher molecular weight band (the "shifted" complex) should appear.
Appendix 2: Protocol for WST-1 Cytotoxicity Assay
-
Seed Cells: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat Cells: Remove the media and add 100 µL of your TAT:cargo complexes (at various ratios) and controls (untreated, cargo only, TAT only), prepared in serum-free media.
-
Incubate: Incubate for the desired treatment time (e.g., 4 hours).
-
Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Incubate: Incubate for an additional 1-4 hours at 37°C, until a significant color change is observed in the untreated control wells.
-
Read Absorbance: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Calculate Viability: Express the absorbance of treated wells as a percentage of the absorbance of the untreated control wells.
References
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- Characterisation of cell-penetrating peptide-mediated peptide delivery. Biochemical Journal.
- Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a compar
- TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION. PMC.
- The uptake mechanism for the drug delivery vector Tat-derived peptide. The University of Manchester.
- Tat peptide-mediated cellular delivery: back to basics. PubMed.
- Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjug
- TAT-Mediated Protein Transduction.
- Technical Support Center: Enhancing Tat-BP Transduction Efficiency. Benchchem.
- A Step‐by‐Step Guide for the Production of Recombinant Fluorescent TAT‐HA‐Tagged Proteins and their Transduction into Mammalian Cells. Semantic Scholar.
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- TAT: All About Cell Penetr
- TAT-mediated protein transduction into mammalian cells. PubMed.
- A Guide to Conjugating Cargo Molecules to the Tat Peptide for Intracellular Delivery. Benchchem.
- Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Taylor & Francis Online.
- Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. PMC.
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- Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment.
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- Intracellular delivery of antibodies using T
- Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules. Blogger.
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Technical Support Center: The Impact of Cargo Size on TAT 2-4 Mediated Uptake
Welcome to the technical support center for TAT 2-4 mediated cellular delivery. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions researchers encounter, particularly concerning the influence of cargo properties on uptake efficiency. This resource is designed to provide not only answers but also the underlying scientific reasoning to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions about the this compound peptide and its mechanism of action.
Q1: What is the this compound peptide and why is it used?
A1: The this compound peptide is a synthetically derived cell-penetrating peptide (CPP). It is a dimer of the protein transduction domain (residues 47-58) from the HIV-1 transactivator of transcription (TAT) protein.[1][2] Its sequence is H-YGRKKRRQRRRGYGRKKRRQRRRG-OH.[2] This dimeric form has been shown to be a highly efficient oligomer for cell penetration, superior to the more commonly known monomeric TAT peptide.[2] Researchers use this compound to transport a wide variety of otherwise cell-impermeable molecules—such as proteins, DNA, fluorophores, and nanoparticles—across the cell membrane for therapeutic or research purposes.[2][3]
Q2: What is the primary mechanism of this compound mediated uptake?
A2: The uptake process is complex and still a subject of active research, but it is predominantly initiated by an electrostatic interaction between the highly cationic (positively charged) this compound peptide and the negatively charged heparan sulfate proteoglycans on the cell surface.[4][5] This interaction is believed to trigger internalization primarily through endocytic pathways, with macropinocytosis being a significant contributor.[4][6][7] Once inside the cell, the TAT-cargo conjugate is enclosed within an endosome. For the cargo to be biologically active in the cytoplasm or nucleus, it must escape this endosome, which is a major rate-limiting step in the delivery process.[6][8] While direct translocation across the plasma membrane has been proposed, this route is likely disrupted by the attachment of large protein cargos.[9][10]
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strategies to enhance endosomal escape of TAT 2-4 cargo
Welcome to the technical support center for enhancing the endosomal escape of TAT 2.4-conjugated cargo. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions regarding the cytoplasmic delivery of TAT-fusion molecules. We understand that while the TAT peptide is a powerful tool for cellular uptake, ensuring the release of your cargo from endosomes into the cytosol is a critical and often challenging step.[1][2][3][4][5] This resource provides field-proven insights and detailed protocols to help you overcome this hurdle and achieve successful intracellular delivery.
Troubleshooting Guide
This section addresses specific experimental issues you might be encountering. Each problem is followed by a series of potential causes and actionable solutions, grounded in the principles of TAT-mediated transduction and endosomal biology.
Problem 1: My fluorescently-labeled TAT-cargo shows a punctate cytoplasmic distribution, indicating endosomal entrapment.
Potential Cause 1: Inefficient Endosomal Escape Mechanism
The intrinsic ability of the TAT peptide to induce endosomal escape is often low, leading to the accumulation of cargo within endocytic vesicles.[1][6]
Solutions:
-
Co-administration with Endosomolytic Agents: The use of agents that disrupt endosomal membranes can significantly enhance the release of your cargo.[7]
-
Incorporate Fusogenic Peptides: Conjugating or co-delivering peptides that undergo a conformational change in the acidic environment of the endosome to destabilize the membrane can be highly effective.[1][10][11]
-
Utilize the "Proton Sponge" Effect: Incorporating histidine residues into your TAT-cargo construct can enhance endosomal escape.[14][15] In the acidic endosome, the imidazole side chains of histidine become protonated, leading to an influx of protons and counter-ions, which causes osmotic swelling and lysis of the vesicle.[15] A TAT peptide fused with 10 histidine residues (Tat-10H) showed a 7000-fold improvement in gene transfection efficiency over the original TAT peptide.[14]
Potential Cause 2: Degradation in the Endolysosomal Pathway
If your cargo is sensitive to proteases and low pH, it may be degraded within late endosomes and lysosomes before it has a chance to escape.[16]
Solutions:
-
Inhibitors of Lysosomal Acidification: While these may not directly promote escape, they can prevent degradation. However, their effect on functional delivery can be variable.[7]
-
Chemically Modified Peptides: Using retro-inverso peptides (made of D-amino acids in reverse sequence) can increase resistance to proteolytic degradation.[1]
-
Steric Shielding: The addition of polyethylene glycol (PEG) can shield the TAT peptide from proteolytic enzymes.[17]
Problem 2: I am not observing the expected biological activity of my TAT-cargo, even with strategies to enhance endosomal escape.
Potential Cause 1: Insufficient Cytosolic Concentration
Even with enhanced escape, the amount of cargo reaching the cytosol might be below the threshold required for a biological effect.[1]
Solutions:
-
Increase TAT-Cargo Concentration: Titrate the concentration of your TAT-cargo to find the optimal dose that maximizes uptake without causing significant cytotoxicity.
-
Optimize Incubation Time: The kinetics of uptake and escape can vary. Perform a time-course experiment to determine the optimal incubation time.[4]
-
Multivalent Display of TAT: Presenting multiple copies of the TAT peptide on a scaffold can increase the local concentration at the cell surface and enhance uptake.[1][18]
Potential Cause 2: Alteration of Cargo Activity
The conjugation of TAT and any additional domains (e.g., fusogenic peptides) may interfere with the function of your cargo protein.
Solutions:
-
Use a Cleavable Linker: Incorporate a linker between the TAT peptide and your cargo that can be cleaved in the reducing environment of the cytosol (e.g., a disulfide bond).[1] This will release the cargo in its native form.
-
Vary the Conjugation Site: If possible, test different conjugation sites on your cargo protein to minimize functional interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TAT-cargo uptake, and why does this lead to endosomal entrapment?
A1: The primary mechanism of TAT-fusion protein internalization is lipid raft-dependent macropinocytosis.[10][11] This is an endocytic process where the cell engulfs extracellular fluid and solutes, including the TAT-cargo, into large vesicles called macropinosomes.[10][11] While early studies suggested direct penetration of the plasma membrane, it is now widely accepted that endocytosis is the major route of entry.[1][8] Once inside, the cargo is trapped within the endosomal pathway and, without an efficient escape mechanism, will be trafficked to lysosomes for degradation.[1][3][7]
Q2: How can I quantitatively measure the endosomal escape of my TAT-cargo?
A2: Quantifying endosomal escape is crucial for optimizing your delivery strategy. Several assays can be employed:
-
Split-GFP Complementation Assay: This is a real-time, quantitative method in live cells.[2][4][9] A small fragment of GFP (e.g., GFPβ11) is conjugated to your TAT-cargo. This is delivered to cells that express the remaining larger fragment of GFP (e.g., GFPβ1-10). Complementation and fluorescence restoration only occur when the TAT-cargo escapes the endosome and enters the cytosol.[2][4][9]
-
Cre Recombinase Reporter Assay: A functional assay where TAT is conjugated to Cre recombinase.[7][10][11] This is delivered to a reporter cell line that has a "loxP-stop-loxP" cassette upstream of a reporter gene (e.g., LacZ or a fluorescent protein). Cre-mediated recombination and subsequent reporter expression will only happen if the TAT-Cre fusion protein escapes the endosome and reaches the nucleus.[7][10][11]
-
Fluorescence Dequenching Assay: The CPP and cargo are labeled with a FRET pair of fluorophores (e.g., FAM and TAMRA) and connected by a disulfide linker.[19] Upon entry into the reducing environment of the cytosol, the linker is cleaved, separating the fluorophores and leading to an increase in the donor's fluorescence.[19]
Q3: What is Photochemical Internalization (PCI), and how can it be used for TAT-cargo delivery?
A3: Photochemical Internalization (PCI) is a light-inducible method for enhancing endosomal escape.[20][21][22] The strategy involves co-delivering the TAT-cargo with a photosensitizer that localizes to endosomal membranes.[21][22] Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that destabilize and rupture the endosomal membrane, releasing the trapped cargo into the cytosol.[20][21][23] This technique offers excellent spatiotemporal control over cargo release.[23]
Q4: Can the properties of my cargo molecule influence the efficiency of TAT-mediated delivery and endosomal escape?
A4: Yes, absolutely. The size, charge, and nature of the cargo can significantly impact the overall efficiency.[24][25] For instance, the physicochemical properties of the cargo can influence which endocytic pathway is utilized.[25] Larger cargo may be more difficult to release from endosomes. It is important to consider that the optimal strategy for enhancing endosomal escape may need to be empirically determined for each specific TAT-cargo conjugate.
Q5: Are there any potential cytotoxicity concerns with the strategies used to enhance endosomal escape?
A5: Yes, cytotoxicity is an important consideration. Many endosomolytic agents can be toxic at effective concentrations.[8] Fusogenic peptides can also disrupt the plasma membrane if not properly designed to be pH-sensitive. It is essential to perform cytotoxicity assays (e.g., LDH leakage or WST-1 assays) in parallel with your delivery experiments to determine a therapeutic window where you achieve efficient endosomal escape without compromising cell viability.[26]
Experimental Protocols & Data
Protocol 1: Split-GFP Complementation Assay for Quantifying Endosomal Escape
This protocol is adapted from methodologies described by Pellois and colleagues.[2][4][9]
Materials:
-
H1299 cells stably expressing GFPβ1-10 (or other suitable cell line)
-
TAT-cargo conjugated to GFPβ11 peptide
-
Endosomolytic agent (e.g., Chloroquine) as a positive control
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed H1299-GFPβ1-10 cells in a 24-well plate and culture to 70-80% confluency.
-
Prepare solutions of your TAT-GFPβ11 cargo at various concentrations in serum-free media.
-
As a positive control, prepare a solution of TAT-GFPβ11 cargo with 100 µM Chloroquine.
-
Wash the cells with PBS and add the TAT-cargo solutions.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with PBS to remove extracellular cargo.
-
Add fresh culture media.
-
Analyze the cells for GFP fluorescence using a flow cytometer or fluorescence microscope. Increased GFP signal compared to cells treated with TAT-cargo alone indicates successful cytosolic delivery.
Data Summary: Comparison of Endosomal Escape Enhancing Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Fusogenic Peptides (e.g., HA2) | pH-dependent membrane disruption | High efficiency, biologically inspired | Potential for off-target membrane disruption if not properly designed |
| Proton Sponge Effect (e.g., Histidine-rich peptides) | Osmotic swelling and lysis of endosomes | Can be genetically encoded | Efficiency can be cell-type dependent |
| Endosomolytic Agents (e.g., Chloroquine) | Disruption of endosomal pH gradient | Simple to implement, commercially available | Potential for cytotoxicity at higher concentrations |
| Photochemical Internalization (PCI) | Light-induced ROS generation and membrane rupture | High spatiotemporal control | Requires a light source and a photosensitizer |
Visualizing the Workflow
Diagram 1: The Challenge of Endosomal Entrapment
Caption: The endocytic pathway of TAT-cargo, highlighting the desired escape to the cytosol versus lysosomal degradation.
Diagram 2: Strategies to Enhance Endosomal Escape
Caption: Overview of different strategies acting on the endosome to promote cargo release into the cytosol.
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Wadia, J. S., Stan, R. V., & Dowdy, S. F. (2004). Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis. Nature Medicine, 10(3), 310–315. [Link]
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Erazo-Oliveras, A., Muthukrishnan, N., Baker, R., Wang, T. Y., & Pellois, J. P. (2012). Improving the endosomal escape of cell-penetrating peptides and their cargos: strategies and challenges. Pharmaceuticals, 5(11), 1177–1209. [Link]
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Cengiz, E., et al. (2021). Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems. ACS Omega, 6(45), 30421–30433. [Link]
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Muthukrishnan, N., et al. (2011). MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(1), 273–283. [Link]
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Kristensen, M., et al. (2016). Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. International Journal of Molecular Sciences, 17(2), 185. [Link]
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Gu, Z., et al. (2013). Promises and Pitfalls of Intracellular Delivery of Proteins. Bioconjugate Chemistry, 24(9), 1451–1461. [Link]
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MacDonald, M., et al. (2019). Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides. Journal of Peptide Science, 25(11), e3211. [Link]
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Tfelt-Hansen, M., et al. (2020). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Neuroscience, 14, 579. [Link]
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Jones, S. W., et al. (2009). A novel method for monitoring the cytosolic delivery of peptide cargo. Biochemical Journal, 421(3), 345–351. [Link]
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D'Arcy, R., et al. (2020). Nanoscopy for endosomal escape quantification. Nanoscale Advances, 2(6), 2209–2223. [Link]
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Addgene. (n.d.). Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay. Addgene. [Link]
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Ng, K. K., et al. (2014). Cytosolic delivery of LDL nanoparticle cargo using photochemical internalization. Journal of Controlled Release, 176, 1–8. [Link]
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Ferrari, A., et al. (2003). HIV-1 Tat Enters T Cells Using Coated Pits before Translocating from Acidified Endosomes and Eliciting Biological Responses. Molecular and Cellular Biology, 23(12), 4187–4199. [Link]
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Liu, Y., et al. (2022). Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. Pharmaceutics, 14(3), 513. [Link]
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van den Bijl, A., et al. (2023). A Conditionally Activated Cytosol-Penetrating Antibody for TME-Dependent Intracellular Cargo Delivery. Antibodies, 12(3), 48. [Link]
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Rapoport, N., et al. (2009). New mechanisms for non-porative ultrasound stimulation of cargo delivery to cell cytosol with targeted perfluorocarbon nanoparticles. Journal of Controlled Release, 139(2), 135–143. [Link]
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Chen, Y., et al. (2022). Examining the Cellular Transport Pathway of Fusogenic Quantum Dots Conjugated With Tat Peptide. Frontiers in Chemistry, 10, 891040. [Link]
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Saar, K., et al. (2005). Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1712(2), 151–161. [Link]
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Brooks, H., et al. (2005). Tat peptide-mediated cellular delivery: back to basics. Journal of Controlled Release, 104(2), 201–207. [Link]
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Prokop, A., & Wiedmann, A. (2017). Enabling cytoplasmic delivery and organelle targeting by surface modification of nanocarriers. Journal of Nanobiotechnology, 15(1), 3. [Link]
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- 7. Endosome disruption enhances the functional nuclear delivery of Tat-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An endosomolytic Tat peptide produced by incorporation of histidine and cysteine residues as a nonviral vector for DNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide-Assisted Nucleic Acid Delivery Systems on the Rise [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. sci-hub.box [sci-hub.box]
- 19. A novel method for monitoring the cytosolic delivery of peptide cargo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The molecular mechanism of photochemical internalization of cell penetrating peptide-cargo-photosensitizer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photochemical internalization - Wikipedia [en.wikipedia.org]
- 23. Cytosolic delivery of LDL nanoparticle cargo using photochemical internalization - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 24. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAT 2-4 Peptide Solubility and Aggregation
Welcome to the technical support resource for the TAT 2-4 peptide. As a dimeric cell-penetrating peptide, this compound (Sequence: YGRKKRRQRRRGYGRKKRRQRRRG) offers unique potential for intracellular delivery. However, its highly cationic and amphipathic nature can present significant challenges in handling, specifically concerning solubility and aggregation. This guide provides field-proven insights and systematic protocols to help you navigate these issues effectively, ensuring the reliability and reproducibility of your experiments.
Part 1: Quick Troubleshooting & FAQs
This section addresses the most common issues encountered when working with this compound peptide.
Q1: My lyophilized this compound peptide won't dissolve in water or my aqueous buffer (e.g., PBS). What should I do first?
A1: Do not vortex or heat aggressively. The high net positive charge of this compound, due to its numerous arginine (R) and lysine (K) residues, means it is a basic peptide.[1][2][3] Start by attempting to dissolve it in a small amount of sterile, distilled water. If that fails, the next step is to use a dilute acidic solution. Try 10% acetic acid, adding it dropwise until the peptide dissolves, and then dilute to your desired concentration with your working buffer.[2][4]
Q2: I managed to dissolve the peptide, but it crashed out of solution when I diluted it with my neutral pH buffer. Why did this happen and how can I prevent it?
A2: This is likely due to the peptide's isoelectric point (pI). Peptides are least soluble at their pI, where their net charge is zero.[5] By dissolving it in an acidic solution, you ensured a high positive net charge. Diluting into a neutral buffer can shift the pH closer to its pI, causing it to precipitate. To prevent this, ensure the final pH of your solution is sufficiently far from the pI. For a basic peptide like this compound, maintaining a slightly acidic pH can improve solubility. Alternatively, prepare the peptide stock in a small volume of an organic solvent like DMSO and then dilute it slowly into your aqueous buffer while stirring.[1][6]
Q3: My peptide solution appears clear, but my experimental results are inconsistent. Could aggregation be the problem?
A3: Yes, soluble aggregates can form that are not visible to the naked eye.[7] The TAT peptide is known to have a propensity for self-aggregation, which can be influenced by factors like concentration, temperature, and the presence of fluorescent labels.[8][9] These aggregates can lead to inconsistent cellular uptake and bioactivity.[7] Consider characterizing your peptide solution using techniques like Dynamic Light Scattering (DLS) to check for aggregates.
Q4: The peptide was supplied as a TFA salt. Is this significant?
A4: Absolutely. Trifluoroacetic acid (TFA) is a common counter-ion from the purification process.[10][11] While it helps with the stability of the lyophilized powder, residual TFA can affect the peptide's solubility, conformation, and even have cytotoxic effects in some cell-based assays.[10][12] If your experiments are sensitive to TFA, you may need to perform a counter-ion exchange.
Q5: Can I sonicate the peptide solution to help it dissolve?
A5: Yes, brief sonication can be helpful to break up small particles and aid dissolution.[1][4] However, use this method with caution. Over-sonication can generate heat, which may lead to peptide degradation.[4] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the tube on ice in between to minimize heating.[1]
Part 2: In-Depth Troubleshooting Guides
The Challenge: Understanding the Physicochemical Properties of this compound
The this compound peptide's sequence (YGRKKRRQRRRGYGRKKRRQRRRG) is essentially a dimer of the core TAT protein transduction domain, linked by a glycine residue.[13] This structure dictates its behavior in solution:
-
Highly Cationic Nature : With 12 basic residues (8 Arginine, 4 Lysine), the peptide carries a strong positive net charge at physiological pH. This is the primary driver of its interaction with negatively charged cell membranes but also makes its solubility highly dependent on pH.[14]
-
Amphipathicity : The peptide contains both charged/polar residues (R, K, Q, Y) and non-polar regions, which contributes to its ability to interact with and cross lipid bilayers. However, this same property can drive self-aggregation as hydrophobic regions seek to minimize contact with water.[15]
-
Aggregation Propensity : The parent TAT peptide is known to self-aggregate, a process that can be exacerbated by the dimeric nature of this compound, potentially increasing intermolecular interactions.[7][8] This can lead to the formation of soluble oligomers or larger, insoluble precipitates.
A Systematic Workflow for Solubilization
Rushing the solubilization process is a common source of experimental failure. The following workflow provides a systematic and non-destructive approach to achieving a clear, stable stock solution.
Caption: A systematic workflow for solubilizing this compound peptide.
Managing and Characterizing Aggregation
Peptide aggregation is a critical variable that can significantly impact experimental outcomes. It is driven by a combination of hydrophobic interactions and hydrogen bonding.[5]
Factors Influencing Aggregation:
| Factor | Influence on Aggregation | Mitigation Strategy |
| Concentration | Higher concentrations increase the likelihood of intermolecular interactions. | Prepare stock solutions at a reasonable concentration (e.g., 1-2 mg/mL) and dilute just before use.[2] |
| pH | At or near the pI, peptides are most prone to aggregation due to minimal electrostatic repulsion. | Maintain the solution pH at least 2 units away from the peptide's theoretical pI. For basic peptides, a slightly acidic pH is often optimal. |
| Temperature | Elevated temperatures can sometimes increase hydrophobic interactions and lead to aggregation. | Store peptide solutions frozen and avoid repeated freeze-thaw cycles. Thaw on ice.[2] |
| Ionic Strength | High salt concentrations can sometimes shield charges and promote aggregation. | Use the lowest salt concentration compatible with your experimental system. |
| Counter-ions | Hydrophobic counter-ions can sometimes promote aggregation. | If aggregation is a persistent issue, consider exchanging TFA for a more hydrophilic counter-ion like hydrochloride (HCl).[10][12] |
Detecting Aggregation:
Visual inspection is insufficient. If you suspect aggregation is affecting your results, consider these characterization methods:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is excellent for detecting soluble aggregates.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and can resolve monomers from dimers and larger oligomers.
-
Thioflavin T (ThT) Assay: A fluorescence-based assay used to detect the formation of amyloid-like fibrillar aggregates.
The Impact of Counter-ions: TFA vs. Alternatives
Most synthetic peptides are supplied as trifluoroacetate (TFA) salts, a remnant of the reversed-phase HPLC purification process.[10][11] While TFA is effective for purification, it forms an ion pair with the positively charged residues of the this compound peptide.[10] This can have several consequences:
-
Altered Hydrophobicity : The trifluoromethyl group (-CF3) of TFA is hydrophobic, which can increase the overall hydrophobicity of the peptide-TFA complex, potentially reducing aqueous solubility and promoting aggregation.[12]
-
Biological Interference : TFA itself can be acidic and may alter the pH of unbuffered solutions. In some cell culture systems, it can exhibit cytotoxicity.[10]
If your application is sensitive to these effects, a counter-ion exchange protocol is recommended. This typically involves using ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion (e.g., HCl or acetate).
Part 3: Experimental Protocols
Protocol 1: Initial Solubility Testing
Before dissolving the entire vial of your expensive peptide, always perform a small-scale solubility test.
Methodology:
-
Prepare Test Solvents : Prepare small volumes (e.g., 500 µL) of several test solvents:
-
Solvent A: Sterile, deionized water
-
Solvent B: 10% (v/v) acetic acid in water
-
Solvent C: Dimethyl sulfoxide (DMSO)
-
-
Aliquot Peptide : Carefully weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 0.1 mg) into three separate microcentrifuge tubes.
-
Test Solubilization :
-
To the first tube, add a calculated volume of Solvent A to reach a target concentration of 1 mg/mL. Gently flick the tube to mix. Do not vortex. Observe for 5-10 minutes.
-
If it does not dissolve in water, proceed to the second tube. Add Solvent B dropwise, mixing between each drop, until the peptide fully dissolves. Note the volume required.
-
If both A and B fail, proceed to the third tube. Add a small volume of Solvent C (e.g., 20-50 µL) and mix until dissolved. Then, slowly add your aqueous buffer to this DMSO stock to see if it remains in solution upon dilution.
-
-
Select Best Solvent : Choose the mildest solvent system (ideally water, then dilute acid) that provides a clear, stable solution for preparing your main stock.
Protocol 2: Preparing a 1 mg/mL Stock Solution of this compound
This protocol assumes the initial solubility test indicated that 10% acetic acid was required for dissolution.
Methodology:
-
Equilibrate : Allow the vial of lyophilized this compound peptide to warm to room temperature before opening to prevent condensation.
-
Initial Reconstitution : Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent : Based on the net peptide weight provided on the Certificate of Analysis, calculate the volume of 10% acetic acid needed to achieve a 1 mg/mL concentration. Add approximately 80% of this volume to the vial.
-
Dissolve : Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking or vortexing. If needed, let it sit at room temperature for 10-15 minutes. A brief, gentle sonication on ice can be used if necessary.[1]
-
Final Volume Adjustment : Once the peptide is fully dissolved, add the remaining 20% of the solvent to reach the final target volume.
-
Verification and Storage : Ensure the solution is completely clear and free of particulates. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]
References
-
Sikora, K., Jaśkiewicz, M., Neubauer, D., Migoń, D., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442. [Link]
-
Liu, Y., Huang, Y., et al. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Biomolecules. [Link]
-
Anaspec. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Anaspec Technical Support. [Link]
-
Macchi, M., et al. (2017). Self-aggregation propensity of the Tat peptide revealed by UV-Vis, NMR and MD analyses. Physical Chemistry Chemical Physics, 19(27), 17747-17754. [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript Technical Support. [Link]
-
Nischan, N., et al. (2015). Modification of a Designed Amphipathic Cell-Penetrating Peptide and Its Effect on Solubility, Secondary Structure, and Uptake Efficiency. Biochemistry, 54(10), 1957-1965. [Link]
-
Peptide Minds. (n.d.). Counter-ions in Peptides best Impact on research. Peptide Minds Blog. [Link]
- Milletti, F. (2012). Cell-penetrating peptides: classes, mechanism of penetration, and commercial utility. Drug Discovery Today, 17(15-16), 850-860.
- Akhunzada, M., et al. (2019). The role of Tat peptide self-aggregation in membrane pore stabilization: Insights from a computational study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(1), 12-21.
-
Kristensen, M., et al. (2021). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Neuroscience, 14, 735785. [Link]
-
Life Science Production. (n.d.). This compound. Product Page. [Link]
Sources
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. bachem.com [bachem.com]
- 7. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 8. Self-aggregation propensity of the Tat peptide revealed by UV-Vis, NMR and MD analyses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Counter-ions in Peptides best Impact on research [peptideminds.com]
- 13. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing TAT-Mediated Delivery with Hyperosmotic Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the intracellular delivery of cargo using TAT 2-4 peptides, with a specific focus on enhancement via hyperosmotic treatment.
Part 1: Foundational Principles & FAQs
This section addresses the core scientific concepts behind TAT peptide transduction and the mechanism of hyperosmotic enhancement.
Q1: What is the primary mechanism of TAT peptide cellular uptake?
The HIV-1 trans-activator of transcription (TAT) peptide is a cell-penetrating peptide (CPP) renowned for its ability to ferry molecular cargo across the plasma membrane.[1][2] While initially thought to directly penetrate the membrane in an energy-independent manner, it is now well-established that the primary route of entry for TAT and its conjugates is through an energy-dependent process of endocytosis .[1][3][4]
Specifically, multiple endocytic pathways are involved, and their relative contribution can depend on the cargo, cell type, and peptide concentration.[1][5] The key pathways implicated are:
-
Macropinocytosis: A major route for the uptake of TAT peptides and larger TAT-fusion proteins.[1][2][6] This process involves the formation of large, irregular vesicles (macropinosomes) from ruffles in the plasma membrane.
-
Clathrin-Mediated Endocytosis: This classic pathway, involving the formation of clathrin-coated pits, has also been shown to contribute to TAT peptide internalization.[1][3]
-
Caveolae-Mediated Endocytosis: Uptake via small, flask-shaped invaginations of the plasma membrane called caveolae is another reported mechanism, particularly for certain TAT-fusion proteins.[1]
The initial interaction is driven by the electrostatic attraction between the positively charged arginine and lysine residues of the TAT peptide and the negatively charged heparan sulfate proteoglycans on the cell surface, which triggers the endocytic process.[2]
Q2: What is hyperosmotic treatment and how does it affect cellular processes?
Hyperosmotic treatment, or hypertonic shock, involves exposing cells to a medium with a higher solute concentration than the cell's cytoplasm. This creates an osmotic gradient, causing water to move out of the cell and the cell to shrink.[7] Common non-ionic agents used for this purpose in cell culture include sucrose, sorbitol, and mannitol.[8]
This osmotic stress triggers a variety of cellular responses, including:
-
Activation of Endocytosis: To cope with the decrease in cell volume and the resulting slack in the plasma membrane, cells can increase their rate of endocytosis.[9][10] This process helps internalize the excess membrane to restore membrane tension.
-
Inhibition of Clathrin-Coated Pit Formation: Paradoxically, while general endocytosis can be stimulated, very high or prolonged hypertonic stress can also inhibit specific pathways like clathrin-mediated endocytosis by disrupting the formation of clathrin-coated pits.[11]
-
Induction of Autophagy: Hyperosmotic stress is a known inducer of autophagy, a cellular recycling process.[11]
The key for enhancing TAT transduction is to apply a mild, transient hyperosmotic shock that stimulates compensatory endocytosis without causing excessive cytotoxicity.
Q3: How does hyperosmotic treatment specifically enhance this compound uptake?
Hyperosmotic treatment synergistically boosts the efficiency of TAT-mediated delivery primarily by stimulating endocytosis, the very pathway TAT peptides use to enter cells.[8] The process can be understood through the following mechanism:
-
Induction of Cell Shrinkage: The hypertonic medium (e.g., with 200 mM sucrose) causes water to efflux, leading to cell shrinkage.
-
Stimulation of Compensatory Endocytosis: The cell responds to this shrinkage by increasing membrane internalization to regulate its surface area and volume. This upregulates general endocytic activity.[9][10]
-
Increased TAT Internalization: With endocytic pathways being more active, the this compound peptide, already bound to the cell surface, is more efficiently swept up and internalized within endosomes along with its cargo.
Studies have shown that using hypertonicity-inducing molecules like sucrose, glucose, and mannitol can significantly increase the penetration of TAT peptides in various cell lines.[8] This enhancement is not believed to alter the fundamental internalization pathway of TAT but rather to amplify its efficiency.[8]
Part 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for applying hyperosmotic treatment to enhance this compound-mediated cargo delivery.
Detailed Step-by-Step Protocol
This protocol is a general guideline. Optimal concentrations and incubation times should be empirically determined for each cell type and cargo combination.
Materials:
-
Cells of interest plated in appropriate vessels (e.g., 24-well plate).
-
This compound conjugated to cargo (e.g., TAT-FITC, TAT-Cre).
-
Hyperosmotic Agent Stock Solution: 1 M sterile-filtered sucrose in serum-free medium or PBS.
-
Complete culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA (for flow cytometry).
-
Appropriate assay reagents for downstream analysis (e.g., DAPI for imaging, lysis buffer for western blot).
Procedure:
-
Cell Seeding: Seed cells 24 hours prior to the experiment to achieve 70-80% confluency on the day of transduction.
-
Preparation of Treatment Media:
-
Hyperosmotic Medium: Prepare fresh by diluting the 1 M sucrose stock solution into serum-free culture medium to a final concentration of 100-300 mM (a starting concentration of 200 mM is recommended).[8]
-
TAT-Cargo Medium: Prepare a 2X stock of your TAT-cargo in complete culture medium.
-
-
Pre-treatment (Hyperosmotic Shock):
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the prepared hyperosmotic medium to the cells.
-
Incubate for 1 hour at 37°C.[8]
-
-
Transduction:
-
Without removing the hyperosmotic medium, add an equal volume of the 2X TAT-cargo medium to each well. This will dilute the sucrose concentration by half but maintain the osmotic pressure during the initial phase of transduction.
-
Incubate for 1-2 hours at 37°C. The optimal time may vary.
-
-
Recovery and Wash:
-
Aspirate the transduction medium.
-
Wash the cells thoroughly 2-3 times with PBS to remove surface-bound peptide.
-
Crucial Step for Quantification: For quantitative analysis like flow cytometry, it is essential to briefly treat the cells with Trypsin-EDTA to strip away any non-internalized, membrane-adhered TAT-cargo, which can otherwise lead to an overestimation of transduction efficiency.[12]
-
Add fresh, pre-warmed complete culture medium.
-
-
Downstream Analysis:
-
Incubate the cells for a desired period (e.g., 24-48 hours) before proceeding with analysis (e.g., fluorescence microscopy, flow cytometry, western blot, or functional assays).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental process.
Caption: Experimental workflow for hyperosmotic-enhanced TAT delivery.
Part 3: Data & Expected Outcomes
Hyperosmotic treatment can lead to a significant, multi-fold increase in TAT-mediated cargo delivery. The exact enhancement factor is cell-type and cargo-dependent.
Table 1: Expected Enhancement of TAT-FITC Uptake with Hyperosmotic Treatment
| Cell Line | Hyperosmotic Agent | Concentration | Fold Increase in Uptake (Approx.) | Reference |
|---|---|---|---|---|
| Caski | Sucrose | 200 mM | ~3-4 fold | [8] |
| Caski | Glucose + Mannitol | 200 mM | ~5-6 fold | [8] |
| L929 | Glucose + Sucrose + Mannitol | 200 mM | ~7-8 fold | [8] |
| B16 | Glucose + Sucrose + Mannitol | 200 mM | ~4-5 fold |[8] |
Note: Data is estimated from published figures and serves as a guideline for expected outcomes.
Part 4: Troubleshooting Guide
This section provides solutions to common problems encountered during these experiments.
Q: I'm observing high levels of cell death or detachment after treatment. What's wrong?
A: This is the most common issue and is typically caused by excessive osmotic stress or prolonged exposure.
-
Cause 1: Hyperosmotic agent concentration is too high.
-
Solution: Perform a dose-response curve to find the optimal concentration. Test a range from 50 mM to 300 mM. The goal is to maximize uptake while minimizing toxicity. Endothelial cells, for example, have been shown to tolerate osmolarity up to 460 mOsm/liter without a significant decrease in viability.[13]
-
-
Cause 2: Incubation time is too long.
-
Solution: Reduce the pre-treatment incubation time. Try 30 minutes instead of 1 hour. Prolonged hyperosmotic stress (e.g., 24 hours) can significantly reduce cell number and viability.[14]
-
-
Cause 3: Cells are inherently sensitive.
-
Solution: Some cell types, especially primary cells, are more sensitive to osmotic shock. Ensure you are using healthy, low-passage number cells. You may also try alternative, less harsh delivery enhancement agents.
-
-
Validation Step: Always include a "hyperosmotic agent ONLY" control to assess the specific toxicity of the treatment itself. Use a viability assay like MTT or LDH release to quantify cell health.[13][14][15]
Q: My transduction efficiency is still low, even with hyperosmotic treatment.
A: If toxicity is not an issue but efficiency remains low, the problem may lie with the TAT-cargo itself or other experimental conditions.
-
Cause 1: Poor quality of TAT-fusion protein.
-
Cause 2: Sub-optimal TAT-cargo concentration.
-
Solution: Transduction is a concentration-dependent process.[16] Try increasing the concentration of your TAT-cargo.
-
-
Cause 3: Experimental temperature.
-
Cause 4: Inaccurate quantification.
-
Solution: As mentioned in the protocol, failure to remove surface-bound peptide with trypsin before analysis can mask a successful internalization by creating high background.[12] Always include this step for flow cytometry.
-
Troubleshooting Decision Pathway
This diagram provides a logical path for diagnosing experimental issues.
Caption: A decision tree for troubleshooting common experimental issues.
References
-
Liu, K., et al. (2016). Hyperosmotic treatment synergistically boost efficiency of cell-permeable peptides. Oncotarget, 7(45), 73431–73443. [Link]
-
Kim, J. H., et al. (2006). Enhancement of gene delivery using novel homodimeric tat peptide formed by disulfide bond. Journal of Controlled Release, 116(2), 193-200. [Link]
-
Cardoso, A. L., et al. (2008). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 1(1), 50-75. [Link]
-
Follit, J. A., et al. (2020). Endocytosis in the adaptation to cellular stress. Cell Stress, 4(9), 211-226. [Link]
-
Li, R., et al. (2021). Both Clathrin-Mediated and Membrane Microdomain-Associated Endocytosis Contribute to the Cellular Adaptation to Hyperosmotic Stress in Arabidopsis. International Journal of Molecular Sciences, 22(22), 12534. [Link]
-
The uptake mechanism for the drug delivery vector Tat-derived peptide. (n.d.). University of Manchester Research Explorer. [Link]
-
Zwiewka, M., et al. (2015). Osmotic Stress Modulates the Balance between Exocytosis and Clathrin-Mediated Endocytosis in Arabidopsis thaliana. Molecular Plant, 8(7), 1075-1089. [Link]
-
Enhanced Nuclear Import and Transfection Efficiency of TAT Peptide-Based Gene Delivery Systems Modified by Additional Nuclear Localization Signals. (2011). Bioconjugate Chemistry, 23(1), 112-121. [Link]
-
Riggi, M., et al. (2022). Recovery of plasma membrane tension after a hyperosmotic shock. bioRxiv. [Link]
-
Cell-penetrating peptide. (2024, January 10). In Wikipedia. [Link]
-
Guzman-Arrieta, E., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry, 16, 28-41. [Link]
-
Fittipaldi, A., et al. (2003). TAT peptide internalization: Seeking the mechanism of entry. Current Protein & Peptide Science, 4(2), 97-105. [Link]
-
Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. (2014). Molecular Pharmaceutics, 11(1), 286-293. [Link]
-
Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. (2014). Molecular Pharmaceutics, 11(1), 286-293. [Link]
-
Blouin, C., et al. (2016). Effects of apical hyperosmolarity on cell viability. ResearchGate. [Link]
-
Osmotic control experiment: MTT cell viability assay, results of... (n.d.). ResearchGate. [Link]
-
Li, R., et al. (2021). Both Clathrin-Mediated and Membrane Microdomain-Associated Endocytosis Contribute to the Cellular Adaptation to Hyperosmotic Stress in Arabidopsis. International Journal of Molecular Sciences, 22(22), 12534. [Link]
-
Ho, W. Y., et al. (2021). Kinetics of osmotic stress regulate a cell fate switch of cell survival. Science Signaling, 14(671), eabe0341. [Link]
-
Sale, M., et al. (2021). Rapid adaptation of endocytosis, exocytosis, and eisosomes after an acute increase in membrane tension in yeast cells. Molecular Biology of the Cell, 32(10), 1017-1027. [Link]
-
Effects of hyperosmotic exposure on cell viability. (n.d.). ResearchGate. [Link]
-
D'Amore, J., et al. (1995). The effects of hyperosmolarity on the viability and function of endothelial cells. Journal of Surgical Research, 58(2), 221-226. [Link]
-
Cain, C. C., & Murphy, R. F. (1988). Hypertonic sucrose inhibition of endocytic transport suggests multiple early endocytic compartments. Journal of Cell Biology, 106(2), 279-287. [Link]
-
Vives, E., et al. (2003). Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells. Journal of Biological Chemistry, 278(43), 42479-42486. [Link]
-
Jo, A., et al. (2019). Hyperosmotic Stress Induces Unconventional Autophagy Independent of the Ulk1 Complex. mBio, 10(4), e01393-19. [Link]
-
Chauhan, A., et al. (2007). The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities. Journal of Cellular and Molecular Medicine, 11(5), 945-965. [Link]
-
5 Tips for Troubleshooting Viral Transductions. (2016). Addgene Blog. [Link]
-
Sucrose Treatment Enhances the Electrotransfer of DNA by Activating Phospholipase A2. (2024). International Journal of Molecular Sciences, 25(7), 3749. [Link]
-
Sucrose Treatment Enhances the Electrotransfer of DNA by Activating Phospholipase A2. (2024). International Journal of Molecular Sciences, 25(7), 3749. [Link]
-
Sucrose Treatment Enhances the Electrotransfer of DNA by Activating Phospholipase A2. (2024). ResearchGate. [Link]
-
Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles. (2012). Journal of Nanobiotechnology, 10, 26. [Link]
-
Expressed Cell-penetrating Peptides Can Induce a Bystander Effect, but Passage Through the Secretory Pathway Reduces Protein Transduction Activity. (2010). Molecular Therapy, 18(12), 2125-2133. [Link]
-
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Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide. (2022). bioRxiv. [Link]
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Validation & Comparative
A Comparative Guide to Cell-Penetrating Peptides: TAT 2-4 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Intracellular Delivery
The cell membrane represents a formidable barrier, meticulously regulating the passage of substances to maintain cellular integrity. While essential for life, this barrier poses a significant challenge for therapeutic intervention, as many potent macromolecules like proteins, peptides, and nucleic acids are unable to cross it and reach their intracellular targets.[1][2] Cell-Penetrating Peptides (CPPs) have emerged as a powerful tool to overcome this limitation.[1] These short peptides can traverse cellular membranes and deliver a wide array of cargo molecules into the cell's interior.[3][4]
Among the most studied CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus.[3] This guide provides a detailed, data-driven comparison of a novel dimeric TAT analogue, TAT 2-4 , with other well-established CPPs. Our objective is to equip researchers with the necessary information to make informed decisions for their specific intracellular delivery applications.
Chapter 1: Understanding the TAT Peptide Family
The Discovery and Mechanism of the HIV-1 TAT Peptide
The original TAT peptide (sequence: GRKKRRQRRRPQ) was identified from the HIV-1 trans-activator of transcription protein, which was observed to enter cells and translocate to the nucleus.[3][4] The minimal sequence required for this potent cell penetration was pinpointed to the highly basic region, residues 47-57 (YGRKKRRQRRR).[5][6]
The precise mechanism of TAT peptide entry is a subject of ongoing investigation but is generally understood to occur through two main pathways:
-
Direct Translocation: At high concentrations, it is believed that TAT peptides can directly penetrate the plasma membrane in an energy-independent fashion.[7] This process involves electrostatic interactions between the positively charged peptide and the negatively charged cell membrane, leading to membrane destabilization and the formation of transient pores.[4][8]
-
Endocytosis: At lower, more physiologically relevant concentrations, the primary mode of entry is endocytosis.[9] This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane into vesicles. The TAT peptide is thought to favor a specific type of endocytosis called macropinocytosis.[8][9]
A critical step for the efficacy of endocytosed CPPs is endosomal escape , where the peptide and its cargo must break out of the endosome to avoid degradation in lysosomes and reach the cytoplasm.[7][10] The acidic environment of the endosome is thought to facilitate this escape process.[7][11]
Introducing this compound: A Dimeric TAT Analogue
This compound is a synthetic peptide that consists of two "back-to-back" TAT protein transduction domains.[12][13]
-
Rationale: The design rationale for dimerizing the core TAT sequence is to potentially enhance the avidity of the peptide for the cell membrane. By doubling the number of cationic residues, the electrostatic interactions that initiate cellular uptake may be significantly strengthened, leading to more efficient internalization compared to its monomeric counterpart.
Chapter 2: Head-to-Head Comparison: this compound vs. Key CPPs
The selection of a CPP is highly dependent on the nature of the cargo, the target cell type, and the desired outcome. Here, we compare this compound's parent peptide, TAT, with other widely used CPPs.
| Peptide | Sequence | Net Charge (pH 7) | Primary Uptake Mechanism | Key Characteristics |
| TAT | GRKKRRQRRRPQ | +8 | Macropinocytosis, Endocytosis[9] | Highly efficient, well-studied, can deliver a wide range of cargoes.[3] |
| Penetratin | RQIKIWFQNRRMKWKK | +8 | Variable, concentration-dependent[9] | Derived from Drosophila Antennapedia protein; amphipathic helix structure.[9] |
| Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | +5 | Energy-dependent and -independent[9] | Chimeric peptide; highly efficient but can be more cytotoxic.[9][15] |
| Polyarginine (R8) | RRRRRRRR | +8 | Endocytosis | Simple, highly cationic, efficient but can have higher toxicity.[15][16] |
Quantitative Performance Comparison
Direct comparative data for this compound is emerging. However, we can infer its potential performance by analyzing extensive data comparing its parent monomer, TAT, with other leading CPPs.
| Parameter | Polyarginine (R8) | Transportan | Penetratin (Antp) | TAT | Reference |
| Relative Uptake Efficiency | Highest | High | Moderate | Moderate | [15][16] |
| Cytotoxicity (EC50) | ~10-12 µM | ~5-6 µM | ~17-21 µM | >67 µM (Lowest Toxicity) | [15] |
Table based on data from Jones et al. (2005) comparing rhodamine-labeled CPPs and CPP-peptide conjugates.
Analysis & Field Insights:
-
Efficiency vs. Toxicity Trade-off: There is often a trade-off between uptake efficiency and cytotoxicity. While Polyarginine and Transportan show very high uptake, they are also significantly more toxic to cells than TAT and Penetratin.[15]
-
TAT's Advantage: The standout feature of the TAT peptide is its remarkably low cytotoxicity, with an EC50 value significantly higher than other tested CPPs.[15] This makes it a much safer and more desirable vector for therapeutic applications where cell viability is paramount.
-
Projected Performance of this compound: By dimerizing the low-toxicity TAT sequence, this compound aims to enhance uptake efficiency while maintaining a favorable safety profile. The increased cationic charge density is hypothesized to improve membrane binding and internalization, potentially elevating its efficiency to levels comparable with Polyarginine or Transportan, but without the associated high toxicity.
Chapter 3: Experimental Protocols for CPP Evaluation
To ensure scientific integrity, any comparison of CPPs must be grounded in robust, reproducible experimental protocols. Here are standard methodologies for evaluating CPP performance.
Cargo Conjugation to CPPs
Delivering a molecule of interest requires its linkage to the CPP. This can be achieved through covalent or non-covalent methods.[17] A common and reliable covalent strategy is using a maleimide-thiol reaction.
Protocol: Maleimide-Thiol Conjugation
-
Introduce Cysteine: Synthesize the CPP (e.g., this compound) with an additional cysteine residue, which contains a free sulfhydryl (-SH) group. A flexible linker like aminohexanoic acid (Ahx) is often added to reduce steric hindrance.[6]
-
Activate Cargo: The cargo molecule (e.g., a protein or fluorescent dye) must be functionalized with a maleimide group. Kits for this purpose are commercially available.
-
Conjugation Reaction: Mix the cysteine-containing CPP and the maleimide-activated cargo in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The sulfhydryl group of the cysteine will react with the maleimide group to form a stable thioether bond.
-
Purification: Remove unconjugated CPP and cargo using dialysis or size-exclusion chromatography.
Workflow for CPP-Cargo Conjugation
Caption: Maleimide-thiol conjugation workflow.
In Vitro Uptake Efficiency Assay
The most common methods for quantifying CPP uptake are flow cytometry and fluorescence microscopy.[18]
Protocol: Flow Cytometry Uptake Assay
-
Cell Seeding: Seed cells (e.g., HeLa or Jurkat) into a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Treatment: Prepare solutions of your fluorescently labeled CPP-cargo conjugates in cell culture media at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a "cargo-only" control and an "untreated cells" control.
-
Incubation: Remove the old media from the cells and add the CPP-cargo solutions. Incubate for a set time (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the treatment solution. Wash the cells 2-3 times with cold PBS to remove surface-bound conjugates.
-
Detachment: Detach the cells using trypsin or a non-enzymatic cell dissociation solution.
-
Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of internalized conjugate.
-
Expert Tip: To distinguish between surface-bound and truly internalized peptide, a quenching step can be added. After washing, incubate cells with Trypan Blue for a few minutes. Trypan Blue will quench the fluorescence of extracellularly bound conjugates, providing a more accurate measure of uptake.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether a CPP is toxic to cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[19][20]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose cells to a range of CPP concentrations for a relevant period (e.g., 24 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[20]
-
Incubation: Incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a plate reader (typically at 570 nm). Lower absorbance indicates lower metabolic activity and thus higher cytotoxicity.[19]
Principle of the MTT Assay
Caption: The MTT assay measures cell viability.
Chapter 4: Choosing the Right CPP for Your Application
The ideal CPP balances high delivery efficiency with low cytotoxicity and high stability.
Decision-Making Framework
Researchers must consider several factors when selecting a CPP. Serum stability, for example, is a critical parameter for in vivo applications, as peptides made of L-amino acids can be rapidly degraded by proteases.[22][23] Using D-amino acids or incorporating non-natural amino acids can significantly increase stability.[22][23]
CPP Selection Logic Flow
Caption: A framework for selecting an appropriate CPP.
Conclusion
The field of cell-penetrating peptides offers a diverse toolkit for overcoming the cell membrane barrier. While highly efficient peptides like Polyarginine and Transportan are available, their utility can be limited by cytotoxicity. The HIV-1 TAT peptide has long been valued for its robust delivery capacity combined with an excellent safety profile.
The novel dimeric peptide, This compound , represents a logical next step in the evolution of this family. By increasing the density of cationic charge, it is engineered to enhance cellular uptake, aiming to match the efficiency of more potent CPPs while preserving the low toxicity that is the hallmark of the TAT sequence. For researchers in drug development, this compound presents a compelling option that balances the critical requirements of efficacy and safety, making it a promising vector for future therapeutic applications.
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A Senior Application Scientist's Guide to Validating TAT 2-4 Mediated Cargo Delivery with Microscopy
In the dynamic field of drug development and cellular biology, the effective intracellular delivery of therapeutic molecules remains a critical challenge. Cell-penetrating peptides (CPPs), and notably the HIV-1 trans-activator of transcription (TAT) peptide, have emerged as powerful tools for overcoming the cell membrane barrier.[1][2] This guide provides an in-depth, technical comparison for validating the intracellular delivery of cargo using a dimeric form of the TAT peptide, TAT 2-4, with a focus on microscopy-based techniques. We will explore the "why" behind experimental choices, offering a self-validating framework for your research.
Understanding this compound Mediated Delivery: Beyond Simple Translocation
The this compound peptide is a dimeric construct of the protein transduction domain of the HIV-1 TAT protein.[3][4] Its sequence, rich in basic amino acids like arginine and lysine, facilitates the uptake of a wide array of cargo molecules, from small molecules to large proteins and nanoparticles.[5][6][7]
Contrary to early beliefs of direct membrane translocation, the primary mechanism of entry for TAT and its derivatives at physiological concentrations is through endocytosis.[7][8][9] The critical step for successful delivery is not just cellular uptake, but the subsequent escape from endosomal vesicles into the cytoplasm, a process known as endosomal escape.[8][9][10][11] Failure to escape the endosome results in the degradation of the cargo in lysosomes, rendering it ineffective.[12]
The proposed mechanism for endosomal escape involves the CPPs inducing the budding and collapse of vesicles from the endosomal membrane, releasing their contents into the cytosol.[8][9] The acidic environment of the endosome is thought to enhance the interaction of the CPP with the endosomal membrane, facilitating this process.[8][9]
Visualizing the Pathway: this compound Cargo Delivery
Caption: Mechanism of this compound mediated cargo delivery.
The Gold Standard: Microscopy-Based Validation
Microscopy, particularly fluorescence microscopy, offers a direct and powerful method to visualize and quantify the intracellular fate of your cargo.[13] It allows for the distinction between mere cell surface binding, endosomal entrapment, and successful cytosolic or nuclear delivery.
Key Microscopy Techniques
| Technique | Principle | Advantages | Disadvantages |
| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections of the sample.[14] | Excellent for visualizing subcellular localization and co-localization with organelle markers. Reduces background fluorescence.[15] | Can induce phototoxicity and photobleaching, especially in live-cell imaging. Slower acquisition speed compared to widefield microscopy. |
| Live-Cell Imaging | Time-lapse microscopy of living cells, allowing for the observation of dynamic processes in real-time.[16][17] | Provides kinetic information on uptake, trafficking, and release of cargo.[18] | Requires a controlled environment (temperature, CO2). Prone to phototoxicity with prolonged imaging.[19] |
| Förster Resonance Energy Transfer (FRET) Microscopy | A distance-dependent interaction between two fluorophores (donor and acceptor). FRET occurs only when the two are in close proximity (1-10 nm).[17][20] | Can be used to monitor the release of cargo from the delivery vehicle in real-time.[17][20] | Requires careful selection of fluorophore pairs and can be complex to set up and analyze. |
Experimental Workflow for Validation
The following workflow provides a robust framework for validating this compound mediated delivery.
Visualizing the Workflow: A Step-by-Step Guide
Caption: Experimental workflow for microscopy-based validation.
Detailed Experimental Protocols
Protocol 1: Confocal Microscopy for Subcellular Localization
Objective: To determine the intracellular location of the delivered cargo and assess endosomal escape.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Microscopy-grade glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound conjugated to your fluorescently labeled cargo (e.g., FITC-labeled protein)
-
Endosomal/Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., Hoechst 33342)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Incubation: Replace the culture medium with fresh medium containing the this compound-cargo complex at the desired concentration. Incubate for the desired time period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
Causality: The incubation time is a critical parameter that influences the extent of uptake and subsequent trafficking. A time-course experiment is recommended to optimize this step.
-
-
Washing: Gently wash the cells three times with PBS to remove any non-internalized complexes.
-
Staining (Live-cell): If imaging live cells, add the LysoTracker and Hoechst stains to the medium and incubate according to the manufacturer's instructions (typically 30-60 minutes).
-
Fixation (Optional): For fixed-cell imaging, after washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS.
-
Trustworthiness: While fixation can sometimes cause artifacts, it can be useful for high-resolution imaging and long-term storage of samples. Always compare with live-cell imaging to validate your findings.[15]
-
-
Staining (Fixed-cell): If cells are fixed, you can now add the nuclear stain.
-
Imaging: Acquire images using a confocal microscope. Use separate channels for your cargo's fluorophore, the endo/lysosomal marker, and the nuclear stain. Acquire a Z-stack to confirm intracellular localization.
Data Analysis:
-
Qualitative: Overlay the different channels to observe co-localization. A diffuse cytoplasmic or nuclear signal for your cargo indicates successful delivery. Punctate signals that co-localize with the LysoTracker indicate endosomal/lysosomal entrapment.
-
Quantitative: Use image analysis software (e.g., ImageJ/Fiji) to quantify the co-localization using metrics like Pearson's Correlation Coefficient.[21]
Protocol 2: Live-Cell Imaging for Kinetic Analysis
Objective: To monitor the dynamics of cargo uptake and release in real-time.
Materials:
-
Same as Protocol 1, but without the fixative.
-
A live-cell imaging setup with environmental control (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Prepare cells as in Protocol 1.
-
Microscope Setup: Place the dish on the microscope stage and allow the temperature and atmosphere to equilibrate.
-
Baseline Imaging: Acquire images of the cells before adding the this compound-cargo complex to establish a baseline.
-
Addition of Complex: Gently add the this compound-cargo complex to the medium in the dish.
-
Time-Lapse Imaging: Immediately start acquiring images at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 1-2 hours).
-
Organelle Staining: Towards the end of the time-lapse, you can add the LysoTracker to visualize the endosomes/lysosomes.
Data Analysis:
-
Quantitative: Use image analysis software to measure the mean fluorescence intensity within individual cells or specific regions of interest (ROIs) over time.[22][23][24] This will provide a kinetic profile of cargo uptake. You can also track the movement of individual fluorescent puncta to analyze their trafficking pathways.
Comparative Analysis: this compound vs. Other Delivery Methods
No single delivery method is perfect for all applications. Here's a comparison of this compound with other common techniques.
| Delivery Method | Mechanism | Advantages | Disadvantages |
| This compound (CPP) | Endocytosis followed by endosomal escape.[8][9] | High delivery efficiency for a wide range of cargo.[25][26] Generally low cytotoxicity.[2] Can be used in vivo.[7][27] | Can be susceptible to proteolytic degradation.[28] Efficiency can be cell-type dependent.[2] |
| Other CPPs (e.g., Penetratin, Transportan) | Similar to TAT, but with variations in sequence and efficiency.[25][26] | Some may have higher efficiency or different cell-type specificity compared to TAT.[25] | May exhibit higher cytotoxicity at effective concentrations.[25] |
| Lipofection | Fusion of lipid-based carriers with the cell membrane. | High efficiency for nucleic acid delivery. Commercially available and easy to use. | Can be cytotoxic. Efficiency for protein delivery can be variable. Not ideal for in vivo applications. |
| Electroporation | Creation of transient pores in the cell membrane using an electrical field.[29] | High efficiency for a wide range of molecules.[29] | High cell mortality. Can only be used in vitro or ex vivo.[29] |
Conclusion: A Framework for Rigorous Validation
The successful application of this compound for intracellular cargo delivery hinges on rigorous and quantitative validation. By employing the microscopy-based techniques and protocols outlined in this guide, researchers can move beyond simple uptake measurements to gain a deeper understanding of the intracellular fate of their cargo. This detailed analysis is not just an academic exercise; it is a critical step in the development of effective and reliable therapeutic and research tools. Remember that every experiment should be a self-validating system, where controls and careful analysis provide undeniable evidence of successful cytosolic or nuclear delivery.
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Title: Live Cell Imaging by Förster Resonance Energy Transfer Fluorescence to Study Trafficking of PLGA Nanoparticles and the Release of a Loaded Peptide in Dendritic Cells Source: DSpace@Utrecht URL: [Link]
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A Comparative Guide to the Quantitative Analysis of TAT 2-4 Uptake by Flow Cytometry
For researchers, scientists, and professionals in drug development, the precise quantification of cellular uptake is a critical step in evaluating the efficacy of delivery vectors. Among these, cell-penetrating peptides (CPPs) like the HIV-1 Trans-Activator of Transcription (TAT) peptide have garnered significant interest for their ability to transport various molecular cargoes across the cell membrane.[1][2] This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of TAT 2-4 uptake, with a primary focus on flow cytometry, while also exploring alternative techniques to provide a comprehensive overview for your experimental design.
The Central Role of TAT Peptides in Drug Delivery
The TAT peptide, particularly the minimal sequence YGRKKRRQRRR, is a highly cationic peptide that has demonstrated a remarkable capacity to enter a wide variety of cells.[3] This property makes it an invaluable tool for delivering therapeutic agents, such as proteins, nucleic acids, and imaging probes, into the cellular interior.[4] The mechanism of uptake is a subject of ongoing research, with evidence pointing towards an energy-dependent endocytic process.[1][5] However, the exact pathway can be influenced by the nature of the cargo, the cell type, and the experimental conditions.[2][4] Therefore, robust and reliable methods to quantify TAT-mediated delivery are essential for the development of effective CPP-based therapeutics.
Flow Cytometry: A High-Throughput Approach for Quantifying Cellular Uptake
Flow cytometry is a powerful technique that allows for the rapid analysis of a large number of individual cells.[6] This makes it an ideal method for quantifying the uptake of fluorescently labeled this compound peptides.[7] The core principle involves labeling the TAT peptide with a fluorophore, incubating it with cells, and then measuring the fluorescence intensity of individual cells as they pass through a laser beam.
Visualizing the Flow Cytometry Workflow
Caption: Workflow for quantitative analysis of this compound uptake by flow cytometry.
Detailed Experimental Protocol for Flow Cytometry
Materials:
-
This compound peptide (e.g., YGRKKRRQRRR)
-
Fluorescent dye with an amine-reactive group (e.g., FITC, Alexa Fluor 488)
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS containing 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Labeling of this compound: Conjugate the this compound peptide with the chosen fluorophore according to the manufacturer's instructions. Purify the labeled peptide to remove any unconjugated dye.
-
Cell Culture: Culture the cells to a confluency of 70-80% in a suitable format (e.g., 24-well plate).
-
Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled this compound at the desired concentration. Incubate the cells for a specific time period (e.g., 1 hour) at 37°C. Include an untreated control sample.
-
Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any unbound peptide.
-
Cell Detachment: Detach the cells using trypsin-EDTA. The use of trypsin is also crucial for removing surface-bound peptides, which can otherwise lead to an overestimation of uptake.[8]
-
Staining (Optional): A viability dye can be included to exclude dead cells from the analysis, as they can non-specifically take up the fluorescent peptide.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Gate on the single, viable cell population. Determine the mean fluorescence intensity (MFI) for both the control and treated samples. The difference in MFI represents the amount of internalized peptide.
Causality Behind Experimental Choices:
-
Choice of Fluorophore: The selection of a bright and photostable fluorophore is critical for achieving a high signal-to-noise ratio.
-
Incubation Time and Concentration: These parameters should be optimized for each cell line and experimental setup to ensure measurable uptake without causing cytotoxicity.[9]
-
Trypsin Treatment: This step is essential to differentiate between internalized peptides and those merely attached to the cell surface, a common source of artifacts in uptake studies.[1]
Comparative Analysis of Uptake Quantification Methods
While flow cytometry is a robust method, other techniques can provide complementary information. The choice of method should be guided by the specific research question.
| Method | Principle | Advantages | Disadvantages |
| Flow Cytometry | Measures fluorescence of individual cells in suspension. | High-throughput, quantitative, statistically robust.[6][7] | Provides population-level data, limited spatial resolution.[10] |
| Confocal Microscopy | Provides high-resolution images of fluorescently labeled peptides within cells. | Excellent spatial resolution, allows for subcellular localization studies.[11] | Lower throughput, quantification can be complex. |
| Fluorescence Spectroscopy | Measures the total fluorescence of a cell lysate. | Simple and accessible. | Does not distinguish between surface-bound and internalized peptides, prone to artifacts from environmental effects on the fluorophore.[10] |
| Fluorescence Correlation Spectroscopy (FCS) | Measures fluorescence fluctuations in a small observation volume to determine the concentration and diffusion of fluorescent molecules. | Highly sensitive, provides absolute quantification of internalized molecules.[12] | Technically demanding, requires specialized equipment. |
Addressing Potential Pitfalls and Ensuring Data Integrity
A significant challenge in quantifying CPP uptake is the potential for artifacts. Strong electrostatic interactions can lead to the adherence of cationic peptides to the negatively charged cell surface, which can be misinterpreted as uptake.[1] Furthermore, some studies have shown that the process of cell fixation can cause a redistribution of the peptide, leading to inaccurate localization.[3]
Self-Validating Experimental Design:
To ensure the trustworthiness of your results, incorporate the following controls into your experimental design:
-
Temperature Control: Perform incubations at both 37°C and 4°C. Endocytosis is an active process that is inhibited at low temperatures.[8] A significant reduction in fluorescence at 4°C is indicative of active uptake.
-
Energy Depletion: Treat cells with metabolic inhibitors, such as sodium azide and 2-deoxy-D-glucose, to deplete cellular ATP. A decrease in uptake under these conditions further supports an energy-dependent internalization mechanism.[13]
-
Fluorescence Quenching: Use a membrane-impermeable quenching agent, such as Trypan Blue, to quench the fluorescence of surface-bound peptides.[6] This allows for a more accurate measurement of the internalized fraction.
Mechanism of this compound Mediated Cargo Delivery
Caption: Proposed mechanism of this compound mediated cargo delivery into a cell.
Conclusion
The quantitative analysis of this compound uptake is a multifaceted process that requires careful experimental design and the use of appropriate controls to ensure data accuracy and reliability. Flow cytometry stands out as a powerful, high-throughput method for this purpose. However, by complementing it with other techniques like confocal microscopy, researchers can gain a more complete understanding of the cellular uptake and trafficking of these promising delivery vectors. This comprehensive approach is essential for advancing the development of novel and effective CPP-based therapies.
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- Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. (2016, December 5). Bio-protocol.
- The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. (2022, April 6). Frontiers.
- Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. (n.d.). PubMed.
- Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. (n.d.). ACS Publications.
- Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols. (n.d.). PubMed Central.
- Comparative Uptake of Peptides by Flow Cytometry. (n.d.). Springer Nature Experiments.
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- Quantification of cell penetrating peptide mediated delivery of proteins in plant leaves. (2022, May 4).
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- Uptake studies with peptide 1. A) Flow cytometry analysis after... (n.d.). ResearchGate.
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- Acidity-triggered TAT-presenting nanocarriers augment tumor retention and nuclear translocation of drugs. (n.d.).
- TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption. (2023, October 11). PMC - PubMed Central.
- The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. (n.d.). Frontiers.
- Kinetics of cell uptake of Tat at 37 °C and 4 °C. Jurkat cells were... (n.d.). ResearchGate.
- Hepatocyte-targeting and tumor microenvironment-responsive liposomes for enhanced anti-hepatocarcinoma efficacy. (2022, September 14). PMC - NIH.
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- TAT peptide-based micelle system for potential active targeting of anti-cancer agents to acidic solid tumors. (n.d.). NIH.
- Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties. (n.d.). ResearchGate.
- Doxorubicin in TAT peptide-modified multifunctional immunoliposomes demonstrates increased activity against both drug-sensitive and drug-resistant ovarian cancer models. (n.d.).
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A Senior Application Scientist's Guide to Assessing TAT 2-4 Cytotoxicity Using the MTT Assay
Section 1: Introduction to TAT 2-4 and the Imperative of Cytotoxicity Assessment
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver a wide array of molecular cargoes, from small molecules to large proteins and nanoparticles.[1] Among the most well-studied CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 TAT protein.[1][2] The minimal derivative, this compound, retains the core arginine-rich motif responsible for membrane translocation, making it a powerful tool in therapeutic delivery and biomedical research.[1][2]
However, the very mechanism that makes CPPs effective—their interaction with the cell membrane—can also lead to unwanted cytotoxic effects.[3] Before a CPP can be validated as a safe and effective delivery vector, its intrinsic impact on cell viability must be rigorously quantified. A high therapeutic index, the ratio between a peptide's toxic concentration and its effective concentration for delivery, is paramount. This guide focuses on the MTT assay, a cornerstone method for evaluating cell viability, as the primary tool for assessing this compound cytotoxicity. We will explore the causality behind the protocol, compare its performance with orthogonal methods, and provide the technical insights necessary for generating robust, reliable data.
Section 2: The MTT Assay: A Window into Cellular Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[4][5][6] It does not directly count live or dead cells but instead quantifies the reducing potential of the cell, which is a strong indicator of cellular health.
The Biochemical Principle
The assay's mechanism is centered on the enzymatic reduction of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product.[6][7] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[4][6]
-
Living, Healthy Cells: Possess active mitochondrial dehydrogenases that efficiently reduce MTT to formazan, resulting in the formation of distinct purple crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Dead or Dying Cells: Lose their metabolic activity and mitochondrial integrity, drastically reducing their ability to convert MTT.
The insoluble formazan crystals are then dissolved using a solubilizing agent (such as dimethyl sulfoxide - DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength of 570 nm.[6][8]
Figure 1: Workflow of the MTT assay principle.
Section 3: A Validated Protocol for Assessing this compound Cytotoxicity
This protocol is designed as a self-validating system, incorporating the necessary controls to ensure the data is interpretable and trustworthy.
Materials and Reagents
-
Cell Line: A relevant cell line for the intended application (e.g., HeLa, A549, or Jurkat cells).
-
This compound Peptide: High-purity, lyophilized peptide.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: 5 mg/mL stock solution in sterile PBS. Store protected from light.[6]
-
Solubilization Solution: Anhydrous DMSO or 0.01 M HCl in isopropanol.
-
Positive Control: A known cytotoxic agent (e.g., 1% Triton X-100 or Doxorubicin at a cytotoxic concentration).
-
Equipment: 96-well flat-bottom tissue culture plates, multichannel pipette, microplate reader, humidified incubator (37°C, 5% CO₂).
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension in culture medium.
-
Seed 10,000 cells in 100 µL of medium per well into a 96-well plate.[5]
-
Causality Check: Seeding density is critical. Too few cells will yield a low signal-to-noise ratio; too many may lead to overconfluence and nutrient depletion, affecting metabolic rate independently of the treatment.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.[5]
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS. Create a serial dilution series in serum-free medium to achieve final desired concentrations (e.g., 1 µM to 100 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the respective this compound dilutions.
-
Essential Controls (in triplicate):
-
Untreated Control: Cells in fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest volume of the peptide's solvent (if not water/PBS). This ensures the solvent has no cytotoxic effect.
-
Positive Control: Cells treated with a known cytotoxic agent to confirm the assay can detect cell death.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.[6]
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Testing multiple time points is crucial as cytotoxicity can be time-dependent.[7]
-
-
MTT Incubation and Measurement:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[4][8]
-
Incubate for 2-4 hours at 37°C.[4] Causality Check: This incubation period must be optimized. Insufficient time leads to a weak signal, while excessive time can cause toxicity from the MTT reagent itself.[9]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Analysis:
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Calculation:
-
Subtract the average OD of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Sample / OD of Untreated Control) x 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Section 4: Comparison with Alternative Cytotoxicity Assays
No single assay tells the whole story. A robust assessment of cytotoxicity involves using orthogonal methods that measure different cellular endpoints. This approach validates findings from the MTT assay and provides deeper mechanistic insights into how this compound might be affecting the cells.
Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10] It is a direct marker of cytolysis (necrosis or late apoptosis).
-
Principle: Measures compromised membrane integrity.[10]
-
When to Use: Excellent for detecting acute, necrotic cell death. If this compound is suspected of disrupting the cell membrane, this assay is highly relevant.
-
Relation to MTT: An agent can be anti-proliferative (low MTT reading) without being cytolytic (low LDH release). Running both assays helps distinguish between cytostatic and cytotoxic effects.
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[11][12] Damage to the cell surface or lysosomal membranes results in a decreased uptake of the dye.
-
Principle: Measures lysosomal integrity and cell membrane function.[13]
-
When to Use: Provides a sensitive and quantifiable measure of viability. It's considered cheaper and sometimes more sensitive than tetrazolium-based assays.[14]
-
Relation to MTT: Both are viability assays, but NRU relies on lysosomal function while MTT relies on mitochondrial function. A discrepancy between the two could suggest a specific impact on one of these organelles.
Apoptosis-Specific Assays
If the MTT assay shows a dose-dependent decrease in viability, the next logical question is how the cells are dying. Apoptosis, or programmed cell death, is a distinct process from necrosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is a gold standard for detecting apoptosis.[15] Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI is a DNA dye that only enters cells with compromised membranes (late apoptosis/necrosis).[16][17] This allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[18]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases (e.g., caspase-3, -7, -8, -9).[19][20] Fluorometric or colorimetric assays can measure the activity of these specific enzymes, providing direct evidence that an apoptotic signaling cascade has been initiated.[21][22]
Comparative Summary
| Assay | Principle | Endpoint Measured | Key Advantages | Key Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[4][6] | Metabolic activity, an indirect measure of viability. | Well-established, cost-effective, suitable for high-throughput screening. | Indirect measurement; can be affected by changes in metabolic rate without cell death; potential interference from colored compounds or reducing agents.[23][24] |
| LDH Assay | Colorimetric measurement of LDH released from damaged cells.[10][25] | Plasma membrane integrity (cytolysis). | Directly measures cytotoxicity; simple procedure. | Insensitive to cytostatic effects or early apoptosis; LDH in serum can cause high background. |
| Neutral Red Uptake | Uptake and accumulation of neutral red dye in lysosomes of viable cells.[11][13] | Lysosomal integrity and plasma membrane function. | Highly sensitive, rapid, and cost-effective.[11][14] | Can be interfered with by colored test compounds.[11] |
| Annexin V / PI | Flow cytometric detection of externalized phosphatidylserine and membrane permeability.[26][16] | Differentiates early apoptosis, late apoptosis, and necrosis. | Provides detailed mechanistic information on the mode of cell death. | Requires a flow cytometer; more complex and lower throughput than plate-based assays. |
| Caspase Activity | Cleavage of a specific substrate by active caspase enzymes.[19][21] | Activation of specific apoptotic pathways. | Highly specific for apoptosis; can identify which caspase cascade is involved. | Measures an event in the apoptotic pathway, not the final outcome of cell death. |
Section 5: Conclusion and Forward Outlook
The MTT assay serves as an excellent and robust first-line screening tool for assessing the potential cytotoxicity of the this compound peptide. Its simplicity, cost-effectiveness, and suitability for high-throughput formats make it indispensable for initial dose-response studies and IC₅₀ determination.
However, as senior scientists, we must recognize that viability is a complex, multi-faceted parameter. Data from the MTT assay provides a critical piece of the puzzle but should not be the sole determinant of a peptide's safety profile. To build a comprehensive and defensible dataset for drug development, these findings must be validated and expanded upon using orthogonal assays. Combining metabolic data from MTT with membrane integrity data from an LDH assay and mechanistic data from apoptosis assays (Annexin V/Caspase) will provide a much clearer picture of how this compound interacts with cells. This multi-assay approach transforms a simple cytotoxicity screen into a powerful mechanistic study, enabling informed decisions on the path to clinical application.
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Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023, March 24). JoVE. [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. [Link]
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Assaying Cellular Viability Using the Neutral Red Uptake Assay. (n.d.). PubMed. [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]
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Apoptosis – what assay should I use?. (2025, August 5). BMG Labtech. [Link]
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A Head-to-Head Comparison: Unlocking Intracellular Delivery with Linear vs. Cyclic TAT Peptides
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular delivery, the choice of a cell-penetrating peptide (CPP) is a critical decision point. Among the most well-established CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus.[1][2][3] While the canonical linear form of TAT has been a workhorse in the field for decades, a structurally constrained alternative, the cyclic TAT peptide, presents a compelling case for enhanced performance.[4][5]
This comprehensive guide provides an in-depth, objective comparison of linear and cyclic TAT peptides for intracellular cargo delivery. We will delve into the mechanistic nuances that govern their cellular uptake, critically evaluate their relative performance based on experimental evidence, and provide detailed protocols for their empirical evaluation.
The Fundamental Divide: Flexibility vs. Pre-organization
The core difference between linear and cyclic TAT peptides lies in their conformational freedom. Linear TAT, a short, highly cationic peptide (GRKKRRQRRR), exists as a flexible, unstructured chain in solution.[1] This flexibility can be a double-edged sword. While it may allow for adaptive interactions with the cell membrane, it also leaves the peptide vulnerable to proteolytic degradation.[6][7]
Cyclization, by contrast, introduces a covalent bond between the peptide's N- and C-termini, forcing it into a more rigid, pre-organized conformation.[5] This structural constraint is hypothesized to confer several advantages, including enhanced stability, improved receptor binding affinity, and potentially altered internalization pathways, which can lead to more efficient cargo delivery.[4][8]
Mechanisms of Cellular Entry: A Tale of Two Conformations
The journey of a TAT peptide into the cell is a complex process, with the prevailing consensus pointing towards endocytosis as the primary mechanism of entry.[1][9][10] Initial electrostatic interactions between the positively charged TAT peptide and negatively charged proteoglycans, such as heparan sulfate, on the cell surface are crucial for accumulation at the membrane.[1][11]
Linear TAT: The flexible nature of linear TAT allows it to engage with the cell surface in a dynamic manner. It is widely accepted that macropinocytosis, a form of fluid-phase endocytosis, is a major route of entry for linear TAT and its cargo.[1][9] However, other endocytic pathways, including clathrin-mediated and caveolar endocytosis, may also be involved, and the specific mechanism can be influenced by the nature of the conjugated cargo.[1]
Cyclic TAT: The constrained structure of cyclic TAT is thought to enhance its interaction with the cell membrane.[12] Some studies suggest that cyclic TAT peptides can penetrate cells more rapidly and trigger more robust endocytosis compared to their linear counterparts.[4] The pre-organized conformation may lead to a higher affinity for cell surface receptors, facilitating a more efficient initiation of the endocytic process. While the fundamental mechanisms likely overlap with those of linear TAT, the efficiency and kinetics of uptake may be significantly improved.[5][13]
Cellular uptake pathways of linear and cyclic TAT peptides.
Performance Showdown: A Comparative Analysis
While the theoretical advantages of cyclic TAT peptides are compelling, empirical evidence is crucial for informed decision-making. The following sections and tables summarize the expected performance differences based on published literature.
Stability: The Achilles' Heel of Linear Peptides
One of the most significant drawbacks of linear peptides for therapeutic applications is their susceptibility to degradation by proteases in biological fluids.[6] Cyclization has been repeatedly shown to dramatically increase peptide stability.[4][14]
| Parameter | Linear TAT | Cyclic TAT | Rationale |
| Proteolytic Stability | Low | High | The cyclic backbone is sterically shielded from protease activity.[4][7] |
| Serum Half-life | Short | Extended | Increased resistance to degradation leads to a longer circulation time.[14] |
Delivery Efficiency: Getting More Cargo to its Destination
The ultimate measure of a CPP's effectiveness is its ability to deliver a bioactive cargo into the cell. Several studies suggest that cyclization can enhance the cellular uptake of CPPs.[4][5][13]
| Parameter | Linear TAT | Cyclic TAT | Rationale |
| Cellular Uptake | Moderate | High | Enhanced membrane binding and more efficient endocytosis are proposed mechanisms.[4][12] |
| Endosomal Escape | A known bottleneck | Potentially Improved | While a challenge for all CPPs, more efficient initial uptake may lead to a greater quantity of cargo available for escape. |
Cytotoxicity: A Critical Safety Consideration
A crucial aspect of any delivery vector is its safety profile. While TAT peptides are generally considered to have low cytotoxicity at effective concentrations, it is essential to evaluate this for any new formulation.[3] The impact of cyclization on cytotoxicity is not always predictable and must be empirically determined.[15]
| Parameter | Linear TAT | Cyclic TAT | Rationale |
| Inherent Toxicity | Generally Low | Generally Low | The fundamental amino acid composition is unchanged. However, altered membrane interactions could potentially influence cytotoxicity. |
| Effective Concentration | Higher | Potentially Lower | Increased delivery efficiency may allow for the use of lower, and therefore safer, concentrations. |
Experimental Corner: Protocols for Head-to-Head Comparison
To empower researchers to make data-driven decisions, we provide the following detailed protocols for comparing the delivery efficiency and cytotoxicity of linear and cyclic TAT peptides.
Experimental Workflow Overview
Workflow for comparing linear and cyclic TAT peptides.
Protocol 1: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the qualitative assessment of cellular uptake and intracellular localization of TAT-cargo conjugates.
Materials:
-
Linear and cyclic TAT peptides conjugated to a fluorescent cargo (e.g., FITC-labeled dextran).
-
HeLa or other suitable adherent cell line.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (4% in PBS) for fixation.
-
DAPI for nuclear counterstaining.
-
Glass-bottom culture dishes or chamber slides.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere and reach 50-70% confluency.
-
Peptide Treatment: Replace the culture medium with fresh medium containing the desired concentration of linear or cyclic TAT-cargo conjugate (e.g., 1-10 µM). Include a control group with the fluorescent cargo alone.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Gently wash the cells three times with cold PBS to remove unbound peptide.[16][17]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.
-
Imaging: Wash again with PBS and mount the dishes for imaging. Acquire images using a fluorescence microscope, capturing both the fluorescent cargo and DAPI channels.[18][19][20]
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a quantitative measure of the mean fluorescence intensity within a cell population, which correlates with the amount of internalized peptide-cargo.[16][21]
Materials:
-
Linear and cyclic TAT peptides conjugated to a fluorescent cargo.
-
Suspension or adherent cells.
-
Complete cell culture medium.
-
PBS.
-
Trypsin-EDTA (for adherent cells).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will not lead to overconfluency during the experiment.[16]
-
Peptide Treatment: Treat the cells with varying concentrations of the linear and cyclic TAT-cargo conjugates for a fixed time (e.g., 2 hours) at 37°C.
-
Washing: Wash the cells twice with cold PBS.
-
Cell Detachment: For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently resuspend.[16][17]
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes, centrifuge, and resuspend in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the appropriate channel. Record the mean fluorescence intensity for each sample.[16][22]
Protocol 3: Luciferase-Based Cargo Delivery Assay
This protocol offers a highly sensitive method to quantify the delivery of a functional protein cargo.
Materials:
-
Linear and cyclic TAT peptides conjugated to a functional luciferase enzyme (e.g., Firefly or NanoLuc®).
-
Target cells.
-
Luciferase substrate (e.g., D-luciferin for Firefly luciferase).
-
Lysis buffer.
-
Luminometer.
Procedure:
-
Cell Treatment: Treat cells with the linear and cyclic TAT-luciferase conjugates for a desired time.
-
Washing: Thoroughly wash the cells with PBS to remove any non-internalized conjugate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the appropriate luciferase substrate to the cell lysate according to the manufacturer's instructions.[23]
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the amount of functionally delivered luciferase.[24][25]
Concluding Remarks for the Discerning Scientist
The decision between linear and cyclic TAT peptides is not merely a matter of preference but one of strategic optimization. The available evidence strongly suggests that cyclization can bestow significant advantages in terms of stability and cellular uptake efficiency, potentially leading to more potent and reliable intracellular delivery of a wide range of cargo molecules.[4][5][26][8]
However, it is imperative to recognize that the performance of any CPP can be cell-type and cargo-dependent.[1] Therefore, the protocols provided herein should serve as a foundational framework for the empirical validation of both linear and cyclic TAT peptides within your specific experimental context. By undertaking a systematic and quantitative comparison, researchers can confidently select the optimal delivery vector to advance their scientific objectives, from basic research to the development of novel therapeutics.
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Aldehyde and CyClick Cyclization Impacts on Peptide Cellular Permeability. (2023). University of California, Irvine. [Link]
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Zhang, Y., et al. (2024). Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery. International Journal of Nanomedicine, 19, 9367-9386. [Link]
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TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. (2021). MDPI. [Link]
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In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. (2021). MDPI. [Link]
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Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2019). PubMed Central. [Link]
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How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. (2017). National Institutes of Health. [Link]
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Protocol for CF-CPP quantification by fluorometry. (A) Sample... - ResearchGate. (n.d.). ResearchGate. [Link]
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In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. (2020). MDPI. [Link]
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Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. (2015). PubMed. [Link]
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Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal. (2024). ACS Publications. [Link]
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Full article: In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS. (2021). Taylor & Francis Online. [Link]
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Flexible Or Fixed: A Comparative Review Of Linear And Cyclic Cancer-Targeting Peptides. (n.d.). ResearchGate. [Link]
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Cyclic vs Linear Peptides: Key Differences. (n.d.). GenScript. [Link]
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Dimerization Enhances TAT Peptide-Mediated Cell Penetration: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient delivery of therapeutic molecules into cells remains a critical hurdle. Cell-penetrating peptides (CPPs), such as the well-characterized Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus, have emerged as promising vectors for intracellular delivery. This guide provides an in-depth comparison of the cell penetration efficiency of monomeric versus dimeric forms of the TAT peptide, supported by experimental data and protocols, to inform the rational design of next-generation drug delivery systems.
Executive Summary: The Advantage of Dimerization
While the monomeric form of the TAT peptide (typically residues 48-60, GRKKRRQRRRPQ) is known for its ability to traverse cellular membranes, recent evidence strongly indicates that dimerization significantly enhances this capability. This guide will explore the nuances of this enhanced efficiency, delving into the structural and mechanistic advantages that dimeric constructs offer. Specifically, branched dimeric forms of the TAT peptide have demonstrated markedly superior cell uptake, particularly at low micromolar concentrations, a critical factor for therapeutic applications where minimizing dosage and potential toxicity is paramount.
Comparative Analysis of Cellular Uptake Efficiency
The enhanced cell penetration of dimeric TAT peptides is not merely a theoretical advantage; it is substantiated by quantitative experimental data across various cell types. A key study highlights that a dimeric branched TAT peptide (TATp-D) exhibits significantly improved permeation in HeLa and primary hippocampal neuronal cells compared to its monomeric counterpart (TATp).[1] This enhanced uptake is most pronounced at sub-micromolar to low micromolar concentrations, a range highly relevant for therapeutic efficacy.
Another study conducted in triticale mesophyll protoplasts demonstrated that a dimeric form of the TAT basic domain (RKKRRQRRR) resulted in a 1.6-fold greater cellular internalization compared to the monomer.[2] This suggests that the benefit of dimerization is conserved across different biological systems.
Table 1: Quantitative Comparison of Monomeric vs. Dimeric TAT Peptide Uptake
| Peptide Form | Cell Line/System | Concentration | Method | Observed Efficiency Enhancement (Dimer vs. Monomer) | Reference |
| Branched Dimer (TATp-D) | HeLa, Hippocampal Neurons | 0.25 - 2.5 µM | Confocal Microscopy, Flow Cytometry | Significantly enhanced uptake, with 0.25 µM dimer showing comparable efficiency to 2.5 µM monomer.[3] | Monreal et al., 2015 |
| Dimer (Tat(2)) | Triticale Mesophyll Protoplasts | Not specified | Fluorescence Measurement | 1.6-fold greater internalization.[2] | Chugh et al., 2007 |
| Dimeric Analog (di-Tat(W)) | S. aureus | MIC | Membrane Depolarization Assay | Less effective translocation across lipid bilayers, but altered bactericidal mechanism. | Zhu & Shin, 2009 |
It is important to note that the architecture of the dimer plays a crucial role. Branched dimers, often synthesized using a lysine core to link two TAT peptide chains, appear to be particularly effective.[1][4] In contrast, some studies on linear dimeric analogs have reported less pronounced or even reduced translocation efficiency across lipid bilayers, suggesting that the spatial presentation of the peptide chains is a key determinant of activity.
The Mechanistic Underpinnings of Enhanced Dimer Efficiency
The superior performance of dimeric TAT peptides can be attributed to several key mechanistic factors that stem from the principle of multivalency.
Increased Charge Density and Membrane Interaction
Dimerization effectively doubles the number of cationic residues (arginine and lysine) within a single molecule. This heightened positive charge density leads to stronger electrostatic interactions with the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids. Molecular dynamics simulations have suggested that the initial binding of TAT peptides to the membrane surface is a critical step, inducing membrane fluctuations and thinning that can facilitate entry.[5] A higher local concentration of positive charges, as seen in a dimer, is thought to amplify these effects, leading to more efficient membrane destabilization and internalization.
Altered Internalization Pathways and Enhanced Endosomal Escape
The increased avidity of dimeric TAT for the cell surface can influence the internalization pathway. While monomeric TAT is known to enter cells through both direct translocation and various forms of endocytosis, multivalency may favor specific endocytic routes, such as macropinocytosis.[6]
Crucially, a significant challenge for all CPPs is escaping the endosome to deliver their cargo to the cytoplasm. There is evidence to suggest that multimeric CPPs, including dimers and trimers, are more effective at endosomal escape.[7] The higher charge density of dimers may lead to more significant disruption of the endosomal membrane, facilitating the release of the peptide and its cargo into the cytosol. One proposed mechanism involves the interaction of the multivalent peptide with anionic lipids within the late endosomal membrane, leading to membrane leakage and fusion.
Caption: Comparative workflow of monomeric versus dimeric TAT cell penetration.
Experimental Protocols for Assessing Cell Penetration Efficiency
To enable researchers to validate and build upon these findings, we provide detailed, self-validating protocols for quantifying and visualizing the cellular uptake of TAT peptides.
Synthesis of Branched Dimeric TAT Peptide
A common and effective method for synthesizing branched dimeric TAT peptides involves using a lysine residue as a central core. The two amino groups of the lysine (the α-amino and ε-amino groups) serve as anchor points for the synthesis of the two peptide chains.
Caption: Workflow for the synthesis of a branched dimeric TAT peptide.
Step-by-Step Synthesis Protocol:
-
Resin Preparation: Start with a suitable solid-phase synthesis resin (e.g., Rink Amide resin).
-
Lysine Core Coupling: Couple the di-Fmoc protected lysine, Fmoc-Lys(Fmoc)-OH, to the resin using standard peptide coupling reagents (e.g., HBTU/DIPEA).
-
First Chain Synthesis: Selectively deprotect one of the Fmoc groups (e.g., the α-amino group) and synthesize the first TAT peptide chain using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) protocols.
-
Second Chain Synthesis: Following the completion of the first chain, deprotect the second Fmoc group on the lysine side chain and synthesize the second identical TAT peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the branched peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity of the final product by mass spectrometry.[4][8]
Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method for quantifying the amount of fluorescently labeled peptide internalized by a population of cells.[9]
Materials:
-
Fluorescently labeled monomeric and dimeric TAT peptides (e.g., with FITC or TAMRA)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or Jurkat) in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled monomeric or dimeric TAT peptide. Incubate for a defined period (e.g., 1-3 hours) at 37°C. Include an untreated control group.
-
Washing: Aspirate the peptide-containing medium and wash the cells twice with cold PBS to remove non-adherent peptides.
-
Trypsinization: Add Trypsin-EDTA to the wells and incubate for a few minutes to detach the cells and quench the fluorescence of any surface-bound peptide.[2]
-
Cell Collection and Neutralization: Add complete medium containing FBS to neutralize the trypsin and transfer the cell suspension to flow cytometry tubes.
-
Centrifugation and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Gate on the live cell population and record the mean fluorescence intensity for each sample.[10][11]
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the monomeric and dimeric peptides to quantify the relative uptake efficiency.
Visualization of Intracellular Localization by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular localization of the peptides, providing insights into their mechanism of uptake and endosomal escape.[12][13]
Materials:
-
Fluorescently labeled monomeric and dimeric TAT peptides
-
Glass-bottom dishes or chamber slides
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Confocal microscope
Step-by-Step Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow overnight.
-
Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled TAT peptides at the desired concentration and incubate for 1-3 hours at 37°C.
-
Washing: Gently wash the cells three times with warm PBS.
-
Fixation (Optional but recommended for initial studies): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in peptide localization, so live-cell imaging is the gold standard.[14]
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a solution of DAPI or Hoechst in PBS for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells again with PBS.
-
Imaging: Add fresh PBS or mounting medium to the cells and image using a confocal microscope. Acquire images in the channels for the peptide fluorophore and the nuclear stain.[12][14]
-
Image Analysis: Analyze the images to determine the subcellular localization of the monomeric and dimeric peptides. Look for diffuse cytoplasmic and nuclear staining as an indicator of endosomal escape, versus punctate vesicular staining which suggests endosomal entrapment.
Conclusion and Future Perspectives
Future research should continue to explore the relationship between the specific architecture of multimeric TAT peptides (including trimers and higher-order structures) and their biological activity. A deeper understanding of how these constructs interact with specific lipid components of endosomal membranes will be crucial for the rational design of even more efficient and specific cell-penetrating peptides for a new generation of intracellular therapeutics.
References
Please note that while the following list provides valuable resources, direct clickable URLs are not generated in this format. The user is encouraged to search for the titles and sources to access the full articles.
- Herce, H. D., & Garcia, A. E. (2007). Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes. Proceedings of the National Academy of Sciences, 104(52), 20805-20810.
- Herce, H. D., & Garcia, A. E. (2009). Alternative Mechanisms for the Interaction of the Cell-Penetrating Peptides Penetratin and the TAT Peptide with Lipid Bilayers. Biophysical Journal, 97(1), 1917-1925.
- Illien, F., et al. (2017). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(4), 671-681.
- Ziegler, A., & Seelig, J. (2004). The mechanism of the G-to-L-arginine mutation in the HIV-1 Tat peptide. Biochemistry, 43(29), 9147-9153.
- Monreal, A. W., et al. (2015). Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells.
- Ziegler, A. (2008). Thermodynamic studies and binding mechanisms of cell-penetrating peptides with lipids and glycosaminoglycans. Advanced Drug Delivery Reviews, 60(4-5), 580-597.
- Richard, J. P., et al. (2003). Cell-penetrating peptides. A reevaluation of the mechanism of cellular uptake. Journal of Biological Chemistry, 278(1), 585-590.
- Vives, E., Brodin, P., & Lebleu, B. (1997). A truncated HIV-1 Tat protein basic domain rapidly translocates through the plasma membrane and accumulates in the cell nucleus. Journal of Biological Chemistry, 272(25), 16010-16017.
- Jones, S. W., et al. (2005). Characterisation of cell-penetrating peptide-mediated peptide delivery. British journal of pharmacology, 145(8), 1093-1102.
- Monreal, A. W., et al. (2015). Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells.
- Erazo-Oliveras, A., et al. (2014). Improving the endosomal escape of cell-penetrating peptides and their cargos: strategies and challenges. Pharmaceuticals, 7(6), 793-831.
- Miyashita, T. (2015). Confocal microscopy for intracellular co-localization of proteins. Methods in molecular biology (Clifton, N.J.), 1270, 223-234.
- Gestin, M., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein journal of organic chemistry, 16, 1136-1147.
- Frankel, A. D., & Pabo, C. O. (1988). Cellular uptake of the tat protein from human immunodeficiency virus. Cell, 55(6), 1189-1193.
- Kowalczyk, W., et al. (2011). Synthesis of multiple antigenic peptides (MAPs) - strategies and limitations. Journal of Peptide Science, 17(4), 247-251.
- Monreal, A. W., et al. (2015). Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells.
- Miyashita, T. (2015). Confocal microscopy for intracellular co-localization of proteins. Methods in molecular biology (Clifton, N.J.), 1270, 223-234.
- Langel, Ü. (Ed.). (2010). Cell-penetrating peptides: methods and protocols. Humana press.
- Chugh, A., et al. (2007). Translocation and nuclear accumulation of monomer and dimer of HIV-1 Tat basic domain in triticale mesophyll protoplasts. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(3), 549-557.
- Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008.
- Richard, J. P., et al. (2005). Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors. Journal of Biological Chemistry, 280(15), 15300-15306.
- Creative Peptides. (n.d.). Branched Peptides Synthesis.
- Tajkhorshid, E., & Aksimentiev, A. (2006). Molecular dynamics simulations of proteins in lipid bilayers.
- Kowalczyk, W., et al. (2011). Synthesis of multiple antigenic peptides (MAPs) - strategies and limitations. Journal of Peptide Science, 17(4), 247-251.
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A Comparative Guide to the Efficacy of TAT-Derived Cell-Penetrating Peptides in Vitro
This guide provides a comprehensive literature review of the efficacy of the HIV-1 Tat-derived cell-penetrating peptide (CPP) and its derivatives, with a specific focus on the dimeric form, TAT 2-4. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of performance across various cell lines, details robust protocols for efficacy assessment, and explains the underlying mechanisms of action.
Introduction: The Challenge of Intracellular Delivery and the Promise of TAT Peptides
A significant hurdle in modern therapeutics is the efficient delivery of biologically active molecules—such as proteins, nucleic acids, and small molecule drugs—across the cell membrane. The lipid bilayer acts as a formidable barrier, limiting the bioavailability and efficacy of many promising therapeutic agents. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this challenge.
Among the most studied and effective CPPs is the peptide derived from the Trans-Activator of Transcription (Tat) protein of the Human Immunodeficiency Virus type 1 (HIV-1).[1] The protein transduction domain of Tat (typically amino acids 47-57, sequence GRKKRRQRRRPQ) is highly cationic and possesses a remarkable ability to translocate across cellular membranes.[2]
A specific derivative, This compound , is a dimeric form of this transduction domain, consisting of two back-to-back Tat sequences (YGRKKRRQRRRGYGRKKRRQRRRG).[2] The rationale behind this dimeric structure is to potentially enhance membrane interaction and improve translocation efficiency. Due to the limited volume of research specifically investigating the this compound dimer, this guide will draw upon the extensive body of literature concerning the monomeric Tat peptide to provide a broad and well-supported comparative analysis of its efficacy in various cell lines.
Part 1: Mechanism of Action: How TAT Peptides Enter Cells
The precise mechanism by which Tat peptides traverse the plasma membrane has been a subject of extensive research and some debate. It is now widely accepted that entry is not via a single pathway but rather a combination of mechanisms that are dependent on several factors, including peptide concentration, the nature of the conjugated cargo, and the specific cell line.[3][4]
The primary pathways are:
-
Endocytosis: At lower, more physiologically relevant concentrations, Tat peptides are predominantly internalized through energy-dependent endocytic pathways.[3] This involves the peptide binding to the cell surface and being enveloped into vesicles. Once inside, the peptide-cargo conjugate must escape the endosome to avoid degradation in the lysosome and reach its cytosolic or nuclear target. The exact form of endocytosis (e.g., macropinocytosis, clathrin-mediated) can vary between cell types.
The cationic nature of the peptide is critical for the initial interaction with the cell surface, but other factors, such as the hydrophobicity of the cargo, can significantly influence the efficiency of uptake.[4][5]
Part 2: Comparative Efficacy of TAT-Mediated Delivery in Different Cell Lines
The effectiveness of TAT-mediated delivery is highly dependent on the cell line and the nature of the therapeutic cargo. The following table summarizes key findings from various studies, showcasing the peptide's utility in delivering everything from small molecule drugs and nanoparticles to pro-apoptotic proteins.
| Cell Line | Cancer Type | TAT-Peptide Conjugate | Key Efficacy/Outcome | Reference(s) |
| HeLa | Cervical Cancer | HPRP-A1-TAT (Anticancer Peptide) | Exhibited stronger anticancer activity and induced greater apoptosis compared to the non-TAT peptide.[6] | [6] |
| HeLa, PC3, A549 | Cervical, Prostate, Lung | TAT-BID (Pro-apoptotic protein) | Sensitized cells to doxorubicin, with the highest sensitization observed in HeLa and PC3 cells.[7] | [7] |
| MCF-7 | Breast Cancer | 356-TAT-AuNPs (PAD4 inhibitor on Gold Nanoparticles) | Significantly suppressed cell growth compared to the drug alone or non-TAT nanoparticles.[8] | [8] |
| HCT-116 | Colorectal Cancer | 356-TAT-AuNPs (PAD4 inhibitor on Gold Nanoparticles) | Showed the highest sensitivity to the TAT-modified nanoparticles among the cell lines tested (HCT-116, MCF-7, A549).[8] | [8] |
| A549 | Lung Cancer | TAT-FITC | Demonstrated enhanced peptide uptake when treated with hyperosmotic agents like sucrose or glucose.[9] | [9] |
| KB-V1 | Cervical Cancer (Drug-Resistant) | C16NTD (Palmitoylated TAT-Doxorubicin) | Overcame P-glycoprotein-mediated drug resistance, showing potent anticancer activity where free doxorubicin failed.[5] | [5] |
| Jurkat | T-cell Leukemia | Recombinant Tat Protein | Induced apoptosis through a mitochondria-dependent pathway, mediated by interaction with microtubules.[10] | [10] |
Analysis of Comparative Efficacy:
The data reveals several key insights:
-
Cell-Specific Sensitivity: Not all cell lines are equally permeable to TAT conjugates. For instance, HCT-116 cells were found to be more sensitive to 356-TAT-AuNPs than MCF-7 or A549 cells.[8] Similarly, the sensitizing effect of TAT-BID to doxorubicin was significant in HeLa and PC3 cells but less pronounced in A549 cells.[7] This underscores the importance of empirical validation in the specific cell line of interest.
-
Overcoming Drug Resistance: One of the most significant advantages of TAT-mediated delivery is its ability to bypass efflux pumps like P-glycoprotein, which are a common mechanism of multidrug resistance in cancer. By altering the drug's entry mechanism, TAT conjugates can restore efficacy in resistant cell lines like KB-V1.[5]
-
Cargo-Dependent Efficacy: The success of TAT delivery is intrinsically linked to its cargo. Conjugating TAT to an anticancer peptide (HPRP-A1) or a pro-apoptotic protein (BID) directly leverages the peptide's delivery function to induce cell death.[6][11] When used as a vehicle for nanoparticles, TAT enhances the cellular uptake of a larger therapeutic system.[8]
Part 3: Experimental Protocols for Assessing Efficacy
To ensure trustworthy and reproducible results, standardized and self-validating protocols are essential. Here, we detail two core methodologies for quantifying the efficacy of TAT-based delivery systems.
Protocol 1: Quantitative and Qualitative Cellular Uptake Assay
This protocol combines two techniques to provide a comprehensive picture of peptide internalization.
Objective: To visualize the intracellular localization of a TAT-conjugated molecule and quantify the efficiency of its uptake.
Methodology:
-
Preparation: Synthesize or procure a fluorescently-labeled version of the TAT peptide or conjugate (e.g., FITC-TAT).
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, A549) onto glass-bottom dishes (for microscopy) and into a 12-well plate (for flow cytometry) at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours.
-
Treatment: Prepare different concentrations of the FITC-TAT conjugate (e.g., 2, 4, 8 µM) in serum-free cell culture medium.[6] Remove the old medium from the cells, wash once with PBS, and add the peptide-containing medium.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C. Causality Check: Include a control group incubated at 4°C to validate that the uptake process is energy-dependent.[9]
-
Preparation for Analysis:
-
For Microscopy: Wash the cells three times with cold PBS to remove surface-bound peptide. Fix the cells with 4% paraformaldehyde for 15 minutes. Stain nuclei with DAPI. Mount the coverslips.
-
For Flow Cytometry: Wash the cells twice with cold PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium. Centrifuge the cells, discard the supernatant, and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Data Acquisition:
-
Confocal Microscopy: Visualize the cells using a confocal microscope. The green fluorescence from FITC-TAT should be localized within the cytoplasm and/or nucleus, distinct from the blue DAPI-stained nuclei, providing qualitative proof of internalization.[6]
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer. Gate the live cell population and measure the mean fluorescence intensity (MFI) and the percentage of FITC-positive cells. This provides quantitative data on uptake efficiency.
-
Protocol 2: Apoptosis Induction Assay via Annexin V/PI Staining
Objective: To determine if the TAT-delivered cargo induces programmed cell death.
Methodology:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the TAT-cargo conjugate (and relevant controls, including untreated cells and cargo-only cells) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Rationale: Live cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is intact). Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive (the membrane has lost integrity).
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the TAT-delivered therapeutic. A significant increase in the Annexin V-positive population compared to controls indicates successful induction of apoptosis.[6]
Conclusion
The HIV-1 Tat peptide and its derivatives, including the this compound dimer, represent a robust and versatile platform for intracellular drug delivery. Literature analysis demonstrates that while the fundamental mechanism of uptake involves electrostatic interactions and endocytosis, the ultimate efficacy is highly context-dependent, varying significantly with cell line, cargo type, and peptide modifications. Key advantages, such as the ability to overcome multidrug resistance, have been consistently demonstrated. For any research or drug development program, the protocols detailed herein provide a reliable framework for empirically determining the efficacy of TAT-based systems in specific cell lines of interest, ensuring that development is guided by robust, quantitative data.
References
- Allen, M. J. (2008). Targeted alpha therapy for cancer. PubMed.
- Wang, L., et al. (2021). TAT-Modified Gold Nanoparticles Enhance the Antitumor Activity of PAD4 Inhibitors.
- Ting, L. L., et al. (2022). Improved Tumor Responses with Sequential Targeted α-Particles Followed by Interleukin 2 Immunocytokine Therapies in Treatment of CEA-Positive Breast and Colon Tumors in CEA Transgenic Mice. Journal of Nuclear Medicine.
- Life Science Production. (n.d.).
- MDPI. (2021).
- PMC. (2018).
- SpringerLink. (2018).
- Zhang, Y., et al. (2015). TAT Modification of Alpha-Helical Anticancer Peptides to Improve Specificity and Efficacy. PLOS One.
- Yong, K., & Brechbiel, M. (2015). Application of 212Pb for Targeted α-particle Therapy (TAT): Pre-clinical and Mechanistic Understanding through to Clinical Translation.
- Wang, Y., et al. (2018).
- Clark, E., Nava, B., & Caputi, M. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget.
- Li, J., et al. (2016). Hyperosmotic treatment synergistically boost efficiency of cell-permeable peptides. Oncotarget.
- Lelle, M., et al. (2013). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics.
- Jordan, L. E., & Henderson, A. J. (2018).
- Aroui, S., et al. (2019). TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. Pharmaceuticals.
- Yong, K., & Brechbiel, M. (2015). Application of 212Pb for Targeted α-particle Therapy (TAT)
- Chen, D., et al. (2002).
- Liv Hospital. (n.d.). Types of Cancer Treated by Targeted Alpha Therapy. Liv Hospital.
- TGA. (2023). TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption. PMC.
- Lelle, M., et al. (2013). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment.
- Al-Gharaibeh, A., et al. (2017). Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)
- Marban, C., et al. (2015). HIV Tat controls RNA Polymerase II and the epigenetic landscape to transcriptionally reprogram target immune cells. eLife.
- Bartz, S. R., & Emerman, M. (1999). Human Immunodeficiency Virus Type 1 Tat Induces Apoptosis and Increases Sensitivity to Apoptotic Signals by Up-Regulating FLICE/Caspase-8. Journal of Virology.
- ResearchGate. (2011). Effect of TAT-BID on the viability of different cancer cell lines treated with doxorubicin (DOX) as determined by MTT assay.
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Safety Operating Guide
A Guide to the Safe Disposal of TAT 2-4: A Framework for Laboratory Waste Management
For researchers at the forefront of drug development and cellular biology, cell-penetrating peptides (CPPs) like TAT 2-4 are indispensable tools for delivering molecular cargo into cells.[1][2] Derived from the HIV-1 transactivator of transcription protein, this compound is a highly effective cationic peptide dimer used to transport molecules such as proteins, nucleic acids, and fluorophores across the cell membrane.[3][4] However, as with any potent bioactive molecule, the responsibility of its use extends to its proper disposal.
Given that the comprehensive toxicological and environmental impact profiles of many synthetic peptides are not fully established, a cautious and systematic approach to waste management is paramount.[5] This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established principles of chemical safety and waste management, and should be implemented in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines.
The Core Principle: Precaution and Containment
The foundational principle for disposing of this compound, and indeed most research-grade peptides, is to treat it as a potentially hazardous chemical waste.[6] This precautionary approach is crucial because even if a substance is not classified as acutely hazardous, its long-term biological and environmental effects may be unknown.[5] Therefore, under no circumstances should this compound waste be discarded in regular trash or poured down the sanitary sewer system. [5]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a rigorous adherence to standard laboratory safety protocols is essential. This proactive stance minimizes the risk of accidental exposure.
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
-
Gloves: Chemical-resistant nitrile gloves are mandatory to prevent skin contact.[5]
-
Eye Protection: Safety goggles or a face shield must be worn to safeguard against splashes of liquid waste.[5]
-
Laboratory Coat: A fully buttoned lab coat provides a critical barrier to protect against contamination of personal clothing.[5]
Designated Work Area: All handling of this compound, from reconstitution of the lyophilized powder to the final disposal steps, should be conducted in a designated and well-ventilated area, preferably within a certified chemical fume hood.[5] This is particularly important when handling the powder form, which can be easily aerosolized and subsequently inhaled.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound waste is a multi-step process that involves segregation, optional chemical inactivation, and final disposal through your institution's EHS-approved channels. The following sections provide a detailed breakdown of each stage.
Part 1: Waste Segregation and Containerization
The first critical step is the meticulous segregation of all materials that have come into contact with this compound. This prevents cross-contamination of other waste streams and ensures that all potentially hazardous material is handled correctly.
Types of this compound Waste:
-
Liquid Waste: Unused or expired peptide solutions, contaminated buffers, and reaction mixtures.
-
Solid Waste:
-
Contaminated consumables: pipette tips, microcentrifuge tubes, vials, and weighing papers.
-
Contaminated PPE: used gloves and disposable lab coats.
-
Original and secondary containers of the peptide.
-
Containerization Protocol:
-
Use separate, dedicated, and leak-proof hazardous waste containers for liquid and solid waste. High-density polyethylene (HDPE) containers are generally suitable.[3]
-
Each container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound Peptide " (or "This compound, Trifluoroacetate Salt " if applicable)
-
A clear indication of the hazard, such as "Caution: Research chemical with unknown toxicity "
-
The date when waste was first added to the container (accumulation start date).
-
-
Store these sealed containers in a designated satellite accumulation area within your laboratory. This area should be secure, away from high-traffic zones, and ideally within a secondary containment tray to mitigate potential spills.
Part 2: Chemical Inactivation of Liquid Waste (Pre-Treatment)
For liquid waste containing this compound, chemical inactivation is a highly recommended pre-treatment step to degrade the peptide's primary structure and abolish its biological activity. This is a crucial step in rendering the waste less hazardous before its final disposal. The choice of inactivation method may depend on the volume of waste and your institution's specific protocols. The following are three effective methods for peptide degradation.
Method A: Sodium Hypochlorite (Bleach) Inactivation
Sodium hypochlorite is a powerful oxidizing agent that effectively breaks down peptide bonds.[5] This method is widely used for the decontamination of bioactive materials.[7]
Experimental Protocol:
-
Work in a Chemical Fume Hood: All steps must be performed in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare a 10% Bleach Solution: If using standard household bleach (typically 5-6% sodium hypochlorite), a 1:5 to 1:10 dilution in water is generally effective. For a more standardized approach, prepare a solution that results in a final concentration of 0.5-1.0% sodium hypochlorite in the waste mixture.[3][5]
-
Inactivate the Peptide Waste: Slowly and carefully add the liquid this compound waste to the bleach solution. A common recommendation is a 1:10 ratio of peptide waste to bleach solution.[5]
-
Ensure Sufficient Contact Time: Gently swirl the mixture and allow it to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[5]
-
Neutralization (for TFA Salt): If your this compound is a trifluoroacetate salt, the resulting solution will be acidic. After the inactivation period, slowly add a weak base, such as a saturated solution of sodium bicarbonate, until the pH of the solution is between 5.5 and 9.0. Use pH indicator strips to monitor the pH.
-
Dispose as Chemical Waste: Even after inactivation and neutralization, the resulting solution must be collected in your designated liquid hazardous waste container for disposal through your EHS department.[5]
Method B: Strong Acid Hydrolysis
Strong acids, such as hydrochloric acid (HCl), can effectively hydrolyze peptide bonds.[8]
Experimental Protocol:
-
Work in a Chemical Fume Hood: This procedure must be conducted in a chemical fume hood with appropriate PPE.
-
Acidify the Peptide Waste: Slowly add 6 M HCl to the liquid waste to achieve a final concentration of 1 M HCl.
-
Incubate for Hydrolysis: Allow the mixture to stand for a minimum of 30 minutes. For more robust hydrolysis, this time can be extended.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a strong base, such as 1 M sodium hydroxide (NaOH), until the pH is between 5.5 and 9.0. This process can be exothermic, so proceed with caution.
-
Dispose as Chemical Waste: Collect the neutralized solution in your designated liquid hazardous waste container for EHS pickup.
Method C: Strong Base Hydrolysis
Similar to strong acids, strong bases can also break peptide bonds through hydrolysis.
Experimental Protocol:
-
Work in a Chemical Fume Hood: Perform all steps in a chemical fume hood with appropriate PPE.
-
Basify the Peptide Waste: Slowly add 1 M sodium hydroxide (NaOH) to the liquid waste.
-
Incubate for Hydrolysis: Allow the mixture to stand for at least 20-30 minutes.[3]
-
Neutralization: Carefully neutralize the basic solution by slowly adding a strong acid, such as 1 M HCl, until the pH is between 5.5 and 9.0. This can also be an exothermic reaction.
-
Dispose as Chemical Waste: Collect the neutralized solution in your designated liquid hazardous waste container for disposal.
| Inactivation Method | Reagent | Final Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite | 10% Bleach Solution | 0.5-1.0% Sodium Hypochlorite | 30-60 minutes | Strong oxidizing agent, effective for peptide degradation. May be corrosive to some surfaces.[5] |
| Strong Acid Hydrolysis | 1 M Hydrochloric Acid | 1 M | 30 minutes | Highly effective but requires a subsequent neutralization step before disposal.[5] |
| Strong Base Hydrolysis | 1 M Sodium Hydroxide | 1 M | 20-30 minutes | Highly effective but requires a subsequent neutralization step before disposal.[3][5] |
Part 3: Final Disposal
The final and most critical step is the compliant disposal of all containerized waste through the proper channels.
-
Schedule a Pickup: Once your hazardous waste containers are approaching full (typically around 90% capacity), contact your institution's EHS department or the designated hazardous waste management service to schedule a pickup.
-
Documentation: Ensure all necessary paperwork or online forms for waste pickup are completed accurately and in a timely manner.
-
Maintain Records: Keep a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and any local or federal regulations.
Visualizing the Workflow
To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the logical flow for handling this compound waste.
Caption: Logical workflow for the disposal of liquid and solid this compound waste.
Caption: Decision process for the chemical inactivation of liquid this compound waste.
By integrating these procedures into your standard laboratory operating protocols, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your research environment.
References
-
GenScript. This compound. [Online]. Available: [Link].
-
SB-PEPTIDE. Peptide decontamination guidelines. [Online]. Available: [Link].
-
MySkinRecipes. This compound. [Online]. Available: [Link].
-
Waters. Hydrolysis of Purified Proteins and Peptides. [Online]. Available: [Link].
-
National Center for Biotechnology Information. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. [Online]. Available: [Link].
-
YouTube. Lec11 - Amino Acid Sequencing and the Edman Degradation. [Online]. Available: [Link].
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Eurogentec. Safety Data Sheet (SDS). [Online]. Available: [Link].
-
Khan Academy. Peptide bonds: Formation and cleavage (video). [Online]. Available: [Link].
-
Peptide Synthetics. Materials safety data sheet. [Online]. Available: [Link].
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SciSpace. Studies on Peptides. CLII.1,2) Hard Acid Deprotecting Procedure for Peptide Synthesis. [Online]. Available: [Link].
-
National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Online]. Available: [Link].
-
Bio-Rad Antibodies. SAFETY DATA SHEET PEPTIDE PREPARATION. [Online]. Available: [Link].
-
EMBO Press. Peptide-based recycling of critical raw materials from electronic waste. [Online]. Available: [Link].
-
University of Washington. BLEACH INACTIVATION OF LIQUID BIOLOGICAL WASTES. [Online]. Available: [Link].
-
YouTube. Neutralization Lab (Part 1) Directions. [Online]. Available: [Link].
-
University of Victoria. Chemical Disinfection Protocol (bleach treatment). [Online]. Available: [Link].
-
ResearchGate. Total wash elimination for solid phase peptide synthesis. [Online]. Available: [Link].
-
University of North Texas. Protocol for Disinfection of Cell Culture and Tissue Culture in Media. [Online]. Available: [Link].
-
Agrisera. Neutralization assay. [Online]. Available: [Link].
-
SpinChem. Chemical wastes in the peptide synthesis process and ways to reduce them. [Online]. Available: [Link].
-
National Center for Biotechnology Information. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. [Online]. Available: [Link].
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A-Scientist's-Guide-to-Personal-Protective-Equipment-(PPE)-for-Handling-TAT-2-4
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling TAT 2-4
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. "this compound" is a placeholder for a potent, hazardous research compound. All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan and after a thorough, site-specific risk assessment.[1]
Executive Summary: The Non-Negotiable Principles of Safety
Handling highly potent active pharmaceutical ingredients (HPAPIs) like this compound demands a safety-first mindset where engineering controls are primary and Personal Protective Equipment (PPE) is the final, critical barrier between you and exposure.[2][3] This guide provides a risk-based framework for selecting, using, and disposing of PPE. The core principle is that the required level of protection is dictated not just by the substance's inherent toxicity, but by the specific task being performed and the potential for exposure.
Hazard Profile Assumption for this compound
For the purposes of this guide, this compound is assumed to be a potent, cytotoxic, powdered compound with a low Occupational Exposure Limit (OEL).[4][5] Such compounds present a significant health risk through inhalation, dermal contact, and ingestion. Therefore, all handling procedures must be designed to minimize aerosol generation and direct contact.[6][7]
The Core Principle: Risk-Based PPE Selection
The most effective safety strategies prioritize eliminating or controlling hazards at their source.[8][9][10] PPE is the last line of defense. The selection of appropriate PPE is therefore dependent on a task-based risk assessment. Operations are categorized into two tiers: High-Exposure Potential and Low-Exposure Potential .
The Hierarchy of Controls
Before any work begins, the NIOSH Hierarchy of Controls must be considered.[3][8][9] This framework prioritizes the most effective control measures.
dot
Caption: Donning and Doffing Sequence for PPE.
Donning Procedure:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring complete coverage.
-
Respiratory Protection: Fit-test and don your N95 respirator or PAPR hood.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.
Doffing Procedure:
-
Initial Decontamination: Wipe down outer gloves with an appropriate deactivating solution before leaving the immediate work area. [11]2. Shoe Covers: Remove and dispose of shoe covers in a designated waste bin.
-
Outer Gloves: Peel off the outer gloves, turning them inside out, and dispose of them.
-
Gown/Coverall: Remove the gown by rolling it away from the body and turning it inside out to contain contaminants. Dispose of it.
-
Eye/Face Protection: Remove goggles and face shield from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Respirator: Leave the designated area before removing your respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
All waste generated from handling this compound is considered hazardous cytotoxic waste. [12]
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated labware (pipette tips, tubes), and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container. [13]* Liquid Waste: Aqueous solutions may require neutralization before disposal, while organic solvent waste must be collected in designated, sealed containers. Never dispose of potent compound waste down the drain without consulting your institution's hazardous waste procedures. [14]* Decontamination: All work surfaces and equipment must be decontaminated after use. This involves a two-step process: cleaning to remove visible material, followed by application of a validated deactivating agent (e.g., dilute bleach solution, followed by a neutralizing agent like sodium thiosulfate). [11][15]
Emergency Procedures: Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don PPE appropriate for a high-exposure risk task, including respiratory protection.
-
Contain the Spill: For powders, gently cover with absorbent pads. For liquids, surround the spill with absorbent material from a cytotoxic spill kit. [12]4. Clean the Spill: Working from the outside in, carefully collect all contaminated materials.
-
Decontaminate: Clean the spill area with a deactivating agent.
-
Dispose: All cleanup materials must be disposed of as hazardous cytotoxic waste.
-
Report: Report the incident to your institution's Environmental Health & Safety department.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) . PubMed Central. [Link]
-
Chemical Glove Selection Guide . PIP Global. [Link]
-
Guidelines for the Selection of Chemical-Resistant Gloves . University of California, Santa Cruz. [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories . The Pharmaceutical Journal. [Link]
-
OSHA Glove Selection Chart . Environmental Health and Safety, University of Texas at Dallas. [Link]
-
The Hierarchy of Controls . National Association of Safety Professionals (NASP). [Link]
-
Glove Selection Guide . Office of Environment, Health & Safety, UC Berkeley. [Link]
-
Glove Selection Guide . Safety & Risk Services, University of Alberta. [Link]
-
Chemical Hazards and Toxic Substances - Controlling Exposure . Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH's Hierarchy of Controls . The NESAC Group. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids . Kingston Health Sciences Centre. [Link]
-
OSHA Standards for Biological Laboratories . ASPR TRACIE. [Link]
-
Hierarchy of Controls . Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH's Hierarchy of Controls and its Application . Dakota Safety. [Link]
-
Safe Handling of Cytotoxics: Guideline Recommendations . MDPI. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
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Potent Pharmaceutical Compound Containment Case Study . American Industrial Hygiene Association (AIHA). [Link]
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Pharmaceutical Manufacturing PPE . 3M. [Link]
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DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients . Cleanroom Technology. [Link]
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Safe handling of cytotoxics: guideline recommendations . ResearchGate. [Link]
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OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach . IPS. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]
-
Choosing the right respiratory protection . uvex safety. [Link]
-
Respirator Selection . 3M. [Link]
-
Respirator for Chemicals . uvex safety. [Link]
-
Three Step Guide to Selecting the Right Disposable Respirator . Fisher Scientific. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]
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Hazardous Waste - Decontamination . Occupational Safety and Health Administration (OSHA). [Link]
-
Decontamination and Waste Management . University of Alabama at Birmingham. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
